2-oxepin-2(3H)-ylideneacetyl-CoA
説明
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
特性
分子式 |
C29H42N7O18P3S |
|---|---|
分子量 |
901.7 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2Z)-2-(3H-oxepin-2-ylidene)ethanethioate |
InChI |
InChI=1S/C29H42N7O18P3S/c1-29(2,24(40)27(41)32-8-7-19(37)31-9-11-58-20(38)12-17-6-4-3-5-10-49-17)14-51-57(47,48)54-56(45,46)50-13-18-23(53-55(42,43)44)22(39)28(52-18)36-16-35-21-25(30)33-15-34-26(21)36/h3-5,10,12,15-16,18,22-24,28,39-40H,6-9,11,13-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/b17-12-/t18-,22-,23-,24+,28-/m1/s1 |
InChIキー |
ZQZCWPBSHHYCMM-BETJHJQZSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Role of 2-oxepin-2(3H)-ylideneacetyl-CoA in Escherichia coli
Authored for Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the role of 2-oxepin-2(3H)-ylideneacetyl-CoA in the metabolic processes of Escherichia coli. This metabolite is a critical intermediate in the aerobic catabolism of phenylacetic acid (PAA), a common aromatic compound. The degradation of PAA in E. coli proceeds via a unique hybrid pathway that combines features of both aerobic and anaerobic metabolism. This document details the enzymatic reactions, genetic regulation, and experimental methodologies associated with the synthesis and degradation of this compound, offering valuable insights for researchers in microbiology, biochemistry, and drug development.
Introduction
Escherichia coli, a model organism for bacterial genetics and metabolism, possesses a sophisticated pathway for the utilization of aromatic compounds as a carbon and energy source.[1] The aerobic degradation of phenylacetic acid (PAA) is of particular interest due to its prevalence in the environment and its role as a central intermediate in the breakdown of various aromatic pollutants.[2][3] A key and structurally unique intermediate in this pathway is this compound.[2][4] This guide elucidates the formation, conversion, and regulatory significance of this oxepin-containing metabolite within the intricate metabolic network of E. coli.
The Phenylacetate (B1230308) Catabolic Pathway
The aerobic degradation of phenylacetic acid in E. coli is orchestrated by a set of enzymes encoded by the paa (phenylacetic acid) gene cluster.[1] This pathway converts PAA into central metabolic intermediates, namely acetyl-CoA and succinyl-CoA.[2] The initial steps involve the activation of PAA to its coenzyme A thioester, followed by the epoxidation and isomerization of the aromatic ring to form this compound.[2][4]
Enzymatic Formation of this compound
The conversion of phenylacetyl-CoA to this compound involves a two-step enzymatic process:
-
Epoxidation: The multicomponent enzyme phenylacetyl-CoA monooxygenase (PaaA/B/C/D/E) catalyzes the epoxidation of the aromatic ring of phenylacetyl-CoA to form a reactive epoxide intermediate.[3]
-
Isomerization: The enzyme 1,2-epoxyphenylacetyl-CoA isomerase (PaaG) then isomerizes this epoxide into the seven-membered oxygen-containing heterocycle, this compound.[2]
The Role of this compound as a Key Intermediate
This compound stands at a crucial branch point in the pathway. Its formation represents the key ring-opening strategy employed by E. coli for the aerobic degradation of PAA.
Enzymatic Conversion of this compound
The subsequent and critical step in the pathway is the hydrolytic cleavage of the oxepin (B1234782) ring of this compound. This reaction is catalyzed by the bifunctional enzyme oxepin-CoA hydrolase (PaaZ).[5][6]
-
Hydrolase Activity: The C-terminal domain of PaaZ functions as a hydrolase (EC 3.3.2.12), which opens the oxepin ring to produce 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde.[5]
-
Dehydrogenase Activity: The N-terminal domain of PaaZ then acts as a dehydrogenase (EC 1.17.1.7), oxidizing the semialdehyde to 3-oxo-5,6-dehydrosuberyl-CoA.[5]
This bifunctional nature is thought to facilitate substrate channeling, efficiently processing the reactive aldehyde intermediate.[7] The pathway then proceeds through a series of β-oxidation-like steps, catalyzed by PaaF, PaaH, and PaaJ, to ultimately yield acetyl-CoA and succinyl-CoA.[2]
Genetic Organization and Regulation
The genes encoding the enzymes of the phenylacetate catabolic pathway are organized in the paa gene cluster.[1] In E. coli, this cluster includes the structural genes paaA-K and paaZ, as well as regulatory genes.
The expression of the paa operon is tightly regulated. The primary regulator is the PaaX protein, which acts as a transcriptional repressor.[8] The true inducer of the pathway is not PAA itself, but its activated form, phenylacetyl-CoA .[8] When phenylacetyl-CoA is present, it binds to PaaX, causing a conformational change that prevents PaaX from binding to the operator regions of the paa promoters, thereby allowing transcription of the catabolic genes.[8]
Quantitative Data
| Enzyme | Gene | EC Number | Function | Substrate(s) | Product(s) | Kinetic Parameters (if available) |
| Phenylacetyl-CoA Monooxygenase | paaABCDE | 1.14.13.- | Epoxidation of the aromatic ring | Phenylacetyl-CoA, O₂, NADPH | 1,2-Epoxyphenylacetyl-CoA, NADP⁺, H₂O | Data not available |
| 1,2-Epoxyphenylacetyl-CoA Isomerase | paaG | 5.3.3.- | Isomerization of the epoxide | 1,2-Epoxyphenylacetyl-CoA | This compound | Data not available |
| Oxepin-CoA Hydrolase | paaZ | 3.3.2.12 | Hydrolytic ring cleavage | This compound, H₂O | 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde | Data not available |
| 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde dehydrogenase | paaZ | 1.17.1.7 | Dehydrogenation of the semialdehyde | 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde, NAD(P)⁺ | 3-oxo-5,6-dehydrosuberyl-CoA, NAD(P)H | Data not available |
Experimental Protocols
This section provides an overview of the methodologies that would be employed for the study of the phenylacetate degradation pathway, based on established biochemical and molecular biology techniques.
General Bacterial Growth Conditions
E. coli strains would be cultured in a minimal medium (e.g., M9 minimal medium) supplemented with phenylacetic acid as the sole carbon source to induce the expression of the paa operon. Control cultures would be grown on a standard carbon source like glucose.
Protein Expression and Purification
The paaZ gene would be cloned into an expression vector (e.g., a pET vector) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression would be induced by the addition of IPTG. The recombinant PaaZ protein would then be purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
Oxepin-CoA Hydrolase (PaaZ) Enzyme Assay
A detailed protocol for a continuous spectrophotometric assay for the dehydrogenase activity of PaaZ is described below. The hydrolase activity is coupled to the dehydrogenase reaction, allowing for the monitoring of NAD(P)H formation.
Reagents:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
This compound (substrate)
-
NAD⁺ or NADP⁺ (cofactor)
-
Purified PaaZ enzyme
Procedure:
-
The substrate, this compound, would first be synthesized enzymatically in situ by incubating phenylacetyl-CoA with purified PaaA/B/C/D/E and PaaG enzymes.
-
The reaction mixture for the PaaZ assay would be prepared in a quartz cuvette containing Tris-HCl buffer and the appropriate NAD(P)⁺ concentration.
-
The reaction would be initiated by the addition of the enzymatically synthesized this compound.
-
The increase in absorbance at 340 nm, corresponding to the formation of NAD(P)H, would be monitored over time using a spectrophotometer.
-
The initial reaction rates would be calculated from the linear portion of the absorbance versus time plot.
-
To determine the kinetic parameters (Km and Vmax), the assay would be performed with varying concentrations of this compound, and the data would be fitted to the Michaelis-Menten equation.
Visualizations
Phenylacetate Catabolic Pathway
Caption: The aerobic phenylacetate catabolic pathway in E. coli.
Regulatory Circuit of the paa Operon
Caption: Transcriptional regulation of the paa operon in E. coli.
Conclusion
This compound is a central and structurally fascinating intermediate in the aerobic degradation of phenylacetic acid by E. coli. The elucidation of its role has provided significant insights into the metabolic versatility of this bacterium and has revealed a novel hybrid pathway for the catabolism of aromatic compounds. Understanding the enzymes and regulatory networks involved in the metabolism of this compound is crucial for applications in bioremediation, metabolic engineering, and potentially for the development of novel antimicrobial strategies targeting bacterial metabolic pathways. Further research focusing on the detailed kinetic characterization of the enzymes in this pathway will undoubtedly provide a more complete picture of this elegant metabolic solution.
References
- 1. Catabolism of phenylacetic acid in Escherichia coli. Characterization of a new aerobic hybrid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. EC 3.3.2.12 [iubmb.qmul.ac.uk]
- 6. ENZYME - 3.3.2.12 oxepin-CoA hydrolase [enzyme.expasy.org]
- 7. Amanote [app.amanote.com]
- 8. researchgate.net [researchgate.net]
Absence of a Documented Biosynthetic Pathway for 2-oxepin-2(3H)-ylideneacetyl-CoA
A comprehensive review of the scientific literature reveals no established biosynthetic pathway for the compound 2-oxepin-2(3H)-ylideneacetyl-CoA. This molecule is cataloged in chemical databases such as PubChem and is identified as a metabolite in Escherichia coli.[1] However, detailed enzymatic steps for its natural synthesis, including precursor molecules, specific enzymes, and reaction mechanisms, are not described in peer-reviewed publications.
While the direct biosynthesis of this compound is not documented, it is noteworthy that this compound is an intermediate in the catabolism (breakdown) of phenylacetic acid in some bacteria, such as E. coli.[2][3][4] In this pathway, phenylacetyl-CoA is converted to this compound (also referred to as oxepin-CoA) by the enzyme PaaG.[2] Subsequently, the enzyme oxepin-CoA hydrolase (PaaZ) catalyzes the hydrolytic ring cleavage of this intermediate.[2][3][4][5] This catabolic role is distinct from a biosynthetic pathway that would describe its formation from simpler precursors for a specific biological function.
Research into the biosynthesis of other oxepine-containing natural products, particularly in fungi, has identified that cytochrome P450 enzymes can be responsible for the formation of the oxepine ring through specific and stereoselective ring expansion.[6][7][8][9] These pathways, however, are for different, more complex molecules and do not involve this compound as an intermediate.[6][7][8][9]
Given the lack of information on a dedicated biosynthetic pathway for this compound, it is not possible to provide an in-depth technical guide with experimental protocols, quantitative data, or pathway diagrams as requested. The available information points to its existence as a transient intermediate in a degradation pathway rather than a final product of a biosynthetic route.
Proposed Alternative Topic: Biosynthesis of Oxepinamide
For researchers, scientists, and drug development professionals interested in the formation of oxepine rings, a well-documented and relevant alternative is the biosynthesis of oxepinamides . These are fungal-derived natural products with a complex structure that includes an oxepine ring. The biosynthetic pathway of oxepinamide D in Aspergillus ustus has been elucidated, providing a concrete example of enzymatic oxepine ring formation.[6][7][8][9]
A technical guide on this topic would include:
-
A detailed, step-by-step description of the biosynthetic pathway.
-
Information on the enzymes involved, including non-ribosomal peptide synthetases (NRPSs) and cytochrome P450 "oxepinases".
-
Experimental methodologies used for pathway elucidation, such as gene deletion, heterologous expression, and enzyme assays.
-
Quantitative data where available.
-
Diagrams of the signaling pathway and experimental workflows.
Should this alternative be of interest, a comprehensive technical guide can be developed to meet the core requirements of the original request.
References
- 1. This compound | C29H42N7O18P3S | CID 46926227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxepin-CoA hydrolase - Wikipedia [en.wikipedia.org]
- 4. EC 3.3.2.12 [iubmb.qmul.ac.uk]
- 5. ENZYME - 3.3.2.12 oxepin-CoA hydrolase [enzyme.expasy.org]
- 6. Collection - Oxepin Formation in Fungi Implies Specific and Stereoselective Ring Expansion - Organic Letters - Figshare [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxepin Formation in Fungi Implies Specific and Stereoselective Ring Expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Oxepin-CoA in Aerobic Phenylacetate Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aerobic degradation of phenylacetate (B1230308), a common intermediate in the catabolism of various aromatic compounds, proceeds through a unique hybrid pathway that combines features of both aerobic and anaerobic metabolism. A pivotal and chemically intriguing intermediate in this pathway is oxepin-CoA, a seven-membered oxygen-containing heterocycle. This technical guide provides an in-depth exploration of the function of oxepin-CoA, detailing the enzymatic reactions governing its formation and consumption, quantitative kinetic data, and comprehensive experimental protocols for its study. The guide is intended for researchers in microbiology, biochemistry, and drug development who are interested in bacterial metabolic pathways and potential targets for antimicrobial strategies.
Introduction
The bacterial catabolism of aromatic compounds is a cornerstone of global carbon cycling and bioremediation. Phenylacetic acid (PAA) is a central intermediate in the degradation of numerous aromatic substances, including the amino acid phenylalanine and environmental pollutants like styrene. The aerobic degradation of PAA in many bacteria, including Escherichia coli and Pseudomonas putida, occurs via the paa gene cluster, which encodes a unique "hybrid" catabolic pathway. This pathway is distinguished by its use of coenzyme A (CoA) thioesters, a feature typically associated with anaerobic metabolism, coupled with an oxygen-dependent ring-opening strategy.
At the heart of this pathway lies the transient formation of 2-oxepin-2(3H)-ylideneacetyl-CoA (oxepin-CoA). This reactive, non-aromatic intermediate is the product of a remarkable enzymatic isomerization and the direct substrate for hydrolytic ring cleavage. Understanding the precise function and enzymatic handling of oxepin-CoA is crucial for a complete picture of this important metabolic route and may offer insights for the development of novel antimicrobials targeting bacterial-specific pathways.
The Aerobic Phenylacetate Degradation Pathway: A Focus on Oxepin-CoA
The aerobic phenylacetate degradation pathway can be dissected into three key stages: activation, ring epoxidation and isomerization to oxepin-CoA, and subsequent ring opening and β-oxidation-like degradation.
-
Activation: Phenylacetate is first activated to its CoA thioester, phenylacetyl-CoA, by the enzyme phenylacetate-CoA ligase (PaaK). This initial step is essential for all subsequent enzymatic transformations.
-
Epoxidation and Isomerization to Oxepin-CoA: The aromatic ring of phenylacetyl-CoA is destabilized by a multicomponent epoxidase, PaaABC(D)E, which forms the highly unstable intermediate, 1,2-epoxyphenylacetyl-CoA. This epoxide is then rapidly isomerized by the enzyme 2-(1,2-epoxy-1,2-dihydrophenyl)acetyl-CoA isomerase (PaaG) to form the seven-membered heterocyclic enol ether, oxepin-CoA .
-
Ring Cleavage and Downstream Processing: Oxepin-CoA is the substrate for the bifunctional enzyme oxepin-CoA hydrolase/3-oxo-5,6-dehydrosuberyl-CoA semialdehyde dehydrogenase (PaaZ) . The hydrolase domain of PaaZ catalyzes the hydrolytic cleavage of the oxepin (B1234782) ring to yield 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde. This intermediate is then oxidized by the dehydrogenase domain of PaaZ to 3-oxo-5,6-dehydrosuberyl-CoA. The pathway then proceeds through a series of reactions analogous to the β-oxidation of fatty acids, ultimately yielding acetyl-CoA and succinyl-CoA, which enter central metabolism.
The formation of oxepin-CoA is a critical juncture in the pathway, representing the commitment step to ring cleavage. Furthermore, this intermediate is a branch point for the biosynthesis of certain secondary metabolites, such as the antibiotic tropodithietic acid in some bacteria.
Quantitative Data on Key Enzymes
The efficient flow through the phenylacetate degradation pathway is governed by the kinetic properties of its constituent enzymes. Below is a summary of the available quantitative data for the enzymes directly involved in the synthesis and degradation of oxepin-CoA.
| Enzyme | EC Number | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference(s) |
| PaaG (2-(1,2-epoxy-1,2-dihydrophenyl)acetyl-CoA isomerase) | 5.3.3.18 | Escherichia coli | 1,2-epoxyphenylacetyl-CoA | Data not available | Data not available | Data not available | [1] |
| PaaZ (oxepin-CoA hydrolase domain) | 3.7.1.16 | Escherichia coli | oxepin-CoA | Data not available | ~0.02 (specific activity) | Data not available |
Signaling Pathways and Experimental Workflows
Aerobic Phenylacetate Degradation Pathway
The following diagram illustrates the core enzymatic steps leading to the formation and degradation of oxepin-CoA.
Caption: The aerobic phenylacetate degradation pathway highlighting the formation and consumption of oxepin-CoA.
Experimental Workflow for Enzyme Characterization
This diagram outlines a typical workflow for the expression, purification, and kinetic analysis of the enzymes PaaG and PaaZ.
Caption: A generalized experimental workflow for the characterization of PaaG and PaaZ.
Experimental Protocols
Purification of Recombinant PaaG and PaaZ
This protocol provides a general framework for the purification of His-tagged PaaG and PaaZ from E. coli. Optimization may be required for specific constructs and expression levels.
Materials:
-
E. coli cells expressing His-tagged PaaG or PaaZ
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Dialysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Ni-NTA Agarose (B213101) resin
-
Lysozyme (B549824), DNase I
-
Protease inhibitor cocktail
Procedure:
-
Cell Harvest and Lysis:
-
Harvest cell pellet from a 1 L culture by centrifugation (6,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer containing lysozyme (1 mg/mL) and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Sonicate the suspension on ice until the solution is no longer viscous. Add DNase I to reduce viscosity if necessary.
-
Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).
-
-
Affinity Chromatography:
-
Add the clarified supernatant to a pre-equilibrated Ni-NTA agarose column.
-
Allow the lysate to bind to the resin by gravity flow or with gentle shaking for 1 hour at 4°C.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the protein with 5 column volumes of Elution Buffer, collecting 1 mL fractions.
-
-
Buffer Exchange and Purity Analysis:
-
Analyze the eluted fractions by SDS-PAGE to identify those containing the purified protein.
-
Pool the pure fractions and dialyze against Dialysis Buffer overnight at 4°C to remove imidazole.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Verify purity by SDS-PAGE.
-
Enzymatic Assay for Oxepin-CoA Hydrolase (PaaZ) Activity
This spectrophotometric assay is adapted from published methods and monitors the consumption of the substrate oxepin-CoA, which has a distinct absorbance spectrum from its product.
Materials:
-
Purified PaaZ enzyme
-
Enzymatically synthesized oxepin-CoA solution (see Note below)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Enzymatic Synthesis of Oxepin-CoA (Note): Due to the instability of 1,2-epoxyphenylacetyl-CoA and oxepin-CoA, the substrate is typically generated in situ immediately before the assay. This is achieved by a coupled reaction starting from phenylacetyl-CoA using purified PaaK, PaaABC(D)E, and PaaG enzymes. The progress of this synthesis can be monitored by HPLC.
-
Assay Setup:
-
In a quartz cuvette, add 950 µL of Assay Buffer and 50 µL of the freshly prepared oxepin-CoA solution.
-
Equilibrate the mixture to the desired assay temperature (e.g., 30°C) in the spectrophotometer.
-
Monitor the absorbance at a wavelength where the substrate and product have a significant difference in extinction coefficient (this needs to be determined empirically, but a scan from 250-350 nm is a good starting point).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a small volume (e.g., 5-10 µL) of purified PaaZ enzyme to the cuvette and mix quickly.
-
Immediately begin recording the change in absorbance over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
-
Calculation of Activity:
-
Calculate the enzyme activity using the Beer-Lambert law, incorporating the change in absorbance per unit time and the differential molar extinction coefficient between oxepin-CoA and its product.
-
Analysis of Phenylacetate Pathway Intermediates by HPLC
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 6.8).
-
Example Gradient: 5% to 60% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 260 nm (for CoA thioesters).
Sample Preparation:
-
Enzymatic reactions should be stopped by the addition of an equal volume of ice-cold acetonitrile or by acidification.
-
Centrifuge the samples to pellet precipitated protein (14,000 x g, 10 min).
-
Transfer the supernatant to an HPLC vial for analysis.
Analysis of Phenylacetate and its Metabolites by GC-MS
For the analysis of non-volatile organic acids like phenylacetate and its downstream metabolites, derivatization is required prior to GC-MS analysis.
Derivatization Protocol (Silylation):
-
Sample Preparation: Lyophilize aqueous samples to complete dryness.
-
Derivatization:
-
To the dried sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of pyridine (B92270) as a catalyst.
-
Vortex the mixture and incubate at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL in splitless mode.
-
Temperature Program:
-
Initial temperature: 70°C, hold for 2 min.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
-
Conclusion
Oxepin-CoA is a fascinating and critical intermediate in the aerobic degradation of phenylacetate. Its formation through a novel isomerization reaction and its subsequent hydrolytic ring cleavage are key steps that enable bacteria to utilize a wide range of aromatic compounds. The enzymes responsible for the metabolism of oxepin-CoA, PaaG and PaaZ, represent potential targets for the development of new antimicrobial agents due to the absence of this pathway in humans. The experimental protocols provided in this guide offer a starting point for researchers to further investigate this unique metabolic pathway and to explore its potential applications in biotechnology and medicine. Further research is needed to fully elucidate the kinetic parameters of PaaG and to develop robust methods for the chemical synthesis of oxepin-CoA, which will greatly facilitate future studies.
References
The Phenylacetate Catabolic Pathway: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phenylacetate (B1230308) (PAA) catabolic pathway is a crucial metabolic route in many bacteria, enabling them to utilize phenylacetic acid and related aromatic compounds as a sole carbon and energy source.[1] Phenylacetate is a central intermediate in the degradation of various natural and xenobiotic compounds, including the amino acid phenylalanine and environmental pollutants like styrene.[1][2] The pathway is of significant interest to researchers in microbiology, biochemistry, and environmental science, as well as to drug development professionals exploring novel antimicrobial targets, as it has been implicated in bacterial pathogenesis and antibiotic resistance.[3][4]
This in-depth technical guide provides a comprehensive overview of the discovery and core components of the PAA catabolic pathway. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed information on the pathway's enzymes, genetic regulation, quantitative data, and the experimental protocols used for its characterization.
The Phenylacetate Catabolic Pathway: An Overview
The aerobic degradation of phenylacetate is a complex, multi-step process encoded by the paa gene cluster.[5][6] This pathway is a hybrid, employing features of both aerobic and anaerobic metabolism.[7] A key characteristic is the activation of the aromatic substrate to its coenzyme A (CoA) thioester, a feature typically associated with anaerobic pathways, followed by an oxygen-dependent ring-opening mechanism.[1][8]
The pathway can be broadly divided into two main stages:
-
Upper Pathway: Activation of phenylacetate to phenylacetyl-CoA and subsequent epoxidation and isomerization of the aromatic ring.
-
Lower Pathway: Ring cleavage of the resulting oxepin-CoA intermediate and subsequent β-oxidation-like steps to yield central metabolites.[9]
The final products of the pathway are succinyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[2][10]
Core Enzymes and Genetic Organization
The genes encoding the enzymes of the PAA pathway are typically organized in a single operon, the paa operon.[9][11] In Escherichia coli, this operon includes the genes paaA, B, C, D, E, F, G, H, I, J, K, and Z, along with regulatory genes.[5][6]
Table 1: Core Enzymes of the Phenylacetate Catabolic Pathway and their Functions
| Gene | Enzyme/Protein | Function |
| paaK | Phenylacetyl-CoA ligase | Activates phenylacetate to phenylacetyl-CoA.[5] |
| paaA, B, C, E | Phenylacetyl-CoA monooxygenase (oxygenase and reductase components) | Catalyzes the epoxidation of the aromatic ring of phenylacetyl-CoA.[8][9] |
| paaD | Protein of unknown function | Function not yet fully elucidated.[9] |
| paaG | Oxepin-CoA isomerase | Isomerizes the epoxide intermediate to oxepin-CoA.[2] |
| paaZ | Oxepin-CoA hydrolase/aldehyde dehydrogenase | A bifunctional enzyme that catalyzes the hydrolytic ring cleavage of oxepin-CoA and the subsequent oxidation of the resulting aldehyde.[12] |
| paaF | Enoyl-CoA hydratase | Catalyzes the hydration of a double bond in the ring-opened intermediate.[2] |
| paaH | 3-hydroxyadipyl-CoA dehydrogenase | Catalyzes the NAD+-dependent oxidation of the hydroxyl group to a keto group.[8] |
| paaJ | β-ketoadipyl-CoA thiolase | Catalyzes the thiolytic cleavage of the β-ketoacyl-CoA intermediate, yielding acetyl-CoA and succinyl-CoA.[2] |
| paaI | Thioesterase | May be involved in detoxifying inhibitory CoA intermediates.[3] |
Quantitative Data
The following tables summarize the available quantitative data for key enzymes in the phenylacetate catabolic pathway.
Table 2: Kinetic Parameters of Phenylacetyl-CoA Ligase (PaaK)
| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference(s) |
| Azoarcus evansii | Phenylacetate | 14 | - | 40 | [3][13] |
| ATP | 60 | - | - | [3][13] | |
| CoA | 45 | - | - | [3][13] | |
| Thermus thermophilus | Phenylacetate | 50 | 24 | - | [10] |
| ATP | 6 | - | - | [10] | |
| CoA | 30 | - | - | [10] | |
| Burkholderia cenocepacia (PaaK1) | Phenylacetate | lower than PaaK2 | - | - | [1] |
Table 3: Kinetic Parameters of Thioesterase (PaaY) and Oxepin-CoA Hydrolase (PaaZ)
| Enzyme | Organism | Substrate | Km (µM) | Specific Activity | Reference(s) |
| Thioesterase (PaaY) | E. coli | Compound XI (inhibitor of PaaZ) | 35 | 7.6 U/mg | [3] |
| Oxepin-CoA Hydrolase (PaaZ) | E. coli | Oxepin-CoA | 10-100 (range tested) | - | [12] |
| NADP+ | 0.3-3 (mM, range tested) | - | [12] |
Signaling Pathways and Regulatory Mechanisms
The expression of the paa operon is tightly regulated to ensure that the enzymes for phenylacetate degradation are only produced when the substrate is present. The primary regulator in many bacteria, including E. coli and Pseudomonas putida, is the PaaX protein, a transcriptional repressor.[3]
In the absence of phenylacetate, PaaX binds to operator regions in the promoters of the paa operons, preventing transcription. The true inducer of the pathway is not phenylacetate itself, but its activated form, phenylacetyl-CoA.[5] When phenylacetate is available, it is converted to phenylacetyl-CoA by PaaK. Phenylacetyl-CoA then binds to PaaX, causing a conformational change that leads to its dissociation from the DNA, thereby allowing the transcription of the paa genes.[12]
Experimental Workflows
The discovery and characterization of the phenylacetate catabolic pathway have relied on a combination of genetic, biochemical, and analytical techniques. A typical workflow for studying this pathway is outlined below.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of the phenylacetate catabolic pathway.
Cloning and Expression of paa Genes
Objective: To produce recombinant Paa enzymes for in vitro studies.
Protocol:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from the bacterium of interest known to degrade phenylacetate.
-
PCR Amplification: Design primers specific to the paa genes of interest based on sequence information. Amplify the target genes using PCR.
-
Vector Ligation: Ligate the purified PCR products into a suitable expression vector (e.g., pET series vectors for E. coli expression). The vector should contain a strong inducible promoter (e.g., T7 promoter) and a selectable marker.
-
Transformation: Transform the ligation mixture into a competent E. coli expression host strain (e.g., BL21(DE3)).
-
Selection and Verification: Select for positive transformants on antibiotic-containing agar (B569324) plates. Verify the presence of the insert by colony PCR and sequence analysis.
-
Protein Expression:
-
Grow a starter culture of the recombinant E. coli strain overnight in LB medium containing the appropriate antibiotic.
-
Inoculate a larger volume of fresh medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein production.
-
-
Cell Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.
Purification of Recombinant Paa Enzymes
Objective: To obtain pure Paa enzymes for biochemical characterization. This protocol assumes the use of a His-tagged expression vector.
Protocol:
-
Cell Lysis: Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and lysozyme). Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged Paa enzyme with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Buffer Exchange/Desalting: Remove the imidazole and exchange the buffer to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Purity Assessment: Assess the purity of the enzyme by SDS-PAGE. The purified enzyme can be stored at -80°C.
Phenylacetyl-CoA Ligase (PaaK) Activity Assay
Objective: To measure the activity of PaaK by monitoring the formation of phenylacetyl-CoA.
Protocol: This is a coupled spectrophotometric assay.[7]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 8.0)
-
5 mM MgCl2
-
2 mM ATP
-
0.5 mM Coenzyme A
-
0.2 mM NADH
-
10 units of myokinase
-
5 units of pyruvate (B1213749) kinase
-
10 units of lactate (B86563) dehydrogenase
-
1 mM phosphoenolpyruvate
-
-
Enzyme Addition: Add a known amount of purified PaaK enzyme to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding the substrate, phenylacetate (e.g., to a final concentration of 1 mM).
-
Measurement: Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) at a constant temperature (e.g., 30°C) using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M-1cm-1).
Analysis of Pathway Intermediates by HPLC
Objective: To separate and identify the CoA-thioester intermediates of the PAA pathway.
Protocol:
-
Sample Preparation: Perform in vitro enzyme assays using purified Paa enzymes and appropriate substrates. Stop the reactions at different time points by adding an equal volume of ice-cold methanol (B129727) or by acidification. Centrifuge to pellet the precipitated protein.
-
HPLC System: Use a reverse-phase HPLC column (e.g., C18).
-
Mobile Phase: A typical mobile phase gradient could be:
-
Solvent A: 50 mM ammonium (B1175870) acetate (B1210297) buffer, pH 6.0
-
Solvent B: Acetonitrile
-
Gradient: Start with a low percentage of solvent B, and gradually increase it over time to elute the more hydrophobic compounds.
-
-
Detection: Monitor the elution of the CoA-thioesters using a UV detector at 260 nm (the absorbance maximum for the adenine (B156593) moiety of CoA).
-
Identification: Identify the peaks corresponding to the different intermediates by comparing their retention times with those of authentic standards (if available) or by collecting the fractions and subjecting them to mass spectrometry for structural confirmation.[14]
Mass Spectrometry for Metabolite Identification
Objective: To confirm the identity of the PAA pathway intermediates.
Protocol:
-
Sample Introduction: The fractions collected from HPLC can be directly infused into the mass spectrometer, or the HPLC can be coupled directly to the mass spectrometer (LC-MS).
-
Ionization: Use electrospray ionization (ESI) in either positive or negative ion mode.
-
Mass Analysis:
-
Full Scan MS: Acquire full scan mass spectra to determine the molecular weights of the compounds in the sample.
-
Tandem MS (MS/MS): Select the ion of interest (the parent ion) and fragment it to obtain a characteristic fragmentation pattern (product ions). This provides structural information and increases the confidence in compound identification.
-
-
Data Analysis: Compare the obtained mass spectra and fragmentation patterns with theoretical values for the expected intermediates.[9][10]
Electrophoretic Mobility Shift Assay (EMSA) for PaaX-DNA Binding
Objective: To demonstrate the specific binding of the PaaX repressor protein to its DNA operator site.
Protocol:
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides corresponding to the putative PaaX binding site in the paa promoter region.
-
Label the DNA probe at the 5' end with a radioactive isotope (e.g., 32P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).
-
Purify the labeled probe.
-
-
Binding Reaction:
-
In a small reaction volume, combine the labeled probe, purified PaaX protein, and a binding buffer (e.g., 20 mM HEPES pH 7.9, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Include a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding of PaaX to the probe.
-
For competition assays, add an excess of unlabeled specific competitor DNA (the same sequence as the probe) to one reaction to demonstrate the specificity of the binding.
-
To test the effect of the inducer, add phenylacetyl-CoA to a separate binding reaction.
-
Incubate the reactions at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the binding reactions onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system.
-
-
Detection:
-
If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
If using a non-radioactive probe, transfer the DNA to a membrane and detect the label according to the manufacturer's instructions.
-
-
Analysis: A "shifted" band, which migrates slower than the free probe, indicates the formation of a PaaX-DNA complex. The intensity of this shifted band should decrease in the presence of the specific competitor and the inducer, phenylacetyl-CoA.[8][12][15]
Conclusion
The discovery and elucidation of the phenylacetate catabolic pathway have provided fundamental insights into the metabolic versatility of bacteria and their ability to degrade aromatic compounds. This complex and elegant pathway, with its unique enzymatic reactions and tight regulatory control, continues to be an active area of research. The detailed technical information and protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to further explore the intricacies of this pathway, potentially leading to new applications in bioremediation and the development of novel antimicrobial strategies. The continued investigation of the PAA pathway promises to uncover new biochemical principles and to address pressing challenges in environmental science and medicine.
References
- 1. Defining a structural and kinetic rationale for paralogous copies of phenylacetate-CoA ligases from the cystic fibrosis pathogen Burkholderia cenocepacia J2315 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNase I footprinting [gene.mie-u.ac.jp]
- 3. Biochemical and molecular characterization of phenylacetate-coenzyme A ligase, an enzyme catalyzing the first step in aerobic metabolism of phenylacetic acid in Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic analysis and modelling of enzymatic (R)-phenylacetylcarbinol batch biotransformation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 6. Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Detection of Protein-Nucleic Acid Interaction by Electrophoretic Mobility Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 10. Phenylacetate metabolism in thermophiles: characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Enzymatic conversion of phenylpyruvate to phenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. med.upenn.edu [med.upenn.edu]
- 15. licorbio.com [licorbio.com]
An In-depth Technical Guide to 2-oxepin-2(3H)-ylideneacetyl-CoA: A Key Metabolic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-oxepin-2(3H)-ylideneacetyl-CoA, also known as oxepin-CoA, is a crucial and structurally unique intermediate in the aerobic catabolism of phenylacetic acid in various bacteria. This seven-membered oxygen-containing heterocyclic compound represents a key juncture in a pathway that diverges from conventional aromatic degradation routes. Its formation and subsequent hydrolysis are central to the conversion of aromatic compounds into central metabolites. This technical guide provides a comprehensive overview of the enzymatic reactions involving this compound, available quantitative data, detailed experimental protocols for its study, and visual representations of the associated metabolic and experimental workflows. This document is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development who are interested in bacterial aromatic metabolism and potential enzymatic targets.
Introduction
The bacterial degradation of aromatic compounds is a vital component of global carbon cycling and has significant implications for bioremediation and biotechnology. The phenylacetate (B1230308) degradation pathway is a widespread route for the catabolism of phenylalanine and other aromatic molecules. A distinctive feature of this pathway is the formation of the non-aromatic, seven-membered ring intermediate, this compound.[1][2] This intermediate is formed from the isomerization of an epoxide precursor and is subsequently hydrolyzed in a ring-cleavage reaction that does not involve an oxygenase.[1][2] Understanding the enzymes that produce and consume this intermediate is critical for comprehending the complete picture of this important metabolic pathway.
The Role of this compound in the Phenylacetate Degradation Pathway
This compound is a central metabolite in the aerobic phenylacetate catabolic pathway, which ultimately converts phenylacetate into succinyl-CoA and acetyl-CoA.[1] The pathway is initiated by the activation of phenylacetate to phenylacetyl-CoA. The aromatic ring of phenylacetyl-CoA is then epoxidized to form 2-(1,2-epoxy-1,2-dihydrophenyl)acetyl-CoA.
Formation of this compound
This compound is synthesized from 2-(1,2-epoxy-1,2-dihydrophenyl)acetyl-CoA through an isomerization reaction. This step is catalyzed by the enzyme 2-(1,2-epoxy-1,2-dihydrophenyl)acetyl-CoA isomerase , commonly known as PaaG .[2]
Conversion of this compound
The subsequent step in the pathway is the hydrolytic ring cleavage of this compound. This reaction is catalyzed by oxepin-CoA hydrolase , also known as PaaZ .[3][4][5] This enzyme converts this compound and water into 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde.[3][4][5] In Escherichia coli, PaaZ is a bifunctional enzyme that also possesses aldehyde dehydrogenase activity, catalyzing the subsequent oxidation of the semialdehyde to 3-oxo-5,6-dehydrosuberyl-CoA.[3][4][5]
Quantitative Data
Quantitative characterization of the enzymes and metabolites in the phenylacetate pathway is essential for a complete understanding of its regulation and flux. The available quantitative data for the enzymes directly interacting with this compound are summarized below.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Gene Name | EC Number | Substrate | Km | Vmax | kcat | Source Organism | Reference |
| Oxepin-CoA hydrolase (PaaZ) | paaZ | 3.3.2.12 | This compound | - | - | - | Escherichia coli | [3],[4],[5] |
| 2-(1,2-epoxy-1,2-dihydrophenyl)acetyl-CoA isomerase (PaaG) | paaG | 5.3.3.18 | 2-(1,2-epoxy-1,2-dihydrophenyl)acetyl-CoA | Not Reported | Not Reported | Not Reported | Escherichia coli | [2] |
Table 2: Metabolite Information
| Metabolite | Synonyms | Molecular Formula | Molar Mass | Intracellular Concentration |
| This compound | oxepin-CoA | C29H40N7O18P3S | 901.65 g/mol | Not Reported |
Note: The intracellular concentration of this compound has not been reported in the reviewed literature. Its determination would likely require advanced analytical techniques such as LC-MS/MS-based metabolomics.
Experimental Protocols
This section provides detailed methodologies for the study of this compound and the associated enzymes.
Enzymatic Synthesis and Purification of this compound
The in vitro synthesis of this compound can be achieved through a coupled enzymatic reaction.
Principle: Phenylacetyl-CoA is converted to 2-(1,2-epoxy-1,2-dihydrophenyl)acetyl-CoA by the PaaABCDE enzyme complex. Subsequently, the addition of purified PaaG isomerase will convert the epoxide to this compound. The product can then be purified using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified PaaABCDE enzyme complex
-
Purified PaaG isomerase
-
Phenylacetyl-CoA
-
NADPH
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase solvents (e.g., acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate)
-
Spectrophotometer or mass spectrometer for detection
Procedure:
-
Set up a reaction mixture containing reaction buffer, phenylacetyl-CoA, and NADPH.
-
Initiate the reaction by adding the PaaABCDE enzyme complex. Incubate at an optimal temperature (e.g., 30°C) and monitor the consumption of NADPH at 340 nm.
-
Once the epoxidation reaction is complete, add purified PaaG isomerase to the mixture.
-
Continue the incubation to allow for the conversion of the epoxide to this compound.
-
Terminate the reaction by methods such as protein precipitation with acid or cold organic solvent.
-
Centrifuge to remove precipitated protein.
-
Filter the supernatant and inject it onto a C18 HPLC column.
-
Elute the compounds using a suitable gradient of mobile phase solvents.
-
Monitor the elution profile at a wavelength where CoA-thioesters absorb (typically around 260 nm) or by mass spectrometry.
-
Collect the fractions corresponding to the this compound peak.
-
Verify the identity and purity of the collected fractions by mass spectrometry.
Quantification of this compound by HPLC-MS/MS
Accurate quantification of intracellular or in vitro-synthesized this compound can be achieved using a sensitive and specific LC-MS/MS method.[6][7][8]
Principle: This method involves the separation of the target metabolite from a complex biological matrix by liquid chromatography, followed by its detection and quantification using tandem mass spectrometry. The use of a stable isotope-labeled internal standard is recommended for accurate quantification.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reverse-phase UPLC/HPLC column
-
Solvents for mobile phase (e.g., water with formic acid and acetonitrile with formic acid)
-
Purified this compound standard
-
Stable isotope-labeled internal standard (if available)
-
Extraction solvent (e.g., cold acetonitrile/methanol/water mixture)
Procedure:
-
Sample Preparation:
-
For intracellular metabolite analysis, quench the metabolism of bacterial cells rapidly (e.g., by using cold methanol).
-
Extract the metabolites using a cold extraction solvent.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant and dry it under vacuum.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a separation method on the LC system to resolve this compound from other isomers and interfering compounds.
-
Optimize the mass spectrometer parameters for the detection of the target molecule. This includes determining the precursor ion and suitable product ions for Selected Reaction Monitoring (SRM).
-
Generate a standard curve using the purified this compound standard.
-
Analyze the prepared samples and the standard curve samples by LC-MS/MS.
-
-
Data Analysis:
-
Integrate the peak areas of the target metabolite and the internal standard.
-
Calculate the concentration of this compound in the samples by comparing their peak area ratios to the standard curve.
-
Spectrophotometric Assay for Oxepin-CoA Hydrolase (PaaZ) Activity
The activity of PaaZ can be monitored continuously using a spectrophotometric assay that couples the reaction to the reduction of NAD(P)+.
Principle: The PaaZ enzyme from E. coli has two activities: a hydrolase activity that converts this compound to 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde, and a dehydrogenase activity that oxidizes the semialdehyde to 3-oxo-5,6-dehydrosuberyl-CoA, with the concomitant reduction of NAD(P)+ to NAD(P)H. The increase in absorbance at 340 nm due to NAD(P)H formation is directly proportional to the enzyme activity.
Materials:
-
Purified PaaZ enzyme
-
Synthesized and purified this compound (substrate)
-
NAD+ or NADP+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and NAD(P)+.
-
Add the purified PaaZ enzyme to the cuvette and mix.
-
Initiate the reaction by adding the substrate, this compound.
-
Immediately start monitoring the increase in absorbance at 340 nm over time.
-
The initial linear rate of the reaction (ΔA340/min) is used to calculate the enzyme activity. The molar extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1.
Visualizations
Metabolic Pathway
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. enzyme-database.org [enzyme-database.org]
- 4. ENZYME - 3.3.2.12 oxepin-CoA hydrolase [enzyme.expasy.org]
- 5. EC 3.3.2.12 [iubmb.qmul.ac.uk]
- 6. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver | MDPI [mdpi.com]
- 7. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymes of 2-Oxepin-2(3H)-ylideneacetyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolism of 2-oxepin-2(3H)-ylideneacetyl-CoA is a critical juncture in the aerobic degradation of phenylacetic acid, a common environmental pollutant and a key intermediate in the breakdown of aromatic compounds. This pathway, primarily characterized in bacteria such as Escherichia coli, involves a series of enzymatic reactions orchestrated by the paa gene cluster. Understanding the enzymes responsible for the synthesis and degradation of this compound is paramount for applications in bioremediation, biocatalysis, and as a potential target for novel antimicrobial strategies. This guide provides a comprehensive overview of the core enzymes, their catalytic mechanisms, quantitative data, detailed experimental protocols, and the regulatory networks governing this vital metabolic route.
The Phenylacetate (B1230308) Degradation Pathway: An Overview
The aerobic degradation of phenylacetic acid is a multi-step process that converts the aromatic ring into central metabolic intermediates. The pathway is initiated by the activation of phenylacetate to its coenzyme A thioester, followed by a unique epoxidation and isomerization of the aromatic ring to form the seven-membered heterocyclic compound, this compound. This intermediate is then hydrolyzed and further metabolized through a series of reactions resembling β-oxidation. The key enzymes involved in the formation and initial breakdown of this compound are encoded by the paa operon.
Core Enzymes and Their Functions
The metabolism of this compound is primarily facilitated by a suite of enzymes encoded by the paa gene cluster. These enzymes work in a sequential manner to transform phenylacetic acid into intermediates that can enter central metabolism.
Phenylacetate-CoA Ligase (PaaK)
-
Gene: paaK
-
Function: PaaK is the first enzyme in the pathway, responsible for the activation of phenylacetate. It catalyzes the ATP-dependent ligation of coenzyme A to phenylacetate, forming phenylacetyl-CoA. This activation step is crucial as it prepares the otherwise stable phenylacetate molecule for subsequent enzymatic modifications.
Phenylacetyl-CoA Epoxidase (PaaABCDE)
-
Genes: paaA, paaB, paaC, paaD, paaE
-
Function: This multi-subunit enzyme complex is a unique ring 1,2-epoxidase. It catalyzes the epoxidation of the aromatic ring of phenylacetyl-CoA to yield ring-1,2-epoxyphenylacetyl-CoA. This reaction is a key step in destabilizing the aromatic ring, making it susceptible to further enzymatic attack. The PaaABCDE complex is a member of the diiron multicomponent oxygenase family.
Ring-1,2-epoxyphenylacetyl-CoA Isomerase (PaaG)
-
Gene: paaG
-
Function: PaaG is a fascinating isomerase that belongs to the crotonase superfamily. It catalyzes the isomerization of the unstable ring-1,2-epoxyphenylacetyl-CoA into the more stable seven-membered heterocyclic enol ether, this compound (also referred to as oxepin-CoA).[1] This reaction is a pivotal step that prepares the ring for hydrolytic cleavage.
Oxepin-CoA Hydrolase (PaaZ)
-
Gene: paaZ
-
Function: PaaZ is a bifunctional enzyme that plays a central role in the breakdown of this compound.[2][3][4][5] Its C-terminal domain possesses enoyl-CoA hydratase activity, which catalyzes the hydrolytic cleavage of the oxepin (B1234782) ring of this compound to form 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde.[2][4] The N-terminal domain of PaaZ then acts as an aldehyde dehydrogenase, oxidizing the semialdehyde to 3-oxo-5,6-dehydrosuberyl-CoA.[6]
Quantitative Data on Enzyme Activity
The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism.
Table 1: Kinetic Parameters of Phenylacetate-CoA Ligase (PaaK)
| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Azoarcus evansii | Phenylacetate | 14 | 48 | [7][8] |
| ATP | 60 | [7][8] | ||
| CoA | 45 | [7][8] | ||
| Thermus thermophilus | Phenylacetate | 50 | 24 | [9] |
| ATP | 6 | [9] | ||
| CoA | 30 | [9] |
Table 2: Specific Activity of Phenylacetyl-CoA Epoxidase (PaaABCDE)
| Organism | Assay Condition | Specific Activity | Reference |
| Escherichia coli | Phenylacetyl-CoA-induced NADPH consumption | ~1 µmol/min/mg protein | [10] |
Table 3: Specific Activity of Ring-1,2-epoxyphenylacetyl-CoA Isomerase (PaaG)
| Organism | Substrate | Specific Activity (U/mg) | Reference |
| Thermus thermophilus TthPaaG | ring-1,2-epoxyphenylacetyl-CoA | 138 | [11] |
| Pseudomonas sp. Y2 Py2PaaG | ring-1,2-epoxyphenylacetyl-CoA | 182 | [11] |
Table 4: Specific Activity of Oxepin-CoA Hydrolase (PaaZ)
| Organism | Substrate | Specific Activity (µmol/min/mg) | Reference |
| Escherichia coli | This compound | ~20 | [12] |
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and assay of the core enzymes.
Protocol 1: Cloning, Expression, and Purification of PaaG and PaaZ
1. Gene Cloning: a. Amplify the paaG and paaZ genes from the genomic DNA of E. coli K-12 using PCR with gene-specific primers containing appropriate restriction sites (e.g., NdeI and XhoI). b. Ligate the PCR products into a pET expression vector (e.g., pET-28a) containing an N-terminal His6-tag. c. Transform the ligation products into a competent E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression: a. Inoculate a single colony of the transformed cells into 50 mL of LB medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a) and grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. d. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.
3. Protein Purification: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. e. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. f. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole). g. Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). h. Analyze the purified protein by SDS-PAGE. i. For further purification, perform size-exclusion chromatography.
Protocol 2: Spectrophotometric Assay for Oxepin-CoA Hydrolase (PaaZ) Activity
This assay measures the decrease in absorbance of the substrate, this compound, or couples the subsequent dehydrogenase reaction to the reduction of NADP+.
1. Synthesis of this compound (Oxepin-CoA): a. The substrate can be enzymatically synthesized in a coupled reaction using purified PaaK, PaaABCDE, and PaaG. b. The reaction mixture contains phenylacetate, ATP, CoA, NADPH, and the purified enzymes in an appropriate buffer (e.g., 50 mM Tris-HCl pH 7.5). c. The formation of oxepin-CoA can be monitored by HPLC.
2. Hydrolase Assay: a. The reaction mixture (1 mL) contains 50 mM Tris-HCl buffer (pH 8.0), 0.1 mM this compound, and 1 mM NADP+. b. Start the reaction by adding a purified PaaZ enzyme. c. Monitor the increase in absorbance at 340 nm (for NADPH formation) using a spectrophotometer. d. The specific activity can be calculated using the molar extinction coefficient of NADPH (6.22 mM-1 cm-1).
Protocol 3: HPLC-based Analysis of Phenylacetate Degradation Intermediates
This method allows for the separation and quantification of the various CoA-thioesters in the pathway.
1. Sample Preparation: a. Perform enzymatic reactions as described in the assay protocols. b. Stop the reactions at different time points by adding an equal volume of ice-cold methanol (B129727) or perchloric acid to precipitate the proteins. c. Centrifuge the samples to remove the precipitated protein. d. Filter the supernatant through a 0.22 µm filter before HPLC analysis.
2. HPLC Conditions: a. Column: C18 reverse-phase column. b. Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0). c. Detection: UV detector at 260 nm (for the adenine (B156593) moiety of CoA) and a second wavelength specific to the intermediate of interest if available. d. Quantification: Use authentic standards of the intermediates to create a standard curve for quantification.
Signaling Pathways and Regulation
The expression of the paa operon is tightly regulated to ensure that the enzymes are only produced when phenylacetic acid or a related inducer is present.
Transcriptional Regulation of the paa Operon
The primary regulator of the paa operon is the PaaX repressor protein.[1] In the absence of an inducer, PaaX binds to operator sites in the promoter regions of the paa operons, preventing transcription. The true inducer of the pathway is not phenylacetic acid itself, but its activated form, phenylacetyl-CoA .[1] When phenylacetyl-CoA is present, it binds to PaaX, causing a conformational change that prevents PaaX from binding to the DNA, thereby allowing transcription of the paa genes to proceed. This regulatory mechanism ensures an efficient response to the presence of the substrate.
Visualizations
Diagram 1: The Phenylacetate Degradation Pathway
Caption: The enzymatic cascade of the aerobic phenylacetate degradation pathway.
Diagram 2: Experimental Workflow for Enzyme Characterization
Caption: A typical experimental workflow for enzyme characterization.
Diagram 3: Regulatory Circuit of the paa Operon
Caption: The negative regulation of the paa operon by the PaaX repressor.
Conclusion
The enzymes involved in the metabolism of this compound represent a sophisticated biochemical solution for the degradation of the stable phenylacetic acid molecule. The concerted action of a ligase, a multi-component epoxidase, an isomerase, and a bifunctional hydrolase/dehydrogenase efficiently channels this environmental pollutant into central metabolism. A thorough understanding of these enzymes, their kinetics, and their regulation is not only fundamental to microbial physiology but also opens avenues for the development of novel biotechnological applications. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of microbiology, enzymology, and drug development, facilitating further exploration of this fascinating metabolic pathway.
References
- 1. Transcriptional regulation of the divergent paa catabolic operons for phenylacetic acid degradation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein-protein interactions in the β-oxidation part of the phenylacetate utilization pathway: crystal structure of the PaaF-PaaG hydratase-isomerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cloning, Expression, and Purification of Pseudomonas aeruginosa Flagellin, and Characterization of the Elicited Anti-Flagellin Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6jql - Structure of PaaZ, a bifunctional enzyme - Summary - Protein Data Bank Japan [pdbj.org]
- 6. Rapid colorimetric assay for intestinal peptide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein-Protein Interactions in the β-Oxidation Part of the Phenylacetate Utilization Pathway: CRYSTAL STRUCTURE OF THE PaaF-PaaG HYDRATASE-ISOMERASE COMPLEX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cloning, expression, purification and characterization of the stress kinase YeaG from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 12. Comparison of Candidate Pairs of Hydrolytic Enzymes for Spectrophotometric-dual-enzyme-simultaneous-assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Oxepine Scaffold in Bacterial Systems: A Perspective on Uncharted Biosynthetic Potential
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document addresses the inquiry into the natural occurrence of 2-oxepin-2(3H)-ylideneacetyl-CoA in bacteria. Based on a comprehensive review of current scientific literature, this specific molecule is not a known bacterial natural product. However, the oxepine structural motif is a recurring and valuable pharmacophore in natural products from other domains, particularly fungi and plants, and in synthetic molecules with significant biological activities.[1][2][3]
This guide, therefore, provides an in-depth perspective on the broader topic of oxepine-containing compounds. It explores the known biological relevance of the oxepine scaffold, proposes a hypothetical biosynthetic pathway for a molecule like this compound, and furnishes detailed experimental methodologies for the discovery of novel metabolites in bacteria, which could potentially include oxepine-containing structures in the future.
The Oxepine Scaffold: A Biologically Privileged Structure
The seven-membered oxepine ring is a key structural feature in a variety of natural products and synthetic compounds that exhibit a wide range of potent biological activities.[1][2] While absent in the known bacterial metabolome, oxepine derivatives isolated primarily from plants and fungi have garnered significant attention in medicinal chemistry and drug development.[3]
These compounds, particularly benzo-oxepines and dibenzo-oxepines, have demonstrated activities including anticancer, antimicrobial, anti-HIV, and anti-inflammatory properties.[1][4] The versatility of the oxepine core makes it a desirable target in the design of novel therapeutic agents.[1]
Data Presentation: Examples of Bioactive Oxepine-Containing Natural Products
The following table summarizes key examples of naturally occurring oxepine derivatives from non-bacterial sources, highlighting their origin and documented biological activities.
| Compound Name | Source Organism | Compound Class | Reported Biological Activity |
| Bauhinoxepin J | Bauhinia sp. (plant) | Dibenzo[b,f]oxepin | Antimycobacterial, Antimalarial, Tumor growth inhibitory[2] |
| Senoxepin | Senecio platyphylloides (plant) | Norsesquiterpene lactone | First fully desaturated oxepine natural product[5][6] |
| Oxepin-Pyrimidinone-Ketopiperazines (OPKs) | Marine Fungi (Aspergillus, Penicillium) | Non-ribosomal peptide | Moderate antifungal activity, Liver X receptor α (LXRα) activation[5] |
| Bauhiniastatin-1 | Bauhinia acuruana (plant) | Dibenzo[b,f]oxepin | Induction of apoptosis in breast cancer cells[7] |
| Vibralactone (B1257129) | Boreostereum vibrans (fungus) | β-lactone | Pancreatic lipase (B570770) inhibitor[8] |
Hypothetical Biosynthesis of an Oxepin-CoA Thioester
While this compound has not been observed in nature, its formation can be hypothesized by drawing parallels with known enzymatic reactions. The biosynthesis of many complex natural products in bacteria starts from simple building blocks like acetyl-CoA and proceeds through pathways such as polyketide synthesis. The formation of the oxepine ring itself is likely to involve an enzymatic ring expansion, a strategy observed in fungal biosynthesis.[8][9]
A plausible biosynthetic route could involve the following key steps:
-
Polyketide Assembly: A polyketide synthase (PKS) complex would assemble a linear polyketide chain from acetyl-CoA and malonyl-CoA precursors.
-
Cyclization and Aromatization: The polyketide chain would undergo an intramolecular cyclization to form a phenolic precursor.
-
Enzymatic Ring Expansion: A key step would be the oxidative dearomatization and ring expansion of the phenolic precursor, catalyzed by a monooxygenase, such as a cytochrome P450 or a flavin-dependent monooxygenase.[8][9][10] This is analogous to the formation of arene oxides from aromatic compounds by cytochrome P450 enzymes.[10][11]
-
Thioesterification: The resulting carboxylic acid would be activated to its coenzyme A thioester by a CoA ligase.
Mandatory Visualization: Hypothetical Biosynthetic Pathway
Caption: Hypothetical pathway for bacterial biosynthesis of an oxepin-CoA thioester.
Experimental Protocols for Novel Bacterial Metabolite Discovery
The discovery of novel natural products, potentially including new structural classes like bacterially-derived oxepines, relies on a systematic workflow combining microbiology, analytical chemistry, and bioinformatics.
General Workflow for Metabolite Discovery
The process begins with the cultivation of diverse bacterial strains and progresses through extraction, screening, and detailed chemical characterization, often guided by genomic data.
Mandatory Visualization: Experimental Workflow
Caption: A generalized workflow for the discovery of novel bacterial natural products.
Detailed Methodologies
Protocol 3.2.1: Bacterial Cultivation and Metabolite Extraction
-
Cultivation: Inoculate a selected bacterial strain into a suitable liquid medium (e.g., ISP2, Bennett's agar). Incubate at the optimal temperature (typically 28-37°C) with shaking (200 rpm) for 5-10 days.
-
Cell Separation: Centrifuge the culture broth at 8,000 x g for 20 minutes to separate the supernatant from the mycelium/cell mass.
-
Supernatant Extraction: Add an equal volume of an organic solvent (e.g., ethyl acetate) to the supernatant. Shake vigorously for 1 hour. Separate the organic phase and dry it over anhydrous sodium sulfate. Evaporate the solvent in vacuo to yield the crude extract.
-
Mycelial Extraction: Macerate the cell mass in acetone (B3395972) or methanol (B129727) overnight. Filter the mixture and evaporate the solvent. Resuspend the residue in water and perform a liquid-liquid extraction with ethyl acetate (B1210297) as described above.
Protocol 3.2.2: LC-MS Based Chemical Profiling and Dereplication
-
Sample Preparation: Dissolve the crude extracts in methanol to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Chromatography: Inject 5-10 µL of the sample onto a C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: Use a gradient elution from 95% water with 0.1% formic acid (Solvent A) to 95% acetonitrile (B52724) with 0.1% formic acid (Solvent B) over 20-30 minutes.
-
Mass Spectrometry: Couple the HPLC to a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap. Acquire data in both positive and negative ionization modes over a mass range of m/z 100-1500.
-
Dereplication: Analyze the acquired LC-HRMS data against natural product databases (e.g., Dictionary of Natural Products, AntiBase) to identify known compounds and prioritize extracts containing potentially novel chemistry.
Protocol 3.2.3: Structure Elucidation by NMR
-
Sample Preparation: Dissolve the purified compound (typically >1 mg) in a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆).
-
1D NMR: Acquire proton (¹H) and carbon (¹³C) NMR spectra.
-
2D NMR: Perform a suite of 2D NMR experiments to establish connectivity:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignment.
-
-
Data Interpretation: Integrate all spectroscopic data (NMR, HRMS) to propose and confirm the final chemical structure.
Conclusion and Future Outlook
The specific molecule this compound remains an elusive target within the bacterial kingdom. However, the established biological importance of the oxepine scaffold in other natural domains presents a compelling case for its potential as a template for synthetic chemistry and as a target for biosynthetic engineering. The methodologies outlined in this guide provide a robust framework for exploring the vast, untapped biosynthetic potential of bacteria. Future research, combining deep genome mining with advanced analytical techniques, may yet uncover novel enzymatic pathways capable of synthesizing oxepine rings or other unique heterocyclic systems, further expanding the chemical diversity of bacterial natural products for applications in medicine and biotechnology.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. An Updated Review on Biologically Promising Natural Oxepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. baranlab.org [baranlab.org]
- 6. researchgate.net [researchgate.net]
- 7. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine [ouci.dntb.gov.ua]
- 8. A flavin-monooxygenase catalyzing oxepinone formation and the complete biosynthesis of vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxepin Formation in Fungi Implies Specific and Stereoselective Ring Expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oxepine - Wikipedia [en.wikipedia.org]
Unveiling 2-oxepin-2(3H)-ylideneacetyl-CoA: A Technical Guide to a Key Metabolic Intermediate
For Immediate Release
A comprehensive technical guide providing researchers, scientists, and drug development professionals with an in-depth understanding of 2-oxepin-2(3H)-ylideneacetyl-CoA, a critical intermediate in bacterial metabolism. This document outlines its nomenclature, biochemical role, and the enzymatic processes governing its transformation, supported by quantitative data and detailed experimental protocols.
Introduction
This compound is a pivotal, yet transient, metabolite in the aerobic degradation pathway of phenylacetate (B1230308) in various bacteria, most notably Escherichia coli. Its unique seven-membered oxepin (B1234782) ring structure makes it a subject of significant interest in understanding microbial catabolism of aromatic compounds. This guide delves into the core characteristics of this molecule and the enzymatic machinery responsible for its synthesis and subsequent hydrolysis, providing a foundational resource for researchers in microbiology, enzymology, and drug discovery.
Nomenclature and Synonyms
To facilitate clear communication and literature navigation, a compilation of synonyms and alternative names for this compound is presented below. The most frequently encountered trivial name in scientific literature is oxepin-CoA .
| Type | Name | Source |
| Systematic Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2Z)-2-(3H-oxepin-2-ylidene)ethanethioate | PubChem[1] |
| Trivial Name | oxepin-CoA | Multiple[2][3][4][5][6] |
| Alternative Name | 2-[(2E)-2,3-dihydrooxepin-2-ylidene]acetyl-CoA | PubChem[7] |
| Database ID | CHEBI:63251 | PubChem[1] |
| Database ID | KEGG: C19975 | PubChem[1] |
Biochemical Context: The Phenylacetate Degradation Pathway
This compound is an intermediate in the aerobic catabolism of phenylacetate, a pathway that funnels aromatic compounds into central metabolism. This pathway is crucial for the bacterial degradation of environmental pollutants and is a potential target for antimicrobial drug development.
The formation and breakdown of oxepin-CoA are key steps in this pathway, catalyzed by a series of enzymes encoded by the paa gene cluster. The immediate precursor is 1,2-epoxyphenylacetyl-CoA, which is isomerized to form the oxepin ring of oxepin-CoA.
Signaling Pathway Diagram
Enzymatic Hydrolysis: Oxepin-CoA Hydrolase (PaaZ)
The key enzyme responsible for the metabolism of this compound is oxepin-CoA hydrolase , encoded by the paaZ gene. In E. coli, PaaZ is a bifunctional fusion protein with two distinct catalytic domains:
-
A C-terminal (R)-specific enoyl-CoA hydratase domain: This domain catalyzes the hydrolytic cleavage of the oxepin ring of this compound to yield 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde.
-
An N-terminal NADP+-dependent aldehyde dehydrogenase domain: This domain subsequently oxidizes the highly reactive aldehyde product to the more stable 3-oxo-5,6-dehydrosuberyl-CoA.
Quantitative Data
| Enzyme Domain | Substrate | Specific Activity (units/mg) | Cofactor | Reference |
| PaaZ Aldehyde Dehydrogenase | Oxepin-CoA | 32 ± 3 | NADP+ | --INVALID-LINK--[1] |
One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
Experimental Protocols
Spectrophotometric Assay for Oxepin-CoA Hydrolase (PaaZ) Activity
This protocol is adapted from the methodology described for the characterization of PaaZ and allows for the determination of the hydrolysis rate of oxepin-CoA.
Principle:
The hydrolysis of oxepin-CoA by the enoyl-CoA hydratase (ECH) domain of PaaZ produces 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde. The subsequent oxidation of this aldehyde by an auxiliary NAD+-dependent aldehyde dehydrogenase (e.g., PacL) is coupled to the reduction of NAD+ to NADH. The rate of NADH formation is monitored spectrophotometrically at 365 nm. A mutant version of PaaZ (PaaZ-E256Q), which is deficient in its own aldehyde dehydrogenase activity, is used to isolate the hydrolase activity.
Reagents:
-
50 mM Tris-HCl buffer, pH 8.0
-
PaaZ-E256Q (mutant enzyme)
-
PacL (auxiliary NAD+-dependent aldehyde dehydrogenase)
-
1.0 mM NAD+ solution
-
0.1 mM oxepin-CoA solution (substrate)
-
NADH for standard curve
Instrumentation:
-
UV-Vis Spectrophotometer capable of measuring absorbance at 365 nm
-
Temperature-controlled cuvette holder
Procedure:
-
Prepare the reaction mixture: In a 0.3 mL cuvette, combine the following reagents in the specified order:
-
50 mM Tris-HCl (pH 8.0) to a final volume of 0.3 mL
-
0.5 µg of PaaZ-E256Q
-
An excess of PacL (e.g., 0.14 mg)
-
1.0 mM NAD+
-
-
Equilibrate the mixture: Incubate the reaction mixture in the spectrophotometer at a constant temperature (e.g., 25°C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading.
-
Initiate the reaction: Start the reaction by adding 0.1 mM oxepin-CoA to the cuvette and mix thoroughly.
-
Monitor the reaction: Immediately begin monitoring the increase in absorbance at 365 nm over time. Record the absorbance at regular intervals (e.g., every 15 seconds) for a period of 3-5 minutes, ensuring the reaction rate is linear.
-
Calculate the rate of reaction: Determine the rate of change in absorbance per minute (ΔA365/min) from the linear portion of the reaction curve.
-
Calculate enzyme activity: Use the molar extinction coefficient of NADH at 365 nm (ε = 3400 M⁻¹cm⁻¹) to calculate the specific activity of the PaaZ hydrolase domain.
Experimental Workflow Diagram
References
- 1. Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enzyme-database.org [enzyme-database.org]
- 3. researchgate.net [researchgate.net]
- 4. Purification and Characterization of Recombinant Protein Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of tyrosine 131 in the active site of paAzoR1, an azoreductase with specificity for the inflammatory bowel disease prodrug balsalazide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulatory Mechanisms of the Phenylacetate Degradation Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The microbial degradation of aromatic compounds is a cornerstone of global carbon cycling and a focal point for bioremediation and industrial biotechnology. Phenylacetic acid (PAA) is a central intermediate in the catabolism of numerous aromatic compounds, including the environmental pollutant styrene (B11656) and the amino acid phenylalanine. Bacteria have evolved a sophisticated and tightly regulated pathway to mineralize PAA, converting it into intermediates of central metabolism. Understanding the intricate regulatory networks that govern this pathway is paramount for harnessing its potential in various applications, from the synthesis of novel antibiotics to the development of robust biocatalysts.
This technical guide provides a comprehensive overview of the core regulatory mechanisms controlling the phenylacetate (B1230308) degradation pathway in bacteria, with a primary focus on the well-characterized systems in Escherichia coli and Pseudomonas putida. It delves into the key regulatory proteins, their genetic organization, the signaling molecules that trigger the metabolic cascade, and the interplay with global metabolic signals. Detailed experimental protocols for studying these regulatory interactions are provided, alongside quantitative data and visual representations of the key pathways and workflows.
I. Core Regulatory Components and Mechanisms
The degradation of phenylacetate is primarily controlled at the transcriptional level, ensuring that the necessary enzymes are synthesized only when their substrate is available. The central players in this regulation are transcriptional repressor proteins that belong to the GntR and TetR families of regulators.
The PaaX Repressor: A GntR Family Regulator
In many bacteria, including Escherichia coli and Pseudomonas species, the phenylacetate degradation pathway is under the negative control of the PaaX repressor, a member of the GntR family of transcriptional regulators.[1]
Genetic Organization in E. coli
In E. coli, the genes for PAA catabolism (paa) are organized into divergently transcribed operons. The paaA-K operon encodes the majority of the catabolic enzymes, while the paaZ operon is also involved in the pathway. The expression of these operons is driven by the Pa and Pz promoters, respectively.[2] The paaX gene, which encodes the repressor protein, is part of a separate transcriptional unit, paaXY, driven by the Px promoter.[2]
Mechanism of Repression and Induction
In the absence of phenylacetate, the PaaX repressor binds to specific operator sites within the promoter regions of the paa operons (Pa, Pz, and its own promoter, Px), physically blocking the binding of RNA polymerase and thus repressing transcription.[2]
The true inducer of the pathway is not phenylacetate itself, but its activated form, phenylacetyl-coenzyme A (PA-CoA) .[3] Phenylacetate is first converted to PA-CoA by the enzyme phenylacetate-CoA ligase (PaaK).[4] PA-CoA then acts as an allosteric effector, binding to the PaaX repressor and causing a conformational change that reduces its affinity for the operator DNA.[3] This de-repression allows for the transcription of the paa genes and the subsequent degradation of phenylacetate.
The PaaX binding site is characterized by a conserved 15-base pair imperfect palindromic sequence.[3]
The PaaR Repressor: A TetR Family Regulator
In other bacteria, such as Corynebacterium glutamicum and Thermus thermophilus, the phenylacetate degradation pathway is regulated by a repressor from the TetR family, known as PaaR. Similar to PaaX, PaaR represses the transcription of the paa genes in the absence of the inducer. The effector molecule for PaaR is also phenylacetyl-CoA.
The Role of PaaY
The paaY gene, often found in the same operon as paaX, plays an additional regulatory role. The PaaY protein has thioesterase activity and is essential for efficient growth on phenylacetate.[2] It is thought to detoxify CoA-intermediates that could block the pathway and may also prevent the accumulation of CoA derivatives that could act as antagonists to the inducing effect of PA-CoA on PaaX.[2]
Global Regulatory Control: Catabolite Repression
The expression of the paa operon is also subject to global metabolic regulation, most notably catabolite repression .[3] This mechanism ensures that bacteria preferentially utilize more favorable carbon sources, such as glucose, over less favorable ones like phenylacetate.
In the presence of glucose, the intracellular concentration of cyclic AMP (cAMP) is low. The cAMP receptor protein (CRP), a global transcriptional activator, requires cAMP to bind to its target sites on DNA and activate transcription. The promoter regions of the paa operons in E. coli contain CRP binding sites, and the activation of these promoters is dependent on the CRP-cAMP complex.[3] Therefore, when glucose is present, the low levels of cAMP prevent CRP from activating the paa operons, even if phenylacetate is available.
II. Data Presentation
Quantitative Data on Regulatory and Enzymatic Components
The following tables summarize key quantitative data related to the regulation and enzymatic activity of the phenylacetate degradation pathway.
Table 1: Binding Affinities of Regulatory Proteins
| Regulator | Organism | DNA Target | Effector | Dissociation Constant (Kd) | Reference(s) |
| PaaX | Escherichia coli | Pa and Pz promoters | Phenylacetyl-CoA | Data not available | [3] |
| PaaR | Pseudomonas putida DOT-T1E | TtgR operator | Various (multidrug binding) | 1 to 150 µM | [5] |
| Lac Repressor (example) | Escherichia coli | lac operator | Allolactose | ~1 pM (in vitro) | [6] |
Table 2: Enzyme Kinetics of Key Pathway Enzymes
| Enzyme | Gene | Organism | Substrate(s) | Km | Vmax | Reference(s) |
| Phenylacetate-CoA ligase | paaK | Thermus thermophilus HB27 | Phenylacetate | 50 µM | 24 µmol/min/mg | [7] |
| ATP | 6 µM | [7] | ||||
| CoA | 30 µM | [7] | ||||
| Phenylacetate Transport System (PATS) | - | Pseudomonas putida U | Phenylacetate | 13 µM | - | [8][9] |
Note: Comprehensive kinetic data for all enzymes in the pathway are not available in a consolidated format in the reviewed literature.
Table 3: Reporter Gene Assay Results for paa Operon Expression
| Organism | Reporter Fusion | Condition | Fold Change in Expression | Reference(s) |
| Escherichia coli | Pa-lacZ, Pz-lacZ | + Phenylacetate (vs. no inducer) | Significant induction | [3] |
| Escherichia coli | Pa-lacZ, Pz-lacZ | + Glucose | Repression (Catabolite Repression) | [3] |
| Pax-4 (example) | GAL-based reporter | + Pax-4 C-terminal domain | 2.5-fold less than Pax-6 | [10] |
Note: Specific fold-change values from reporter assays for the paa operon under various conditions are not consistently reported in a standardized manner in the reviewed literature. The provided data indicates the qualitative outcomes observed in these experiments.
III. Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the regulatory mechanisms of the phenylacetate degradation pathway.
Electrophoretic Mobility Shift Assay (EMSA)
Purpose: To detect the binding of a regulatory protein (e.g., PaaX) to a specific DNA fragment containing its operator site.
Principle: A DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide gel than the unbound DNA fragment, resulting in a "shifted" band.
Detailed Protocol:
-
Probe Preparation:
-
Synthesize or PCR-amplify a DNA fragment (typically 50-200 bp) containing the putative operator sequence.
-
Label the DNA probe with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).
-
Purify the labeled probe to remove unincorporated labels.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following components in a binding buffer (e.g., 20 mM HEPES pH 7.9, 50 mM KCl, 1 mM DTT, 5% glycerol):
-
Purified regulatory protein (e.g., His-tagged PaaX) at various concentrations.
-
Labeled DNA probe at a constant, low concentration (e.g., 10-50 pM).
-
A non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
-
To test for specificity, include control reactions:
-
No protein.
-
Protein with an excess of unlabeled specific competitor DNA.
-
Protein with an excess of unlabeled non-specific competitor DNA.
-
-
To test the effect of an inducer, add the inducer molecule (e.g., phenylacetyl-CoA) at various concentrations to the binding reactions.
-
Incubate the reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium.
-
-
Electrophoresis:
-
Add a loading dye to the binding reactions.
-
Load the samples onto a non-denaturing polyacrylamide gel (e.g., 4-6% acrylamide (B121943) in 0.5x TBE buffer).
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation.
-
-
Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.
-
DNase I Footprinting Assay
Purpose: To precisely map the binding site of a regulatory protein on a DNA fragment.
Principle: A protein bound to DNA will protect the phosphodiester backbone from cleavage by DNase I, leaving a "footprint" in the pattern of DNA fragments when analyzed on a sequencing gel.
Detailed Protocol:
-
Probe Preparation:
-
Prepare a DNA fragment of interest (typically 150-500 bp) that is radioactively labeled at only one end of one strand.
-
-
Binding Reaction:
-
Set up binding reactions as described for EMSA, with increasing concentrations of the regulatory protein.
-
-
DNase I Digestion:
-
Add a low concentration of DNase I to each binding reaction and incubate for a short period (e.g., 1-2 minutes) at room temperature. The amount of DNase I and the digestion time need to be optimized to achieve, on average, one cleavage event per DNA molecule.
-
Stop the digestion by adding a stop solution containing EDTA and a chelating agent.
-
-
Analysis:
-
Purify the DNA fragments by phenol-chloroform extraction and ethanol (B145695) precipitation.
-
Resuspend the DNA in a formamide (B127407) loading buffer, denature by heating, and load onto a high-resolution denaturing polyacrylamide sequencing gel.
-
Run a set of sequencing reactions (e.g., Maxam-Gilbert sequencing) of the same DNA fragment on the same gel to serve as a size marker.
-
After electrophoresis, dry the gel and expose it to X-ray film. The region where the protein was bound will appear as a gap (the "footprint") in the ladder of DNA fragments.
-
Reporter Gene Assay
Purpose: To quantify the transcriptional activity of a promoter in vivo under different conditions.
Principle: The promoter of interest is fused to a reporter gene (e.g., lacZ, luc, gfp) whose product is easily measurable. The level of reporter gene expression reflects the activity of the promoter.
Detailed Protocol:
-
Construction of the Reporter Plasmid:
-
Clone the promoter region of the gene of interest (e.g., the Pa promoter of the paa operon) upstream of a promoterless reporter gene in a suitable plasmid vector.
-
-
Transformation:
-
Transform the reporter plasmid into the bacterial strain of interest (e.g., E. coli).
-
-
Cell Culture and Induction:
-
Grow the bacterial cultures containing the reporter plasmid under different conditions to be tested (e.g., minimal medium with and without phenylacetate, with and without glucose).
-
Grow the cultures to a specific growth phase (e.g., mid-log phase).
-
-
Assay of Reporter Activity:
-
For β-galactosidase (lacZ) reporter:
-
Permeabilize the cells (e.g., with SDS and chloroform).
-
Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Measure the production of o-nitrophenol spectrophotometrically at 420 nm.
-
Calculate the β-galactosidase activity in Miller units.
-
-
For luciferase (luc) reporter:
-
Lyse the cells.
-
Add the luciferase substrate (luciferin) and ATP.
-
Measure the emitted light using a luminometer.
-
-
For Green Fluorescent Protein (gfp) reporter:
-
Measure the fluorescence of the cell culture directly using a fluorometer or a fluorescence microscope.
-
-
-
Data Analysis:
-
Normalize the reporter activity to the cell density (e.g., OD600).
-
Compare the reporter activity under different conditions to determine the effect of inducers, repressors, or different carbon sources on promoter activity.
-
IV. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key regulatory pathways and experimental workflows described in this guide.
Caption: Regulatory network of the phenylacetate degradation pathway.
Caption: Experimental workflow for Electrophoretic Mobility Shift Assay (EMSA).
Caption: Experimental workflow for a Reporter Gene Assay.
V. Conclusion
The regulation of the phenylacetate degradation pathway is a paradigm of bacterial metabolic control, integrating specific induction by a pathway intermediate with global signals of carbon availability. The PaaX and PaaR repressors serve as precise sensors for phenylacetyl-CoA, ensuring that the catabolic machinery is deployed only when needed. Superimposed on this is the elegant mechanism of catabolite repression, which prioritizes the use of more energy-efficient carbon sources.
The experimental techniques detailed in this guide provide a robust toolkit for dissecting these regulatory networks. By combining in vitro methods like EMSA and DNase I footprinting with in vivo reporter gene assays, researchers can gain a multi-faceted understanding of how these pathways are controlled. A deeper knowledge of these regulatory circuits is not merely of academic interest; it holds the key to engineering microorganisms for a wide range of biotechnological applications, from the production of valuable chemicals to the bioremediation of environmental pollutants. Future research in this area will likely focus on the intricate interplay between different regulatory layers, the evolution of these control systems, and their application in synthetic biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catabolite repression by glucose 6-phosphate, gluconate and lactose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Quantification of transcription factor-DNA binding affinity in a living cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A quantitative understanding of lac repressor’s binding specificity and flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the Novel Factor Paa Involved in the Early Steps of the Adhesion Mechanism of Attaching and Effacing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aerobic catabolism of phenylacetic acid in Pseudomonas putida U: biochemical characterization of a specific phenylacetic acid transport system and formal demonstration that phenylacetyl-coenzyme A is a catabolic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aerobic catabolism of phenylacetic acid in Pseudomonas putida U: biochemical characterization of a specific phenylacetic acid transport system and formal demonstration that phenylacetyl-coenzyme A is a catabolic intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA binding and transactivating properties of the paired and homeobox protein Pax4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Synthesis of 2-Oxepin-2(3H)-ylideneacetyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxepin-2(3H)-ylideneacetyl-CoA, also known as oxepin-CoA, is a key intermediate in the aerobic bacterial degradation pathway of phenylacetic acid. Its unique seven-membered oxygen-containing heterocyclic structure makes it an interesting target for synthetic and mechanistic studies. This document provides detailed application notes and protocols for the in vitro synthesis of this compound via enzymatic methods. While a complete chemical synthesis has not been reported, this guide focuses on the well-established biocatalytic route, offering protocols for enzyme production, the enzymatic synthesis reaction, and product analysis.
Introduction
The catabolism of phenylacetic acid in bacteria such as Escherichia coli and Pseudomonas putida proceeds through a series of CoA-activated intermediates. The formation of this compound is a critical step, catalyzed by the isomerase PaaG, which converts the preceding intermediate, a 1,2-epoxide derivative of phenylacetyl-CoA. This epoxide is generated by the action of a multicomponent oxygenase, PaaABC(D)E, on phenylacetyl-CoA. The subsequent enzymatic ring cleavage of oxepin-CoA is catalyzed by the bifunctional enzyme PaaZ. Understanding and replicating this synthesis in vitro provides valuable insights into bacterial metabolism and can serve as a platform for the development of novel biocatalysts and therapeutics.
Methods Overview
The in vitro synthesis of this compound is a two-step enzymatic process commencing from phenylacetyl-CoA. The first step involves the epoxidation of the aromatic ring of phenylacetyl-CoA by the PaaABC(D)E oxygenase complex. The second step is the isomerization of the resulting epoxide to this compound by the PaaG isomerase.
Enzymatic Synthesis Pathway
Figure 1: Enzymatic synthesis of this compound.
Experimental Protocols
Protocol 1: Expression and Purification of PaaG Isomerase from E. coli
This protocol is adapted from methodologies for expressing and purifying His-tagged proteins from E. coli.
1. Gene Cloning and Expression Vector Construction: a. Amplify the paaG gene from E. coli K-12 genomic DNA using PCR with primers incorporating suitable restriction sites (e.g., NdeI and XhoI). b. Ligate the digested PCR product into a pET expression vector (e.g., pET-28a) containing an N-terminal His6-tag. c. Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α) and verify the sequence of the insert.
2. Protein Expression: a. Transform the verified expression plasmid into an expression strain of E. coli (e.g., BL21(DE3)). b. Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking. c. Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C. e. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
3. Protein Purification: a. Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. d. Apply the supernatant to a pre-equilibrated Ni-NTA affinity column. e. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT). f. Elute the His-tagged PaaG protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT). g. Dialyze the eluted fractions against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.
Protocol 2: Preparation of Cell-Free Extract Containing PaaABC(D)E Activity
Due to the multi-subunit nature of the PaaABC(D)E complex, obtaining a purified, active enzyme can be challenging. A cell-free extract from an induced culture often provides sufficient activity for in vitro synthesis.
1. Growth and Induction: a. Grow an E. coli strain known to express the paa operon (e.g., a wild-type strain grown on phenylacetic acid as the sole carbon source, or a recombinant strain overexpressing the paaABCDE genes) under inducing conditions. b. Harvest the cells as described in Protocol 1.
2. Preparation of Cell-Free Extract: a. Resuspend the cell pellet in a minimal volume of reaction buffer (e.g., 50 mM Tris-HCl pH 8.0). b. Lyse the cells by sonication or French press. c. Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C. d. The resulting supernatant is the cell-free extract containing PaaABC(D)E activity and can be used directly in the synthesis reaction.
Protocol 3: In Vitro Enzymatic Synthesis of this compound
This protocol is based on the reaction conditions described by Teufel et al. (2010).[1]
1. Reaction Mixture Setup: a. In a microcentrifuge tube, combine the following components:
- 50 mM Tris-HCl (pH 8.0)
- 0.5 mM Phenylacetyl-CoA
- 2 mM NADPH
- 1 mM NADP+
- Purified PaaG (approximately 10-30 µg)
- Cell-free extract containing PaaABC(D)E activity (approximately 100-200 µg of total protein) b. Adjust the final volume to 250 µL with nuclease-free water.
2. Reaction Incubation: a. Incubate the reaction mixture at 30°C. b. The progress of the reaction can be monitored by taking aliquots at different time points (e.g., 0, 5, 15, and 30 minutes).
3. Reaction Termination and Sample Preparation for Analysis: a. Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by flash-freezing in liquid nitrogen. b. Centrifuge the terminated reaction mixture at high speed to precipitate proteins. c. The supernatant contains the synthesized this compound and can be analyzed by HPLC.
Protocol 4: HPLC Analysis and Purification of this compound
Acyl-CoA esters can be effectively separated and purified using reverse-phase HPLC.[2][3]
1. Analytical HPLC: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). b. Mobile Phase A: 75 mM KH2PO4, pH 4.9.[3] c. Mobile Phase B: Acetonitrile with 600 mM acetic acid.[3] d. Gradient: A suitable gradient from a low to a high percentage of mobile phase B will be required to resolve the substrate, intermediate, and product. A starting point could be a linear gradient from 5% to 60% B over 30 minutes. e. Detection: UV absorbance at 260 nm. f. Injection Volume: 10-20 µL of the supernatant from the terminated reaction.
2. Preparative HPLC for Purification: a. The analytical method can be scaled up to a preparative scale using a larger C18 column and higher flow rates. b. Collect fractions corresponding to the peak of this compound. c. The collected fractions can be lyophilized to remove the mobile phase and obtain the purified product.
Data Presentation
| Parameter | Enzyme | Value | Reference |
| Substrate | PaaABC(D)E | Phenylacetyl-CoA | [1] |
| Product | PaaABC(D)E | 1,2-Epoxy-1,2-dihydrophenylacetyl-CoA | [1] |
| Substrate | PaaG | 1,2-Epoxy-1,2-dihydrophenylacetyl-CoA | [1] |
| Product | PaaG | This compound | [1] |
| Specific Activity of PaaZ (for subsequent degradation) | PaaZ (hydrolase activity) | ~20 µmol min⁻¹ mg⁻¹ | (Teufel et al., as cited in[4]) |
Logical Workflow for In Vitro Synthesis
Figure 2: Workflow for the in vitro synthesis of this compound.
Troubleshooting
-
Low or no product formation:
-
Inactive enzymes: Verify the activity of the purified PaaG and the PaaABC(D)E-containing cell-free extract using a standard substrate if available. Ensure proper storage and handling of the enzymes.
-
Sub-optimal reaction conditions: Optimize pH, temperature, and cofactor concentrations.
-
Substrate degradation: Phenylacetyl-CoA can be unstable. Prepare it fresh or verify its integrity before use.
-
-
Poor separation in HPLC:
-
Optimize gradient: Adjust the gradient profile of the mobile phase to improve the resolution between peaks.
-
Column maintenance: Ensure the HPLC column is properly equilibrated and maintained.
-
Conclusion
The enzymatic in vitro synthesis of this compound provides a reliable method for obtaining this unique metabolite for further study. The protocols outlined in this document offer a comprehensive guide for researchers to produce and analyze this compound. Further research is warranted to fully characterize the kinetics of the involved enzymes and to explore potential chemical synthesis routes.
References
- 1. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of 2-oxepin-2(3H)-ylideneacetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-oxepin-2(3H)-ylideneacetyl-CoA, also known as oxepin-CoA, is a key intermediate in the aerobic catabolism of phenylacetic acid in various bacteria, including Escherichia coli.[1][2] This pathway is of significant interest as it involves a unique enzymatic ring-opening of an aromatic compound without the use of molecular oxygen, presenting potential targets for novel antibiotic development and applications in bioremediation. The accurate detection and quantification of this compound are crucial for studying the kinetics of the enzymes involved in the phenylacetate (B1230308) degradation pathway, understanding its regulation, and screening for potential inhibitors.
These application notes provide detailed protocols for the analytical techniques used to detect and quantify this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Phenylacetate Catabolic Pathway
The aerobic degradation of phenylacetate to central metabolites involves a series of enzymatic conversions. Phenylacetate is first activated to phenylacetyl-CoA. The aromatic ring of phenylacetyl-CoA is then epoxidized and subsequently isomerized to form the seven-membered heterocyclic intermediate, this compound. This intermediate is then hydrolyzed by oxepin-CoA hydrolase (PaaZ) to an open-chain product, which is further metabolized.[1][3][4]
Analytical Techniques
The primary methods for the detection and quantification of this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a robust method for separating and quantifying this compound from a mixture of other CoA esters and related metabolites. Detection is typically performed using a UV detector at 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) moiety of coenzyme A.
Experimental Workflow for HPLC Analysis
Detailed Protocol: RP-HPLC Analysis
This protocol is adapted from methodologies used for the separation of intermediates in the phenylacetate catabolic pathway.
I. Sample Preparation (from E. coli culture)
-
Cell Harvesting: Centrifuge the bacterial cell culture (e.g., 5,000 x g for 10 min at 4°C) to pellet the cells.
-
Washing: Wash the cell pellet with an ice-cold buffer (e.g., phosphate-buffered saline) to remove residual medium.
-
Metabolic Quenching: Immediately quench metabolic activity by resuspending the cell pellet in a cold extraction solvent, such as a mixture of acetonitrile, methanol, and water, to prevent the degradation of acyl-CoAs.
-
Lysis and Extraction: Lyse the cells by sonication or bead beating in the cold extraction solvent.
-
Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g for 15 min at 4°C) to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube for analysis.
II. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a binary pump, autosampler, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 40 mM Ammonium Acetate, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10-20 µL.
III. Data Analysis
-
Peak Identification: Identify the peak corresponding to this compound by comparing the retention time with a purified standard, if available, or by analyzing samples from knockout strains lacking the downstream enzyme (PaaZ).
-
Quantification: Generate a standard curve using known concentrations of a related acyl-CoA standard (e.g., acetyl-CoA or phenylacetyl-CoA) to estimate the concentration of this compound in the samples. Express the final concentration relative to cell biomass (e.g., per mg of total protein).
| Parameter | Value |
| Column Type | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile gradient in 40 mM NH4Ac (pH 6.8) |
| Detection | UV at 260 nm |
| Typical Retention Time | Dependent on the specific gradient and column, but expected to be in the mid-to-late part of the chromatogram due to its size and relative polarity. |
Table 1: Summary of HPLC Parameters.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, making it ideal for detecting low-abundance intermediates and for unambiguous identification. The method involves separating the analyte by LC followed by detection using a mass spectrometer, typically a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode.
Detailed Protocol: LC-MS/MS Analysis
I. Sample Preparation
Sample preparation is similar to that for HPLC analysis. It is critical to use high-purity solvents and to minimize sources of contamination.
II. LC-MS/MS Instrumentation and Conditions
-
LC System: A UHPLC system is preferred for better resolution and faster analysis times.
-
Column: A C18 reversed-phase column suitable for UHPLC.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient will need to be optimized, for example, a linear gradient from 2% to 98% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: The precursor ion will be the [M+H]+ of this compound (m/z 902.16). Product ions are generated by fragmentation of the precursor. A characteristic neutral loss for CoA thioesters is the 507 Da fragment corresponding to the phosphoadenosine diphosphate (B83284) moiety.
| Parameter | Value |
| Molecular Formula | C29H42N7O18P3S |
| Monoisotopic Mass | 901.1520 Da |
| Precursor Ion [M+H]+ | m/z 902.16 |
| Primary Fragment Ion | Resulting from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate group. |
| Secondary Fragment Ion | Further fragmentation of the pantetheine-acyl moiety. |
Table 2: Mass Spectrometry Parameters for this compound.
III. Data Analysis
-
Quantification: Use a stable isotope-labeled internal standard for the most accurate quantification. If not available, an external standard curve of a structurally similar acyl-CoA can be used for semi-quantitative analysis. The peak area ratio of the analyte to the internal standard is plotted against concentration to generate a calibration curve.
Summary and Applications
The analytical methods described provide robust and sensitive means to detect and quantify this compound.
-
RP-HPLC-UV is a widely accessible method suitable for routine analysis and for monitoring enzymatic reactions with relatively high substrate concentrations.
-
LC-MS/MS provides superior sensitivity and specificity, making it the method of choice for detecting this intermediate in complex biological matrices and for detailed metabolic profiling studies.
These protocols are essential for researchers in microbiology, biochemistry, and drug development who are investigating the phenylacetate degradation pathway. The ability to accurately measure this compound levels can aid in the characterization of enzyme inhibitors, the elucidation of regulatory mechanisms, and the engineering of microorganisms for biotechnological applications.
References
- 1. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylacetate Degradation Pathway [eawag-bbd.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxepin-CoA is a key intermediate in the aerobic catabolism of phenylacetate (B1230308), a pathway present in various bacteria. This pathway is of significant interest for bioremediation and biotechnology applications. The accurate separation and quantification of oxepin-CoA and its related metabolites are crucial for studying the kinetics of the enzymes involved, understanding the metabolic flux, and for engineering microbial strains with enhanced degradation capabilities. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of CoA thioesters. This document provides a detailed protocol for the separation of oxepin-CoA and related metabolites using reverse-phase HPLC with UV detection.
Phenylacetate Catabolic Pathway
The aerobic degradation of phenylacetate proceeds via a series of enzymatic reactions involving CoA thioesters. Phenylacetyl-CoA is first epoxidized and then isomerized to form the seven-membered oxygen-containing heterocycle, oxepin-CoA.[1][2] This intermediate is then hydrolyzed and further metabolized to central metabolites like succinyl-CoA and acetyl-CoA.[2][3]
Caption: The aerobic phenylacetate catabolic pathway highlighting the central role of oxepin-CoA.
Experimental Protocols
This section details the necessary steps for sample preparation and HPLC analysis of oxepin-CoA and related metabolites.
Sample Preparation
The extraction of CoA thioesters from biological matrices is a critical step to ensure good recovery and reproducibility.
1. Cell Lysate Preparation (from bacterial cultures):
-
Harvest bacterial cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Resuspend the cell pellet in a cold extraction buffer. A common choice is 5% perchloric acid (PCA) or 5-sulfosalicylic acid (SSA) to precipitate proteins and quench enzymatic activity.[4]
-
Lyse the cells using sonication or bead beating while keeping the sample on ice.
-
Centrifuge the lysate at high speed (e.g., 18,000 x g for 15 min at 4°C) to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant containing the CoA esters to a new tube.
-
For PCA extracts, neutralize the supernatant to approximately pH 6 by adding a calculated amount of a base like potassium carbonate (K2CO3). The resulting potassium perchlorate (B79767) precipitate can be removed by another centrifugation step.
-
Filter the final extract through a 0.22 µm syringe filter before HPLC analysis.[5]
2. Tissue Homogenate Preparation:
-
Rapidly freeze the tissue sample in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in a suitable extraction solvent. A commonly used method involves homogenization in a cold buffer such as 100 mM KH2PO4 (pH 4.9), followed by the addition of isopropanol (B130326) and acetonitrile.[6][7]
-
After homogenization, centrifuge to pellet the precipitate.
-
The supernatant containing the acyl-CoAs can be further purified and concentrated using solid-phase extraction (SPE).[7] Oasis HLB columns are often used for this purpose.[8]
HPLC Instrumentation and Conditions
HPLC System: A standard HPLC system equipped with a binary pump, an autosampler, a column thermostat, and a UV-Vis detector is suitable.
Column: A reverse-phase C18 column is the most common choice for separating CoA esters.[4][7]
-
Example Column: Kinetex C18 (100 x 4.6 mm, 2.6 µm particle size) or equivalent.[4]
Mobile Phase: A gradient elution is typically employed to achieve good resolution of the various CoA species.
-
Mobile Phase A: 40 mM Ammonium Acetate (NH4Ac), pH 6.8.
-
Mobile Phase B: Acetonitrile.
Gradient Program:
| Time (min) | % Mobile Phase B (Acetonitrile) |
|---|---|
| 0 | 5 |
| 25 | 40 |
| 30 | 95 |
| 35 | 95 |
| 36 | 5 |
| 45 | 5 |
Flow Rate: 0.8 - 1.0 mL/min.[4]
Column Temperature: 35 - 40°C.[3][4]
Detection: UV detection at 260 nm is optimal for CoA esters due to the strong absorbance of the adenine (B156593) moiety.[3][7]
Data Presentation
The following table summarizes representative quantitative data for the HPLC separation of common CoA esters. Note that the exact retention times can vary depending on the specific HPLC system, column, and gradient conditions.
| Compound | Abbreviation | Representative Retention Time (min) | Limit of Detection (LOD) |
| Coenzyme A | CoASH | 5.1 | 5 pmol[4] |
| Acetyl-CoA | - | 14.8 | 5 pmol[4] |
| Malonyl-CoA | - | 3.2 | - |
| Succinyl-CoA | - | 11.9 | - |
| Phenylacetyl-CoA | - | Typically elutes later than short-chain acyl-CoAs | - |
| Oxepin-CoA | - | Expected to be a distinct peak, identification via standards or MS is recommended | - |
Note: The retention time for Phenylacetyl-CoA and Oxepin-CoA will be specific to the chosen chromatographic conditions and should be determined using authentic standards. The LOD for other CoA esters can be in the low picomole to femtomole range, especially with MS detection.[8]
Experimental Workflow Visualization
The overall experimental process from sample collection to data analysis is depicted in the following workflow diagram.
Caption: A streamlined workflow for the HPLC analysis of oxepin-CoA and related metabolites.
References
- 1. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 2. Phenylacetate Degradation Pathway [eawag-bbd.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cyberlipid.gerli.com [cyberlipid.gerli.com]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-oxepin-2(3H)-ylideneacetyl-CoA in Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-oxepin-2(3H)-ylideneacetyl-CoA, also known as oxepin-CoA, is a key intermediate in the aerobic catabolism of phenylacetic acid in bacteria such as Escherichia coli.[1][2][3] This pathway, involving a unique seven-membered oxepin (B1234782) ring structure, represents a critical metabolic hub for the degradation of aromatic compounds.[4] Accurate quantification of oxepin-CoA in bacterial cultures is essential for studying the flux through this pathway, understanding its regulation, and identifying potential targets for metabolic engineering or drug development.
These application notes provide a detailed protocol for the quantification of this compound in bacterial cultures using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for analyzing acyl-CoA thioesters.[5][6]
Signaling Pathway: Phenylacetate (B1230308) Catabolism
The formation of this compound is a central part of the phenylacetate degradation pathway. Phenylacetyl-CoA is first epoxidized, then isomerized by the enzyme PaaG to form the oxepin-CoA structure.[4][7] This intermediate is then hydrolyzed by PaaZ, a bifunctional enzyme, which opens the oxepin ring to continue the degradation process.[1][2][4] Understanding this pathway is crucial for contextualizing the measurement of the target metabolite.
Caption: Phenylacetate catabolic pathway leading to this compound.
Experimental Protocol
This protocol outlines the steps for sample collection, extraction, and analysis of this compound from bacterial cultures.
I. Materials and Reagents
-
Bacterial Culture: Actively growing culture of the bacterium of interest.
-
Quenching Solution: Ice-cold 60% methanol.
-
Extraction Buffer: Acetonitrile/Isopropanol/Water (e.g., 2:2:1 v/v/v) or other validated acyl-CoA extraction solutions.[8][9]
-
Internal Standard (IS): A stable isotope-labeled acyl-CoA (e.g., ¹³C₃-propionyl-CoA) or a structurally similar non-endogenous acyl-CoA (e.g., heptadecanoyl-CoA) is highly recommended for accurate quantification.[6][9]
-
LC-MS Grade Solvents: Acetonitrile, Methanol, Water, Formic Acid, Ammonium (B1175870) Hydroxide or Ammonium Bicarbonate.[10]
-
Solid Phase Extraction (SPE) Columns: Optional, for sample clean-up and concentration (e.g., Oasis HLB).[11]
II. Experimental Workflow Diagram
Caption: Workflow for the quantification of oxepin-CoA from bacterial cultures.
III. Step-by-Step Methodology
1. Sample Collection and Quenching:
-
Rapidly withdraw a defined volume (e.g., 5-10 mL) of the bacterial culture.
-
Immediately quench metabolic activity by mixing with a larger volume of ice-cold quenching solution (e.g., 60% methanol) to arrest enzymatic processes.
-
Incubate on ice for 5-10 minutes.
2. Cell Harvesting:
-
Harvest the bacterial cells by centrifugation at a low temperature (e.g., 3,500 x g for 10 minutes at 4°C).[10]
-
Discard the supernatant and keep the cell pellet on ice.
3. Metabolite Extraction:
-
To the cell pellet, add a precise volume of pre-chilled extraction buffer (e.g., 1 mL).
-
Spike the extraction buffer with the chosen internal standard at a known concentration.
-
Thoroughly resuspend the pellet. To ensure complete cell lysis and extraction, use physical disruption methods such as bead beating or sonication while keeping the sample chilled.[10]
4. Sample Clarification and Preparation:
-
Centrifuge the lysate at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet cell debris.[10]
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.
-
(Optional) For samples with low expected concentrations or high matrix interference, perform Solid Phase Extraction (SPE) for cleanup and concentration.[11]
-
Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100-200 µL) of a suitable solvent, typically the initial mobile phase of the LC method (e.g., 50% methanol).[10]
-
Vortex and centrifuge one final time to pellet any insoluble material before transferring to an autosampler vial.
5. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column or a HILIC column for separation.[10] A gradient elution with mobile phases containing a weak acid (e.g., formic acid) or a buffer (e.g., ammonium bicarbonate) is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for this compound and the internal standard must be determined. Based on the common fragmentation pattern of CoA thioesters, a major product ion results from the loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety.[11]
6. Data Analysis and Quantification:
-
Generate a standard curve using an authentic standard of this compound, if available. If a standard is not commercially available, relative quantification against an internal standard or a related acyl-CoA standard can be performed.
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the concentration in the original bacterial culture by normalizing to the initial culture volume and, if necessary, to cell density (e.g., OD600) or protein concentration.
Data Presentation
Quantitative results should be summarized in a clear, tabular format to allow for easy comparison between different experimental conditions, strains, or time points.
Table 1: Hypothetical Quantification of this compound
| Bacterial Strain | Condition | Time Point (hours) | Concentration (pmol/mg protein) | Standard Deviation |
| Wild Type | Phenylacetate (1g/L) | 4 | 15.2 | 1.8 |
| Wild Type | Phenylacetate (1g/L) | 8 | 25.6 | 2.5 |
| ΔpaaG Mutant | Phenylacetate (1g/L) | 8 | Not Detected | N/A |
| ΔpaaZ Mutant | Phenylacetate (1g/L) | 8 | 158.4 | 12.1 |
| Wild Type | Glucose (4g/L) | 8 | 1.1 | 0.3 |
Note: The data presented in Table 1 is for illustrative purposes only and does not represent actual experimental results. It demonstrates how to structure quantitative data for clear interpretation, showing the expected accumulation of the intermediate in a downstream deletion mutant (ΔpaaZ) and its absence in an upstream deletion mutant (ΔpaaG).
References
- 1. EC 3.3.2.12 [iubmb.qmul.ac.uk]
- 2. ENZYME - 3.3.2.12 oxepin-CoA hydrolase [enzyme.expasy.org]
- 3. enzyme-database.org [enzyme-database.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. ModelSEED [modelseed.org]
- 8. studylib.net [studylib.net]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. 2.5. Extraction and analysis of acyl-CoAs by LC-MS [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Assay of Oxepin-CoA Hydrolase (PaaZ)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxepin-CoA hydrolase, encoded by the paaZ gene, is a key enzyme in the aerobic bacterial catabolism of phenylacetate (B1230308), a common environmental compound derived from the degradation of phenylalanine and lignin.[1][2] In many bacteria, such as Escherichia coli, PaaZ is a bifunctional fusion protein. It comprises a C-terminal (R)-specific enoyl-CoA hydratase (ECH) domain and an N-terminal NADP dependent aldehyde dehydrogenase (ALDH) domain.[1][2][3] The ECH domain catalyzes the hydrolytic cleavage of the seven-membered oxepin (B1234782) ring of 2-oxepin-2(3H)-ylideneacetyl-CoA (oxepin-CoA), producing a highly reactive intermediate, 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde.[3][4][5] This reactive aldehyde is immediately oxidized to the more stable 3-oxo-5,6-dehydrosuberyl-CoA by the N-terminal ALDH domain, a process which is facilitated by substrate channeling.[2][3]
Designing an assay for the oxepin-CoA hydrolase activity of PaaZ presents a unique challenge: its substrate, oxepin-CoA, is unstable and not commercially available, and its direct product is a transient, reactive aldehyde.[1][3] Therefore, direct measurement is impractical. This document provides detailed protocols for a continuous, coupled spectrophotometric assay that leverages the bifunctional nature of the native PaaZ enzyme or employs an auxiliary coupling enzyme for PaaZ variants lacking dehydrogenase activity.
Phenylacetate Catabolic Pathway
The enzymatic activity of PaaZ is a critical step in the broader phenylacetate degradation pathway. Understanding this context is essential for appreciating the role of the enzyme and for the in situ generation of its substrate.
Caption: The aerobic phenylacetate catabolic pathway leading to and catalyzed by PaaZ.
Principle of the Assay
A continuous spectrophotometric assay is the most effective method for determining PaaZ activity. This approach relies on coupling the hydrolase reaction to a dehydrogenase reaction that produces NADH or NADPH, whose formation can be monitored by the increase in absorbance at 340 nm or 365 nm.[3][6][7]
Two primary strategies are presented:
-
Intrinsic Coupled Assay: For the wild-type bifunctional PaaZ, the assay directly measures the production of NADPH by the enzyme's own ALDH domain. The rate of NADPH formation is stoichiometric with the hydrolysis of oxepin-CoA, assuming the dehydrogenase step is not rate-limiting.[3]
-
External Coupled Assay: For mutants of PaaZ where the hydrolase domain is active but the ALDH domain is not (e.g., PaaZ-E256Q), an external, or "auxiliary," aldehyde dehydrogenase is added to the reaction. This auxiliary enzyme oxidizes the aldehyde product and concurrently reduces NAD⁺ to NADH, which is then monitored.[3]
Caption: Logical relationships of the intrinsic and external coupled enzyme assays.
Experimental Protocols
A. In Situ Preparation of Substrate: Oxepin-CoA
As oxepin-CoA is unstable, it must be generated immediately prior to the assay from phenylacetyl-CoA using the upstream enzymes of the pathway.[2]
Reagents & Enzymes:
-
Phenylacetyl-CoA
-
PaaG (enoyl-CoA isomerase)
-
PaaABC(D)E (diiron-dependent multicomponent monooxygenase)
-
NADPH (for the PaaABC(D)E reaction)
-
Buffer: 50 mM Tris-HCl, pH 8.0
Procedure:
-
Prepare an initial reaction mixture in a suitable volume (e.g., 1 mL) containing 50 mM Tris-HCl (pH 8.0), 0.5 mM phenylacetyl-CoA, 2 mM NADPH, and approximately 30 µg of PaaG.
-
Initiate the reaction by adding ~160 µg of the PaaABC(D)E oxygenase complex.
-
Incubate for 2-5 minutes at room temperature to allow for the conversion of phenylacetyl-CoA to oxepin-CoA.
-
The resulting mixture containing freshly synthesized oxepin-CoA is used immediately in the PaaZ activity assays described below. The concentration of generated oxepin-CoA can be estimated, or the mixture can be used directly, assuming near-complete conversion for kinetic studies.
B. Protocol 1: Intrinsic Coupled Assay for Bifunctional PaaZ
This protocol measures the combined hydrolase and dehydrogenase activity by monitoring NADPH production.
Workflow:
Caption: General experimental workflow for the PaaZ spectrophotometric assay.
Materials & Reagents:
| Reagent | Stock Concentration | Final Concentration |
|---|---|---|
| Tris-HCl, pH 8.0 | 1 M | 50 mM |
| NADP⁺ | 100 mM | 1.0 mM |
| Oxepin-CoA Mix | (Freshly Prepared) | ~0.1 - 0.5 mM |
| PaaZ Enzyme | (Varies) | 1-5 µg/mL |
| Nuclease-free Water | - | To final volume |
Procedure:
-
Set a spectrophotometer to 340 nm and equilibrate the cuvette holder to 30°C.
-
In a 1 mL cuvette, prepare the assay mixture by combining 50 µL of 1 M Tris-HCl (pH 8.0) and 10 µL of 100 mM NADP⁺.
-
Add the freshly prepared oxepin-CoA substrate mixture. The volume will depend on the desired final concentration.
-
Add nuclease-free water to bring the total volume just under 1 mL (e.g., 990 µL). Mix gently by pipetting and incubate in the spectrophotometer for 2-3 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of appropriately diluted PaaZ enzyme.
-
Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.
Calculation of Activity: The specific activity is calculated using the Beer-Lambert law.
-
Formula: Specific Activity (µmol/min/mg) = (ΔA₃₄₀/min * Vₜ) / (ε * l * Vₑ * C)
-
ΔA₃₄₀/min: The initial rate of absorbance change.
-
Vₜ: Total reaction volume (mL).
-
Vₑ: Volume of enzyme added (mL).
-
ε: Molar extinction coefficient for NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
l: Path length of the cuvette (typically 1 cm).
-
C: Concentration of the enzyme stock (mg/mL).
C. Protocol 2: External Coupled Assay for Hydrolase Domain Activity
This protocol is for PaaZ mutants lacking ALDH activity and uses an auxiliary dehydrogenase.
Materials & Reagents:
| Reagent | Stock Concentration | Final Concentration |
|---|---|---|
| Tris-HCl, pH 8.0 | 1 M | 50 mM |
| NAD⁺ | 100 mM | 1.0 mM |
| Oxepin-CoA Mix | (Freshly Prepared) | 0.1 mM |
| Auxiliary ALDH (e.g., PacL) | (Varies) | Excess (e.g., 0.1-0.2 mg) |
| PaaZ Hydrolase Mutant | (Varies) | ~0.5 µg |
| Nuclease-free Water | - | To final volume (e.g., 0.3 mL) |
Procedure:
-
Set a spectrophotometer to 340 nm (or 365 nm, where ε for NADH is 3400 M⁻¹cm⁻¹) and equilibrate to 30°C.[3]
-
In a suitable microcuvette, combine Tris-HCl, NAD⁺, and an excess amount of the auxiliary aldehyde dehydrogenase.
-
Add the PaaZ hydrolase mutant enzyme.
-
Add water to the final volume, mix, and allow to equilibrate.
-
Initiate the reaction by adding the freshly prepared oxepin-CoA substrate mixture.
-
Immediately monitor the increase in absorbance.
-
Calculate the specific activity as described in Protocol 1, using the appropriate molar extinction coefficient for NADH at the chosen wavelength.
Quantitative Data Summary
The following table summarizes kinetic parameters for E. coli PaaZ as determined by the coupled assay methods.[3]
| Enzyme Domain | Assay Type | Substrate | Coenzyme | Specific Activity (U/mg)¹ |
| Hydrolase (ECH) Domain | External Coupled | Oxepin-CoA | NAD⁺ | 33 ± 1 |
| Dehydrogenase (ALDH) Domain | Intrinsic Coupled | Oxepin-CoA | NADP⁺ | 32 ± 3 |
| Dehydrogenase (ALDH) Domain | Intrinsic Coupled | Oxepin-CoA | NAD⁺ | ~16 (50% activity) |
¹One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
Conclusion
The coupled spectrophotometric assay provides a reliable and continuous method for determining the enzymatic activity of oxepin-CoA hydrolase (PaaZ). By leveraging the intrinsic dehydrogenase activity of the wild-type enzyme or by supplying an auxiliary coupling enzyme for mutants, this approach overcomes the challenges posed by an unstable substrate and a reactive intermediate product. These protocols offer a robust framework for researchers studying phenylacetate metabolism, characterizing PaaZ enzyme kinetics, and screening for potential inhibitors in drug development programs.
References
- 1. Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enzyme-database.org [enzyme-database.org]
- 5. KEGG ENZYME: 3.3.2.12 [kegg.jp]
- 6. ATPase Activity Measurements by an Enzyme-Coupled Spectrophotometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme assay - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Experimental Use of 2-Oxepin-2(3H)-ylideneacetyl-CoA as an Enzyme Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxepin-2(3H)-ylideneacetyl-CoA, also referred to as oxepin-CoA, is a key intermediate in the aerobic catabolism of phenylacetic acid in various bacteria, including Escherichia coli. This unique seven-membered oxygen-containing heterocyclic compound serves as a specific substrate for the enzyme oxepin-CoA hydrolase (EC 3.3.2.12), a crucial component of the phenylacetate (B1230308) degradation pathway. The enzymatic transformation of oxepin-CoA is a critical step in breaking down aromatic compounds, a process of significant interest in bioremediation and metabolic engineering. Furthermore, the enzymes involved in this pathway represent potential targets for the development of novel antimicrobial agents.
These application notes provide detailed information and protocols for researchers studying the enzymatic reactions involving this compound, with a focus on the bifunctional enzyme PaaZ from Escherichia coli, which possesses both oxepin-CoA hydrolase and 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde dehydrogenase activities.
Data Presentation
The following tables summarize the key quantitative data for the enzymatic activity of PaaZ on this compound.
Table 1: Enzyme and Substrate Information
| Enzyme Name | EC Number | Gene Name (E. coli) | Substrate | Product |
| Oxepin-CoA hydrolase | 3.3.2.12 | paaZ | This compound | 3-Oxo-5,6-dehydrosuberyl-CoA semialdehyde |
| 3-Oxo-5,6-dehydrosuberyl-CoA semialdehyde dehydrogenase | 1.17.1.7 | paaZ | 3-Oxo-5,6-dehydrosuberyl-CoA semialdehyde | 3-Oxo-5,6-dehydrosuberyl-CoA |
Table 2: Kinetic Parameters of E. coli PaaZ
| Domain | Substrate | Km (µM) | Specific Activity (U/mg) |
| Hydrolase (ECH domain) | This compound | 11[1] | 33 ± 1[1] |
| Dehydrogenase (ALDH domain) | NADP+ | 56[1] | 32 ± 3[1] |
A unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified assay conditions.
Signaling Pathway
The enzymatic conversion of this compound is a key step in the aerobic phenylacetate degradation pathway. This pathway involves a series of enzymatic reactions that convert phenylacetic acid into central metabolites.
References
Application Notes and Protocols for Studying Oxepin-CoA Metabolism via Gene Knockouts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing gene knockout techniques for the investigation of oxepin-CoA metabolism, a key pathway in the aerobic degradation of phenylacetic acid in various bacteria. The protocols and methodologies detailed herein are intended to facilitate the study of gene function, pathway regulation, and the identification of potential drug targets related to this metabolic route.
Introduction to Oxepin-CoA Metabolism
The aerobic degradation of phenylacetic acid (PAA) is a crucial catabolic pathway in many bacteria, including Escherichia coli and Pseudomonas putida. This pathway, encoded by the paa gene cluster, involves the conversion of PAA into central metabolites. A key intermediate in this process is oxepin-CoA, formed through a series of enzymatic reactions that include the activation of PAA to phenylacetyl-CoA, epoxidation of the aromatic ring, and subsequent isomerization. Understanding the function of the genes involved in this pathway is essential for applications in bioremediation, metabolic engineering, and as a potential target for novel antimicrobial agents. Gene knockout studies provide a powerful tool to elucidate the specific roles of each enzyme in the oxepin-CoA metabolic pathway.[1][2][3]
Key Genes and Enzymes in the Oxepin-CoA Pathway
The oxepin-CoA pathway is primarily governed by the paa gene cluster, which encodes a series of enzymes responsible for the stepwise degradation of phenylacetic acid. The core enzymatic steps leading to and from oxepin-CoA are:
-
PaaK (Phenylacetate-CoA ligase): Activates phenylacetic acid to phenylacetyl-CoA.
-
PaaABCDE (Phenylacetyl-CoA oxygenase): A multi-component enzyme that catalyzes the epoxidation of the phenylacetyl-CoA aromatic ring.
-
PaaG (Oxepin-CoA forming isomerase): Isomerizes the epoxide intermediate to form oxepin-CoA.[1]
-
PaaZ (Oxepin-CoA hydrolase): Catalyzes the hydrolytic ring cleavage of oxepin-CoA.
Knocking out the genes encoding these enzymes allows for the investigation of their specific functions and the impact of their absence on the metabolic flux through the pathway.
Signaling Pathway of Phenylacetic Acid Degradation
The degradation of phenylacetic acid is a multi-step enzymatic process. The following diagram illustrates the core pathway leading to the formation and subsequent breakdown of oxepin-CoA.
Data Presentation: Impact of Gene Knockouts on Metabolite Levels
| Gene Knockout | Phenylacetic Acid (Relative Abundance) | Phenylacetyl-CoA (Relative Abundance) | 1,2-Epoxyphenylacetyl-CoA (Relative Abundance) | Oxepin-CoA (Relative Abundance) |
| Wild Type | Baseline | Baseline | Baseline | Baseline |
| ΔpaaK | Increased | Decreased | Decreased | Decreased |
| ΔpaaA/B/C/D/E | Baseline/Slight Increase | Increased | Decreased | Decreased |
| ΔpaaG | Baseline/Slight Increase | Baseline/Slight Increase | Increased | Decreased |
| ΔpaaZ | Baseline/Slight Increase | Baseline/Slight Increase | Baseline/Slight Increase | Increased |
Note: This table is a predictive representation. Actual quantitative values will need to be determined experimentally.
Experimental Protocols
The following are detailed protocols for creating gene knockouts in Escherichia coli, a common model organism for studying the paa pathway. Two primary methods are presented: CRISPR-Cas9 mediated gene editing and homologous recombination (Lambda Red recombineering).
Protocol 1: CRISPR-Cas9 Mediated Gene Knockout of paaZ in E. coli
This protocol describes the use of the CRISPR-Cas9 system for creating a targeted deletion of the paaZ gene.
Materials:
-
E. coli strain (e.g., K-12)
-
pCas9 plasmid
-
pTargetT plasmid with a customizable guide RNA (gRNA) sequence
-
Donor DNA template with homology arms flanking the desired deletion
-
LB medium and agar (B569324) plates
-
Appropriate antibiotics for plasmid selection
-
Electroporator and cuvettes
-
PCR reagents and primers for verification
Experimental Workflow Diagram:
Methodology:
-
gRNA Design and Cloning:
-
Design a 20-nucleotide gRNA sequence targeting a conserved region of the paaZ gene. Ensure the target site is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).
-
Synthesize and anneal complementary oligonucleotides encoding the gRNA.
-
Clone the annealed oligonucleotides into the pTargetT vector.
-
-
Donor DNA Preparation:
-
Design a donor DNA template (e.g., a linear PCR product) of approximately 500-1000 bp.
-
The donor DNA should contain regions of homology (homology arms) upstream and downstream of the paaZ gene. The region between the homology arms will replace the target gene.
-
-
Transformation:
-
Prepare electrocompetent E. coli cells carrying the pCas9 plasmid.
-
Co-transform the competent cells with the pTargetT-paaZ plasmid and the linear donor DNA via electroporation.
-
-
Selection and Screening:
-
Plate the transformed cells on LB agar containing the appropriate antibiotics for both plasmids.
-
Incubate at 37°C overnight.
-
Screen individual colonies for the desired deletion using colony PCR with primers flanking the paaZ gene. A smaller PCR product compared to the wild-type indicates a successful knockout.
-
-
Verification:
-
Purify the PCR product from a positive colony and confirm the deletion by Sanger sequencing.
-
Protocol 2: Homologous Recombination (Lambda Red Recombineering) for paaG Knockout
This protocol utilizes the Lambda Red recombination system for efficient homologous recombination of a linear DNA cassette into the paaG locus.
Materials:
-
E. coli strain expressing the Lambda Red recombinase proteins (Exo, Beta, and Gam) from a plasmid (e.g., pKD46).
-
Linear DNA cassette containing an antibiotic resistance gene flanked by 40-50 bp homology arms corresponding to the regions upstream and downstream of the paaG gene.
-
LB medium and agar plates with appropriate antibiotics.
-
L-arabinose for induction of the Lambda Red system.
-
Electroporator and cuvettes.
-
PCR reagents and primers for verification.
Experimental Workflow Diagram:
Methodology:
-
Preparation of the Linear DNA Cassette:
-
Use PCR to amplify an antibiotic resistance gene (e.g., kanamycin (B1662678) resistance) from a template plasmid.
-
Design the PCR primers to include 40-50 bp extensions at their 5' ends that are homologous to the regions immediately upstream and downstream of the paaG gene.
-
-
Preparation of Recombination-Ready Cells:
-
Transform the E. coli host strain with the pKD46 plasmid (or equivalent) and select for ampicillin (B1664943) resistance at 30°C.
-
Grow an overnight culture of the transformed strain at 30°C in LB with ampicillin.
-
Inoculate a fresh culture and grow to an OD600 of ~0.4-0.6.
-
Induce the expression of the Lambda Red genes by adding L-arabinose to a final concentration of 0.2% and incubating for a further 1-2 hours.
-
Prepare electrocompetent cells from this induced culture.
-
-
Electroporation and Selection:
-
Electroporate the linear DNA cassette into the competent cells.
-
Allow the cells to recover in SOC medium for 1-2 hours at 37°C.
-
Plate the cells on LB agar containing the antibiotic corresponding to the resistance cassette (e.g., kanamycin).
-
Incubate at 37°C overnight.
-
-
Verification:
-
Screen resistant colonies by colony PCR using primers that flank the paaG gene. The PCR product from a successful knockout will be larger than the wild-type due to the insertion of the resistance cassette.
-
Confirm the correct insertion site and orientation by sequencing the PCR product.
-
Protocol 3: Quantitative Metabolite Analysis using LC-MS/MS
To assess the impact of gene knockouts on the oxepin-CoA pathway, quantitative analysis of key metabolites is essential.
Materials:
-
Wild-type and knockout E. coli strains.
-
M9 minimal medium supplemented with phenylacetic acid as the sole carbon source.
-
Quenching solution (e.g., 60% methanol (B129727) at -40°C).
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Metabolite standards for phenylacetic acid, phenylacetyl-CoA, and other relevant intermediates if available.
Methodology:
-
Cell Culture and Sampling:
-
Grow wild-type and knockout strains in M9 minimal medium with phenylacetic acid to mid-log phase.
-
Rapidly quench metabolic activity by adding the cell culture to a cold quenching solution.
-
Harvest the cells by centrifugation at a low temperature.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in a cold extraction solvent.
-
Lyse the cells (e.g., by sonication or bead beating) on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a high-resolution LC-MS/MS system.
-
Develop a targeted method for the quantification of phenylacetic acid, phenylacetyl-CoA, and other pathway intermediates. This will involve optimizing chromatographic separation and mass spectrometer parameters (e.g., multiple reaction monitoring - MRM transitions).
-
Use stable isotope-labeled internal standards for accurate quantification where possible.
-
-
Data Analysis:
-
Process the raw LC-MS/MS data to obtain peak areas for each metabolite.
-
Normalize the data to an internal standard and the amount of biomass.
-
Perform statistical analysis to compare the relative abundance of metabolites between wild-type and knockout strains.
-
Conclusion
The application of gene knockout technologies, coupled with quantitative metabolomics, provides a robust framework for dissecting the oxepin-CoA metabolic pathway. The protocols outlined above offer a starting point for researchers to create targeted gene deletions and analyze their effects on cellular metabolism. This approach will not only enhance our fundamental understanding of bacterial aromatic compound degradation but also has the potential to uncover novel targets for drug development and inform metabolic engineering strategies.
References
- 1. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catabolism of phenylacetic acid in Escherichia coli. Characterization of a new aerobic hybrid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating LC-MS/MS To Measure Accumulation of Compounds within Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Enzymes in the Phenylacetate Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of key enzymes involved in the phenylacetate (B1230308) metabolic pathway. The methodologies outlined are compiled from various research findings and are intended to serve as a comprehensive guide for the isolation and characterization of these enzymes.
Introduction to the Phenylacetate Pathway
The phenylacetate pathway is a significant catabolic route in various microorganisms for the degradation of phenylacetic acid, a common environmental pollutant and an intermediate in the metabolism of aromatic compounds like phenylalanine and styrene.[1] The pathway typically involves the activation of phenylacetate to its coenzyme A (CoA) thioester, followed by oxygenolytic cleavage of the aromatic ring.[2] The enzymes of this pathway are of interest to researchers in bioremediation, biocatalysis, and as potential targets for drug development, particularly in pathogenic bacteria where this pathway can play a role in virulence.[3]
Key Enzymes and Purification Strategies
This document focuses on the purification of two central enzymes in the phenylacetate pathway:
-
Phenylacetate-CoA Ligase (PaaK): This enzyme catalyzes the first committed step in the pathway, the ATP-dependent activation of phenylacetate to phenylacetyl-CoA.[2][4]
-
Phenylacetaldehyde (B1677652) Dehydrogenase (PADH): This enzyme is involved in an alternative route of phenylacetate production, catalyzing the oxidation of phenylacetaldehyde to phenylacetic acid.[5]
The purification of these enzymes typically involves a combination of chromatographic techniques to separate them from other cellular proteins based on their physicochemical properties such as size, charge, and affinity for specific ligands.
Phenylacetate Metabolic Pathway
The following diagram illustrates the central steps in the aerobic phenylacetate catabolic pathway.
Caption: Aerobic Phenylacetate Catabolic Pathway.
Quantitative Data Summary
The following tables summarize the purification data for Phenylacetate-CoA Ligase and Phenylacetaldehyde Dehydrogenase from various microbial sources as reported in the literature.
Table 1: Purification of Phenylacetate-CoA Ligase
| Source Organism | Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (Fold) | Reference |
| Pseudomonas putida | Crude Extract | - | - | - | 100 | 1 | [6] |
| Ammonium (B1175870) Sulfate (B86663) (40-60%) | - | - | - | - | - | [6] | |
| DEAE-Sephacel | - | - | - | - | - | [6] | |
| Phenyl-Sepharose | - | - | - | - | - | [6] | |
| Final | - | - | - | - | 513 | [6] | |
| Azoarcus evansii | Crude Extract | - | - | 0.076 | 100 | 1 | [7][8] |
| DEAE-Sepharose | - | - | - | - | - | [9] | |
| Q-Sepharose | - | - | - | - | - | [9] | |
| Phenyl-Sepharose | - | - | - | - | - | [9] | |
| Superdex 200 | - | - | - | - | - | [9] | |
| Final | - | - | 48 | - | 117 | [7][8] | |
| Thermus thermophilus | Crude Extract | - | - | - | 100 | 1 | [10] |
| Heat Precipitation | - | - | - | - | - | [10] | |
| Ni-NTA Affinity | - | - | - | - | - | [10] | |
| Final (Recombinant) | - | - | 24 | - | - | [10] |
Table 2: Purification of Phenylacetaldehyde Dehydrogenase
| Source Organism | Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (Fold) | Reference |
| Brevibacterium sp. KU1309 | Crude Extract | - | - | - | 100 | 1 | [5] |
| DEAE-Toyopearl | - | - | - | - | - | [5] | |
| Butyl-Toyopearl | - | - | - | - | - | [5] | |
| Hydroxyapatite | - | - | - | - | - | [5] | |
| Sephacryl S-300 | - | - | - | - | - | [5] | |
| Final | - | - | - | - | - | [5] | |
| Corynebacterium sp. ST-10 | Crude Extract | - | - | - | 100 | 1 | [11] |
| DEAE-Sepharose | - | - | - | - | - | [11] | |
| Butyl-Toyopearl | - | - | - | - | - | [11] | |
| Cellulofine GCL-700m | - | - | - | - | - | [11] | |
| Cellulofine GCL-2000sf | - | - | - | - | - | [11] | |
| Final | - | - | - | - | ~50 | [11] | |
| Pseudomonas putida S12 | Crude Extract | - | - | - | 100 | 1 | [12] |
| Ni-NTA Affinity | - | - | >90% pure | - | - | [12] | |
| Final (Recombinant) | - | - | - | - | - | [12] |
Experimental Protocols
Protocol 1: Purification of Phenylacetate-CoA Ligase (PaaK) from Pseudomonas putida
This protocol is a composite methodology based on established procedures for the purification of PaaK.[6]
1. Cell Growth and Lysis
-
Growth: Culture Pseudomonas putida in a minimal medium containing phenylacetic acid as the sole carbon source to induce the expression of PaaK.[6]
-
Harvesting: Centrifuge the culture at 6,000 x g for 15 minutes at 4°C. Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT, 1 mM PMSF). Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to remove cell debris. The resulting supernatant is the crude extract.
2. Ammonium Sulfate Precipitation
-
Slowly add solid ammonium sulfate to the crude extract with gentle stirring at 4°C to achieve 40% saturation.
-
Stir for 30 minutes and then centrifuge at 20,000 x g for 20 minutes. Discard the pellet.
-
Add more ammonium sulfate to the supernatant to reach 60% saturation.
-
Stir for 30 minutes and centrifuge as before.
-
Resuspend the pellet (containing PaaK) in a minimal volume of Buffer A (50 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT) and dialyze against the same buffer overnight.
3. Chromatographic Purification
The following is a typical multi-step chromatography workflow for PaaK purification.
Caption: PaaK Purification Workflow.
-
Step 3.1: Anion Exchange Chromatography (DEAE-Sephacel)
-
Equilibrate a DEAE-Sephacel column with Buffer A.
-
Load the dialyzed sample onto the column.
-
Wash the column with Buffer A until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in Buffer A.
-
Collect fractions and assay for PaaK activity. Pool the active fractions.
-
-
Step 3.2: Hydrophobic Interaction Chromatography (Phenyl-Sepharose)
-
Add ammonium sulfate to the pooled active fractions to a final concentration of 1 M.
-
Equilibrate a Phenyl-Sepharose column with Buffer B (Buffer A + 1 M (NH₄)₂SO₄).
-
Load the sample onto the column.
-
Wash the column with Buffer B.
-
Elute the bound proteins with a decreasing linear gradient of ammonium sulfate (1-0 M) in Buffer A.
-
Collect fractions and assay for PaaK activity. Pool the active fractions.
-
-
Step 3.3: Size Exclusion Chromatography (e.g., Superdex 200)
-
Concentrate the pooled active fractions.
-
Equilibrate a gel filtration column (e.g., Superdex 200) with Buffer A.
-
Load the concentrated sample onto the column.
-
Elute with Buffer A at a constant flow rate.
-
Collect fractions and assay for PaaK activity and protein concentration. The fractions containing pure PaaK are pooled.
-
4. Enzyme Activity Assay for PaaK
The activity of Phenylacetate-CoA ligase can be determined using a coupled spectrophotometric assay.[13]
-
Reaction Mixture (1 mL):
-
50 mM Tris-HCl, pH 8.2
-
10 mM MgCl₂
-
10 mM ATP
-
0.5 mM Coenzyme A
-
2 mM Phenylacetic acid
-
Coupling enzymes (e.g., adenylate kinase, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase)
-
0.2 mM NADH
-
-
Procedure:
-
Incubate the reaction mixture (without phenylacetic acid) at 30°C for 5 minutes.
-
Initiate the reaction by adding phenylacetic acid.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of phenylacetyl-CoA per minute under the assay conditions.
-
Protocol 2: Purification of Recombinant Phenylacetaldehyde Dehydrogenase (PADH)
This protocol is adapted for the purification of a His-tagged recombinant PADH expressed in E. coli.[12]
1. Expression and Lysis
-
Expression: Transform E. coli BL21(DE3) with a pET vector containing the His-tagged PADH gene. Induce expression with IPTG.
-
Harvesting and Lysis: Follow the same procedure as for PaaK (Protocol 1, Step 1). The lysis buffer should be a phosphate-based buffer (e.g., 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole).
2. Affinity Chromatography (Ni-NTA)
This single-step purification is often sufficient to obtain highly pure recombinant protein.
Caption: Recombinant PADH Purification Workflow.
-
Equilibration: Equilibrate a Ni-NTA resin column with lysis buffer.
-
Loading: Load the clarified lysate onto the column.
-
Washing: Wash the column with wash buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged PADH with elution buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis (optional): Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole.
3. Enzyme Activity Assay for PADH
The activity of Phenylacetaldehyde Dehydrogenase is measured by monitoring the reduction of NAD⁺.[14][15]
-
Reaction Mixture (1 mL):
-
50 mM POPSO buffer, pH 8.0
-
2 mM NAD⁺
-
1 mM Phenylacetaldehyde
-
-
Procedure:
-
Incubate the reaction mixture (without phenylacetaldehyde) at 25°C.
-
Initiate the reaction by adding phenylacetaldehyde.
-
Monitor the increase in absorbance at 340 nm due to the formation of NADH.
-
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.
-
Concluding Remarks
The protocols provided herein offer a robust framework for the purification of key enzymes from the phenylacetate pathway. Researchers should note that optimization of buffer conditions, gradients, and other parameters may be necessary depending on the specific enzyme source and experimental setup. The successful purification and characterization of these enzymes will facilitate further studies into their structure, function, and potential applications in biotechnology and medicine.
References
- 1. onesearch.cumbria.ac.uk [onesearch.cumbria.ac.uk]
- 2. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylacetate—CoA ligase - Wikipedia [en.wikipedia.org]
- 5. Purification and characterization of aldehyde dehydrogenase with a broad substrate specificity originated from 2-phenylethanol-assimilating Brevibacterium sp. KU1309 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical and molecular characterization of phenylacetate-coenzyme A ligase, an enzyme catalyzing the first step in aerobic metabolism of phenylacetic acid in Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Phenylacetate metabolism in thermophiles: characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification and characterization of phenylacetaldehyde reductase from a styrene-assimilating Corynebacterium strain, ST-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure and Biochemistry of Phenylacetaldehyde Dehydrogenase from the Pseudomonas putida S12 Styrene Catabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorometric determination of phenylacetyl-CoA ligase from Pseudomonas putida: a very sensitive assay for a newly described enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of Aldehyde Dehydrogenases Applying an Enzyme Assay with In Situ Formation of Phenylacetaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in 2-oxepin-2(3H)-ylideneacetyl-CoA synthesis
Technical Support Center: 2-Oxepin-2(3H)-ylideneacetyl-CoA Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to low yield and other common issues in this enzymatic synthesis.
The synthesis of complex thioesters like this compound is a multi-step process that relies on the precise functioning of an acyl-CoA ligase.[1] This process involves the activation of a carboxylic acid through adenylation, followed by thioesterification with Coenzyme A (CoA).[1] Low yields can arise from a variety of factors, including suboptimal reaction conditions, enzyme instability, or degradation of substrates and products.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the enzymatic synthesis of this compound?
The synthesis is typically achieved via an ATP-dependent acyl-CoA ligase, which catalyzes a two-step reaction.[1] First, the enzyme facilitates the reaction of the carboxylic acid substrate (2-oxepin-2(3H)-ylideneacetic acid) with ATP to form an acyl-adenylate intermediate and pyrophosphate. Second, the enzyme mediates the transfer of the acyl group to the thiol of Coenzyme A, releasing the final product and AMP.[1]
Q2: What are the critical components for this reaction?
The essential components are:
-
Enzyme: A specific acyl-CoA ligase (e.g., a hypothetical "Oxepin-CoA Ligase").
-
Substrate: High-purity 2-oxepin-2(3H)-ylideneacetic acid.
-
Cofactors: Coenzyme A (CoA) and Adenosine (B11128) Triphosphate (ATP).[2]
-
Divalent Cations: Magnesium ions (Mg2+) are crucial for ATP-dependent enzymatic reactions, as they stabilize the nucleotide and facilitate catalysis.[3][4][5]
-
Buffer: A suitable buffer to maintain optimal pH and ionic strength.
Q3: How can I confirm the successful synthesis of the product?
Confirmation is typically achieved through a combination of analytical techniques. Reversed-phase high-performance liquid chromatography (HPLC) with UV detection (at 260 nm for the adenine (B156593) moiety of CoA) is a standard method for separating and quantifying acyl-CoA esters.[6][7] For unambiguous identification, liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the molecular weight of the product.[8][9]
Q4: What are the primary causes of low product yield?
Low yields in enzymatic CoA ligation reactions can often be attributed to one or more of the following factors:
-
Inactive or Inhibited Enzyme: The enzyme may have lost activity due to improper storage or handling, or it may be inhibited by contaminants or reaction byproducts.[10][11]
-
Degradation of Reagents: ATP and CoA are susceptible to degradation. ATP can be hydrolyzed by repeated freeze-thaw cycles, while the thiol group of CoA can be oxidized.[2][12]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or concentrations of substrates and cofactors can significantly reduce enzyme efficiency.[13][14]
-
Product Instability: Acyl-CoA thioesters can be unstable and prone to hydrolysis, especially under non-optimal pH conditions or during purification.[15]
Troubleshooting Guide
Problem 1: No or very low product formation detected by HPLC.
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | - Verify Enzyme Activity: Perform a positive control reaction with a known, stable substrate for the ligase. - Check Storage Conditions: Ensure the enzyme has been stored at the recommended temperature (typically -80°C) in a suitable buffer. - Use Fresh Enzyme: If in doubt, use a fresh aliquot of the enzyme. |
| Degraded ATP or CoA | - Use Fresh Aliquots: ATP solutions are sensitive to freeze-thaw cycles. Prepare single-use aliquots.[12] - Check Cofactor Purity: Use high-purity ATP and CoA from a reliable supplier. - Store CoA Properly: Store CoA solutions under inert gas or with a reducing agent like DTT to prevent oxidation of the thiol group. |
| Incorrect Mg2+ Concentration | - Optimize Mg2+:ATP Ratio: The concentration of Mg2+ should typically be in slight excess of the ATP concentration. A 1:1.5 to 1:2 ratio of ATP to Mg2+ is a good starting point. Free magnesium is often required for enzyme activation.[4] |
| Presence of Inhibitors | - Purify Substrate: Ensure the 2-oxepin-2(3H)-ylideneacetic acid substrate is free from contaminants from its synthesis. - Check Buffer Components: Avoid high concentrations of salts or chelating agents like EDTA that could interfere with the reaction.[14] |
Problem 2: The reaction starts but stalls before completion.
| Possible Cause | Troubleshooting Step |
| Substrate Limitation | - Increase Substrate Concentration: The initial concentration of the carboxylic acid substrate may be too low. Perform a substrate titration experiment to find the optimal concentration. - Check Substrate:CoA Ratio: Ensure CoA is not the limiting reagent. A molar ratio of 1:1.2 to 1:1.5 of carboxylic acid to CoA is often effective. |
| Product Inhibition | - Monitor Reaction Progress: Take time points to determine when the reaction rate slows. - Consider In Situ Product Removal: If feasible, investigate methods to remove the product as it is formed, although this is often complex. - Inhibition by AMP/Pyrophosphate: High concentrations of the reaction byproducts, AMP and pyrophosphate, can sometimes inhibit the enzyme. Consider adding pyrophosphatase to the reaction to drive the equilibrium forward by hydrolyzing pyrophosphate. |
| Enzyme Instability | - Optimize Temperature: While higher temperatures can increase initial reaction rates, they may also lead to enzyme denaturation over time.[14] Test a range of temperatures (e.g., 16°C, 25°C, 37°C) to find a balance between activity and stability. - Add Stabilizers: Consider adding stabilizing agents like glycerol (B35011) or BSA to the reaction mixture if not already present. |
Problem 3: Good product formation is observed, but the yield is low after purification.
| Possible Cause | Troubleshooting Step |
| Product Degradation during Purification | - Maintain Low Temperature: Perform all purification steps on ice or at 4°C to minimize hydrolytic cleavage of the thioester bond.[6] - Use Acidic pH: Acyl-CoA esters are generally more stable at a slightly acidic pH (around 4-6). Ensure purification buffers are within this range. - Work Quickly: Minimize the time between synthesis and final storage of the purified product.[6] |
| Inefficient Purification Method | - Optimize Solid-Phase Extraction (SPE): If using SPE, ensure the cartridge type (e.g., C18) and elution conditions are optimized for your specific molecule.[6][16] - Optimize HPLC Conditions: For purification by preparative HPLC, ensure the mobile phase composition and gradient are suitable to achieve good separation without causing product degradation.[6] |
| Inaccurate Quantification | - Use a Standard Curve: For accurate quantification by HPLC, generate a standard curve using a commercially available acyl-CoA of known concentration (e.g., acetyl-CoA). - Confirm Extinction Coefficient: If possible, determine the extinction coefficient for your specific product for the most accurate UV-based quantification. |
Data Presentation
Table 1: Effect of pH on Reaction Yield
This table illustrates hypothetical data from an experiment to determine the optimal pH for the synthesis reaction.
| Buffer pH | Relative Yield (%) |
| 6.5 | 45 |
| 7.0 | 72 |
| 7.5 | 95 |
| 8.0 | 88 |
| 8.5 | 65 |
Yields are normalized to the highest yield obtained at pH 7.5.
Table 2: Optimization of Substrate and Cofactor Concentrations
This table shows the impact of varying reactant concentrations on product yield.
| [Substrate] (mM) | [CoA] (mM) | [ATP] (mM) | [Mg2+] (mM) | Relative Yield (%) |
| 0.5 | 0.6 | 1.0 | 1.5 | 68 |
| 1.0 | 1.2 | 2.0 | 3.0 | 100 |
| 1.0 | 0.6 | 2.0 | 3.0 | 55 (CoA limited) |
| 1.0 | 1.2 | 1.0 | 3.0 | 75 (ATP limited) |
| 1.0 | 1.2 | 2.0 | 1.0 | 40 (Mg2+ limited) |
Yields are normalized to the optimal condition found.
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following components to a final volume of 100 µL:
-
10 µL of 10x Reaction Buffer (e.g., 500 mM Tris-HCl, pH 7.5)
-
10 µL of 20 mM ATP
-
10 µL of 30 mM MgCl2
-
12 µL of 10 mM Coenzyme A
-
10 µL of 10 mM 2-oxepin-2(3H)-ylideneacetic acid (in a suitable solvent like DMSO, ensure final DMSO conc. is <5%)
-
X µL of purified "Oxepin-CoA Ligase" (to a final concentration of 1-5 µM)
-
Nuclease-free water to 100 µL.
-
-
Incubation: Mix gently by pipetting. Incubate the reaction at 25°C for 1-2 hours.
-
Quenching: Stop the reaction by adding 10 µL of 10% formic acid or by flash-freezing in liquid nitrogen.
-
Analysis: Centrifuge the quenched reaction mixture at high speed for 10 minutes to pellet any precipitated protein. Analyze the supernatant by RP-HPLC.
Protocol 2: HPLC Analysis of Acyl-CoA Esters
-
HPLC System: A standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector set to 260 nm.[6]
-
Mobile Phase:
-
Buffer A: 100 mM potassium phosphate, pH 5.3
-
Buffer B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 5% Buffer B
-
5-25 min: Linear gradient from 5% to 50% Buffer B
-
25-30 min: 50% Buffer B
-
30-35 min: Return to 5% Buffer B and equilibrate.
-
-
Injection and Analysis: Inject 10-20 µL of the reaction supernatant. Identify the product peak by comparing its retention time to that of the unreacted CoA and other standards. Quantify by integrating the peak area.
Visualizations
References
- 1. Natural separation of the acyl-CoA ligase reaction results in a non-adenylating enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. Kinetic Mechanism of Human DNA Ligase I Reveals Magnesium-dependent Changes in the Rate-limiting Step That Compromise Ligation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnesium and magnesium adenosine triphosphate activation of human propionyl CoA carboxylase and beta-methylcrotonyl CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of long chain fatty acyl-CoA synthetase (ACSL) and ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on acetyl-coenzyme A synthetase of yeast: inhibition by long-chain acyl-coenzyme A esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Optimization of ligation reaction conditions in gene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-oxepin-2(3H)-ylideneacetyl-CoA
Welcome to the technical support center for the purification of 2-oxepin-2(3H)-ylideneacetyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The purification of this compound can be challenging due to several factors:
-
Instability: The oxepin (B1234782) ring is susceptible to rearrangement and hydrolysis, particularly at non-neutral pH and elevated temperatures. The thioester bond of the acetyl-CoA moiety can also be labile.
-
Non-specific Binding: Coenzyme A derivatives can exhibit non-specific binding to chromatography resins, leading to co-elution of impurities and reduced yield.
-
Low Abundance: If the compound is produced via an enzymatic reaction or is an intermediate in a metabolic pathway, its cellular concentration may be low, making purification challenging.
-
Similar Compounds: The presence of other structurally similar acyl-CoA compounds in the sample can complicate the purification process, requiring high-resolution separation techniques.
Q2: Which purification methods are most suitable for this compound?
Affinity chromatography is often the method of choice for purifying Coenzyme A derivatives.[1][2] A resin with an immobilized ligand that specifically binds to the CoA moiety can provide high selectivity and good recovery. Other potential methods include ion-exchange chromatography, given the charged nature of the molecule, and reversed-phase chromatography.
Q3: How can I monitor the purification process?
The purification can be monitored using several techniques:
-
UV-Vis Spectroscopy: The adenine (B156593) ring of Coenzyme A has a characteristic absorbance at 260 nm.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) can be used to assess purity and quantify the compound.
-
Mass Spectrometry (MS): LC-MS can confirm the identity and purity of the fractions by determining the molecular weight of the compound.[3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Yield of Purified Product
| Possible Cause | Recommended Solution |
| Degradation of the target molecule | Maintain a low temperature (4°C) throughout the purification process. Use buffers with a pH range of 6.5-7.5. Work quickly to minimize the time the compound is in solution. |
| Inefficient binding to the affinity column | Ensure the sample is loaded in a buffer that promotes strong binding to the resin. Optimize the flow rate to allow sufficient time for interaction.[5] Check the integrity of the affinity resin. |
| Premature elution from the column | The ionic strength of the binding or wash buffer may be too high, causing premature elution. Reduce the salt concentration. |
| Incomplete elution from the column | The elution buffer may not be strong enough to disrupt the interaction between the target molecule and the resin. Increase the concentration of the competing ligand in the elution buffer or adjust the pH (while considering compound stability). |
| Protein precipitation on the column | If purifying from a cell lysate, ensure the sample is properly clarified by centrifugation and filtration to remove any precipitates.[6] |
Problem 2: Poor Purity of the Final Product
| Possible Cause | Recommended Solution |
| Non-specific binding of contaminants | Increase the stringency of the wash steps. Add a low concentration of a non-ionic detergent (e.g., Tween 20) to the wash buffer to reduce non-specific hydrophobic interactions. Increase the salt concentration in the wash buffer. |
| Co-elution with similar compounds | If using affinity chromatography, consider a subsequent polishing step using a different chromatography technique, such as ion-exchange or size-exclusion chromatography. Optimize the elution gradient to improve separation. |
| Contamination from the affinity resin | Ensure the column is thoroughly cleaned and regenerated between runs according to the manufacturer's instructions. |
| Presence of proteases or nucleases | If working with cell lysates, add protease and nuclease inhibitors to the lysis buffer. |
Experimental Protocols
General Protocol for Affinity Purification of CoA Derivatives
This protocol provides a general framework for the purification of this compound using an affinity resin that binds to the CoA moiety. Note: This is a generalized protocol and may require optimization for your specific application.
Materials:
-
Affinity chromatography column and resin (e.g., CoA-specific resin)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Elution Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with a competing ligand or at a pH that disrupts binding)
-
Sample containing this compound, clarified by centrifugation and filtration (0.45 µm filter).
Procedure:
-
Column Equilibration: Equilibrate the affinity column with 5-10 column volumes (CV) of Binding Buffer.
-
Sample Loading: Load the clarified sample onto the column at a slow flow rate (e.g., 0.5-1 mL/min) to ensure efficient binding.
-
Washing: Wash the column with 10-15 CV of Wash Buffer to remove unbound and non-specifically bound molecules.
-
Elution: Elute the bound this compound with Elution Buffer. Collect fractions.
-
Analysis: Analyze the collected fractions for the presence and purity of the target molecule using HPLC and/or UV-Vis spectroscopy.
-
Column Regeneration: Regenerate the column according to the manufacturer's instructions.
Data Presentation
Effective data logging is crucial for troubleshooting and optimizing purification protocols. Below are example tables for recording your experimental data.
Table 1: Purification Summary
| Purification Step | Total Protein (mg) | Target Compound (µg) | Specific Activity (µg/mg) | Yield (%) | Purity Fold |
| Crude Lysate | 100 | 1 | |||
| Clarified Lysate | |||||
| Affinity Eluate | |||||
| Polishing Step Eluate |
Table 2: Chromatography Parameters
| Parameter | Value |
| Column Type | |
| Resin | |
| Column Volume (mL) | |
| Flow Rate (mL/min) | |
| Binding Buffer Composition | |
| Wash Buffer Composition | |
| Elution Buffer Composition |
Visualizations
Experimental Workflow for Purification
Caption: A generalized workflow for the purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low purification yield.
References
- 1. Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound | C29H42N7O18P3S | CID 46926227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound(4-) (C29H42N7O18P3S) [pubchemlite.lcsb.uni.lu]
- 5. Purification of Native Acetyl CoA Carboxylase From Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
Technical Support Center: Improving the Stability of 2-oxepin-2(3H)-ylideneacetyl-CoA for Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the experimental stability of 2-oxepin-2(3H)-ylideneacetyl-CoA. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from two main chemical features: the high-energy thioester bond and the strained oxepin (B1234782) ring. Thioesters are susceptible to hydrolysis, especially at neutral or alkaline pH.[1][2] The oxepin ring is a non-aromatic, unsaturated seven-membered heterocycle that can be prone to degradation and rearrangement to a more stable benzene (B151609) core under certain conditions, such as exposure to some reagents or high temperatures.[3][4]
Q2: What are the optimal storage conditions for this compound?
A2: While specific data for this molecule is limited, general best practices for unstable acyl-CoA esters should be followed. It is recommended to store this compound as a lyophilized powder or in a non-aqueous, aprotic solvent at -80°C for long-term storage. For short-term storage, snap-freezing aqueous solutions in liquid nitrogen and storing them at -80°C for no longer than one week is advisable.[5] Avoid repeated freeze-thaw cycles.
Q3: Which factors can lead to the degradation of this compound during experiments?
A3: Several factors can contribute to the degradation of this molecule:
-
pH: Hydrolysis of the thioester bond is accelerated at pH values above 7.0.
-
Temperature: Elevated temperatures can increase the rate of hydrolysis and potentially promote the rearrangement or degradation of the oxepin ring.
-
Nucleophiles: The presence of strong nucleophiles, including certain buffer components (e.g., Tris), can lead to the cleavage of the thioester bond.
-
Oxidizing agents: The unsaturated oxepin ring may be susceptible to oxidation.[6]
-
Enzymatic activity: Contaminating hydrolases or other enzymes in protein preparations can degrade the molecule.[7][8]
Q4: What types of buffers are recommended for experiments with this compound?
A4: It is best to use buffers with low nucleophilicity at a slightly acidic to neutral pH (e.g., pH 6.0-7.0). Phosphate-based buffers (e.g., sodium phosphate) or MES are generally good choices. Buffers containing primary amines, such as Tris, should be used with caution or avoided, as they can act as nucleophiles and cleave the thioester bond.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no product formation in an enzymatic assay | 1. Degradation of this compound prior to the assay.2. Incorrect pH of the reaction buffer.3. Inactivation by buffer components.4. Repeated freeze-thaw cycles of the stock solution. | 1. Prepare fresh solutions of the compound for each experiment. Use on ice.2. Optimize the reaction pH to be within the 6.0-7.0 range, if compatible with the enzyme.3. Switch to a non-nucleophilic buffer like phosphate (B84403) or MES.4. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| High background signal or non-reproducible results | 1. Spontaneous hydrolysis of the thioester bond.2. Presence of contaminating enzymes in the experimental system. | 1. Run control experiments without the enzyme to measure the rate of spontaneous hydrolysis.2. Ensure all protein preparations are highly purified. Consider adding protease inhibitors. |
| Evidence of compound degradation in analytical measurements (e.g., HPLC, MS) | 1. Instability under analytical conditions (e.g., temperature, mobile phase pH).2. Degradation during sample preparation. | 1. Use a lower column temperature for HPLC analysis. Adjust the mobile phase to a slightly acidic pH.2. Keep samples at low temperatures during preparation and analysis. |
Experimental Protocols
Protocol: General Handling and Use of this compound in an Enzymatic Assay
This protocol provides a general framework for handling unstable acyl-CoA esters to maximize their stability during an experiment.
-
Preparation of Stock Solution:
-
Equilibrate the lyophilized powder of this compound to room temperature before opening to prevent condensation.
-
Reconstitute the powder in a minimal amount of an appropriate aprotic solvent (e.g., DMSO) or a slightly acidic aqueous buffer (e.g., 10 mM sodium phosphate, pH 6.0).
-
Immediately after reconstitution, aliquot the stock solution into single-use volumes in microcentrifuge tubes.
-
Snap-freeze the aliquots in liquid nitrogen and store them at -80°C.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the stock solution on ice.
-
Dilute the stock solution to the desired working concentration using a pre-chilled, non-nucleophilic buffer (e.g., 50 mM sodium phosphate, pH 6.5).
-
Keep the working solution on ice at all times.
-
-
Performing the Enzymatic Assay:
-
Pre-chill all assay components (enzyme, buffer, other substrates) on ice.
-
Set up the reaction mixture in a pre-chilled microplate or reaction tube.
-
Initiate the reaction by adding the working solution of this compound as the final component.
-
Incubate the reaction at the desired temperature for the minimal time necessary.
-
Quench the reaction using an appropriate method (e.g., addition of acid, organic solvent).
-
Proceed immediately with the analytical measurement.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for the molecule.
References
- 1. Thioester - Wikipedia [en.wikipedia.org]
- 2. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Variations in the structure and reactivity of thioester functionalized self-assembled monolayers and their use for controlled surface modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound hydrolyase - Wikipedia [en.wikipedia.org]
- 8. EC 3.3.2.12 [iubmb.qmul.ac.uk]
Technical Support Center: Optimization of HPLC-MS for Acyl-CoA Thioester Analysis
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the analysis of acyl-CoA thioesters. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of acyl-CoA thioesters, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing poor peak shapes (e.g., tailing or fronting) for my acyl-CoA peaks?
Answer:
Poor peak shape is a common issue in acyl-CoA analysis and can be attributed to several factors:
-
Secondary Interactions with the Column: Acyl-CoAs, particularly those with phosphate (B84403) groups, can interact with trace metal ions in the HPLC system or with residual silanol (B1196071) groups on the stationary phase, leading to peak tailing.[1][2]
-
Column Overload: Injecting too much sample can saturate the column, resulting in distorted peaks.[2]
-
Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[3]
-
Column Contamination: Buildup of biological materials from repeated injections of tissue or cell extracts can lead to distorted peak shapes.[4]
Solutions:
-
Optimize Mobile Phase: Adjusting the pH of the mobile phase can reduce interactions with residual silanols.[2] Using a shallow gradient may also improve resolution.[1]
-
Use Metal-Free or Coated Columns: To prevent interactions with metal ions, consider using metal-free or coated stainless steel columns.[1]
-
Optimize Injection Volume and Concentration: Reduce the injection volume or sample concentration to avoid overloading the column.[1][2]
-
Sample Solvent Matching: Ensure your sample solvent is of similar or weaker strength than the initial mobile phase.[3]
-
Column Washing: Incorporate a wash step with a strong solvent, such as 0.1% phosphoric acid, between injections to prevent the buildup of contaminants.[5] Regular backflushing of the column can also help.[2]
Question 2: I am experiencing low signal intensity or complete signal loss for my acyl-CoA analytes. What are the potential causes?
Answer:
Low signal intensity is a critical problem that can stem from the inherent instability of acyl-CoAs and issues within the HPLC-MS system.
-
Analyte Instability: Acyl-CoA thioesters are unstable in aqueous solutions and can be susceptible to hydrolysis.[6][7][8] They can also form anhydrides or S-acyl glutathiones in tissue samples, leading to lower signals.[7]
-
Ion Suppression: Co-eluting matrix components from complex biological samples can compete with the analyte for ionization, leading to a reduced signal in the mass spectrometer.[9][10] Contaminants from sample vials or caps (B75204) can also cause ion suppression.[11]
-
Suboptimal MS Parameters: Incorrect mass spectrometer settings, such as collision energy or source temperature, can lead to poor ionization and fragmentation, resulting in low signal.
Solutions:
-
Sample Handling: Handle samples with care, keeping them cold and minimizing time in aqueous solutions to reduce degradation.[7] Using glass vials instead of plastic can decrease signal loss.[12]
-
Improve Sample Preparation: Employ solid-phase extraction (SPE) to purify acyl-CoAs and remove interfering matrix components.[13]
-
Optimize Chromatography: Adjust the chromatographic method to separate the analytes of interest from co-eluting matrix components that may cause ion suppression.
-
Optimize MS Parameters: Systematically optimize MS parameters, including declustering potential, collision energy, and collision cell exit potential, for each specific acyl-CoA to maximize signal intensity.[14]
-
Internal Standards: The use of stable isotope-labeled internal standards can help to compensate for matrix effects and analyte degradation.
Question 3: How can I improve the separation of isomeric acyl-CoAs, such as methylmalonyl-CoA and succinyl-CoA?
Answer:
Separating isomeric acyl-CoAs is challenging due to their identical mass and similar chemical properties.
-
Chromatographic Resolution: Standard C18 reversed-phase columns may not provide sufficient resolution for these isomers.
Solutions:
-
Ion-Pairing Chromatography: The use of ion-pairing reagents in the mobile phase can improve the separation of isomers.[15] However, these reagents can cause ion suppression in the mass spectrometer and may be difficult to remove from the HPLC system.[15]
-
Alternative Chromatography: Hydrophilic interaction liquid chromatography (HILIC) can be an effective alternative for separating polar compounds like short-chain acyl-CoAs.
-
Two-Dimensional LC-MS: Non-standard two-dimensional LC-MS methods have been shown to achieve separation of isomeric acyl-CoAs.[15]
-
Optimized Reversed-Phase Method: Fine-tuning the mobile phase composition, pH, and gradient on a high-resolution reversed-phase column may achieve separation. For instance, using a C18 column at a high pH (e.g., 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient has been successful for separating long-chain acyl-CoAs.[16][17]
Frequently Asked Questions (FAQs)
Q1: What is the typical fragmentation pattern for acyl-CoAs in positive ion mode mass spectrometry?
A1: In positive electrospray ionization-MS/MS, acyl-CoAs exhibit a characteristic fragmentation pattern. A common fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) fragment, which corresponds to a neutral loss of 507 Da.[18][19][20][21] Another common fragment ion observed is at m/z 428, representing the CoA moiety.[19][20] This predictable fragmentation is often used to set up multiple reaction monitoring (MRM) assays for targeted quantification of acyl-CoAs.[19][21]
Q2: What are the recommended extraction solvents for acyl-CoAs from biological samples?
A2: The choice of extraction solvent is critical for efficient recovery of acyl-CoAs. A common and effective method involves a two-step extraction using acetonitrile/2-propanol followed by a potassium phosphate buffer.[5] Another approach uses a mixture of acetonitrile, methanol, and water.[22] For short to medium-chain acyl-CoAs, dissolving the extract in ammonium acetate (B1210297) buffer is recommended, while for medium to long-chain species, the same buffer with the addition of acetonitrile is beneficial.[23]
Q3: How can I quantify acyl-CoAs accurately?
A3: Accurate quantification of acyl-CoAs is challenging due to their instability and the complexity of biological matrices.[6][8] A highly sensitive and robust method is liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a triple quadrupole mass spectrometer in positive electrospray ionization mode.[16][17] The use of multiple reaction monitoring (MRM) provides high selectivity and sensitivity.[18] To correct for extraction efficiency and matrix effects, the use of odd-chain-length or stable isotope-labeled internal standards is highly recommended.
Q4: Are there any alternatives to ion-pairing reagents for improving chromatography?
A4: Yes, while ion-pairing reagents can be effective, they also have drawbacks like ion suppression.[15] An alternative approach is to use a reversed-phase column at a high pH. For example, using a C18 column with a mobile phase containing ammonium hydroxide at pH 10.5 has been shown to provide good separation of long-chain acyl-CoAs without the need for ion-pairing reagents.[16][17]
Quantitative Data Summary
Table 1: HPLC Parameters for Acyl-CoA Analysis
| Parameter | Short-Chain Acyl-CoAs | Long-Chain Acyl-CoAs | Reference |
| Column | Luna C18 (100 x 2.0 mm, 3 µm) | C18 reversed-phase | [23],[16][17] |
| Mobile Phase A | Water with 5 mM ammonium acetate (pH 6.8) | 15 mM ammonium hydroxide in water | [23],[24] |
| Mobile Phase B | Methanol | Acetonitrile or 15 mM NH4OH in ACN | [23],[16][17][24] |
| Gradient | Linear gradient from 2% to 95% B | Binary gradient | [23],[24] |
| Flow Rate | Not Specified | 0.4 ml/min | [24] |
| pH | 6.8 | 10.5 | [23],[16][17] |
Table 2: Mass Spectrometry Parameters for Acyl-CoA Analysis
| Parameter | Setting | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [16][17][18] |
| Scan Type | Multiple Reaction Monitoring (MRM) or Neutral Loss Scan | [18] |
| Neutral Loss | 507 Da | [18][19] |
| Collision Energy | 40 eV (example for C16:1-CoA) | [18] |
| Spray Voltage | 3.5 kV | [24] |
| Capillary Temp | 275°C | [24] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Tissue
This protocol is adapted from a novel procedure for the quantitative isolation and purification of acyl-CoA esters.[5]
-
Homogenization: Homogenize powdered tissue in a mixture of acetonitrile/2-propanol (3:1, v/v).
-
Extraction: Add 0.1 M potassium phosphate buffer (pH 6.7) and vortex thoroughly.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins and other cellular debris.
-
Purification (Solid-Phase Extraction):
-
Condition a 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel SPE cartridge.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge to remove unbound contaminants.
-
Elute the acyl-CoAs with an appropriate elution solvent.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the pellet in a solvent suitable for LC-MS analysis (e.g., 50 mM ammonium acetate, pH 6.8).[23]
Protocol 2: HPLC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol is based on a method for the quantitative determination of long-chain fatty acyl-CoAs.[16][17][18]
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase:
-
Mobile Phase A: Ammonium hydroxide in water (pH 10.5).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Employ a suitable gradient to separate the long-chain acyl-CoAs.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization mode.
-
MS Method:
-
Set up a multiple reaction monitoring (MRM) method.
-
For each acyl-CoA, the precursor ion is the [M+H]+ ion.
-
The product ion is typically derived from the neutral loss of 507 Da.[18]
-
Optimize collision energy for each transition to maximize signal intensity.
-
-
Data Analysis: Quantify the acyl-CoAs by comparing the peak areas of the endogenous compounds to those of the internal standards.
Visualizations
Caption: A flowchart illustrating the key steps in the experimental workflow for acyl-CoA analysis.
Caption: Diagram showing the characteristic fragmentation of protonated acyl-CoA molecules in MS/MS.
References
- 1. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 2. silicycle.com [silicycle.com]
- 3. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. omni.laurentian.ca [omni.laurentian.ca]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. longdom.org [longdom.org]
- 11. Impact of ion suppression by sample cap liners in lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 17. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oxepin-CoA Hydrolase Activity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with oxepin-CoA hydrolase, particularly the bifunctional enzyme PaaZ.
Frequently Asked Questions (FAQs)
Q1: What is oxepin-CoA hydrolase?
A1: Oxepin-CoA hydrolase (EC 3.7.1.16) is an enzyme that catalyzes the hydrolytic ring cleavage of 2-oxepin-2(3H)-ylideneacetyl-CoA to 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde.[1][2] This reaction is a key step in the aerobic degradation pathway of phenylacetate (B1230308) in bacteria like Escherichia coli.[1][3]
Q2: What is the significance of the PaaZ enzyme being bifunctional?
A2: In E. coli, oxepin-CoA hydrolase activity is part of a bifunctional fusion protein called PaaZ.[1][3][4] PaaZ contains a C-terminal enoyl-CoA hydratase domain that performs the oxepin-CoA hydrolysis and an N-terminal aldehyde dehydrogenase domain.[3][4] This fusion is crucial because the product of the hydrolase reaction, an aldehyde, is highly reactive and can intramolecularly condense into a stable, inhibitory cyclic derivative.[3] The adjacent dehydrogenase domain immediately oxidizes the aldehyde, preventing this side reaction.[3][4]
Q3: What are the substrates and products of the PaaZ-catalyzed reaction?
A3: The PaaZ enzyme catalyzes a two-step reaction. The hydrolase domain first converts oxepin-CoA and water into 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde.[1] The dehydrogenase domain then uses NADP+ to oxidize this intermediate to 3-oxo-5,6-dehydrosuberyl-CoA.[3][4]
Troubleshooting Guide
Problem 1: No or very low enzyme activity detected in the spectrophotometric assay.
Possible Cause A: Substrate Instability or Impurity.
-
Explanation: The substrate, oxepin-CoA, is enzymatically synthesized and may not be pure or could have degraded during storage.
-
Solution:
-
Verify the purity and concentration of your oxepin-CoA preparation using RP-HPLC.[4]
-
Synthesize fresh oxepin-CoA if degradation is suspected. The synthesis involves enzymes like PaaABC(D)E and PaaG with phenylacetyl-CoA and NADPH as precursors.[4]
-
Store purified oxepin-CoA at low temperatures and use it promptly.
-
Possible Cause B: Inactive Enzyme.
-
Explanation: The PaaZ enzyme or the coupling enzyme (e.g., PacL) may have lost activity due to improper purification, storage, or handling.
-
Solution:
-
Confirm the purity and concentration of your enzyme preparations using SDS-PAGE and a protein concentration assay like the Bradford method.[4]
-
Ensure enzymes were stored under appropriate conditions, for example, at -20°C in 30% glycerol.[4]
-
As a control, test the activity of the coupling aldehyde dehydrogenase (e.g., PacL) separately if possible.
-
Possible Cause C: Missing essential reaction components.
-
Explanation: The coupled spectrophotometric assay relies on the presence of NAD+ (or NADP+ for PaaZ's internal dehydrogenase) for the dehydrogenase reaction, which produces the detectable NADH (or NADPH).
-
Solution:
Problem 2: The reaction rate is initially high but quickly decreases.
Possible Cause: Product Inhibition by a Cyclic Derivative.
-
Explanation: If the aldehyde product of the hydrolase reaction is not immediately oxidized, it can form a stable cyclic derivative. This derivative can act as an inhibitor of the PaaZ hydrolase domain.[4] This is particularly problematic when using PaaZ mutants with a deficient aldehyde dehydrogenase domain (like PaaZ-E256Q) without a separate coupling enzyme.[4]
-
Solution:
-
When measuring only the hydrolase activity (e.g., using an ALDH-deficient mutant like PaaZ-E256Q), it is essential to use a coupled assay.[4]
-
Add an excess of a separate, NAD+-dependent aldehyde dehydrogenase (like PacL) to the reaction mixture. This ensures the immediate oxidation of the aldehyde product, preventing the formation of the inhibitory derivative.[4]
-
Monitor the reaction progress by following the formation of NADH spectrophotometrically.[4]
-
Problem 3: High background absorbance or interfering signals in the assay.
Possible Cause: Overlapping Spectra or Contaminating Activities.
-
Explanation: The spectrophotometric assay monitoring NADH or NADPH formation can be affected by contaminants that absorb at the same wavelength (e.g., 365 nm or 340 nm). Additionally, crude cell extracts may contain other dehydrogenases that could react with substrates in the mixture.
-
Solution:
-
Use highly purified enzyme preparations. The original protocol for PaaZ purification involves affinity chromatography.[4]
-
Run control reactions omitting one component at a time (e.g., no oxepin-CoA, no PaaZ) to measure any background rates. Subtract this background rate from your experimental measurements.
-
An alternative to the spectrophotometric assay is to use an HPLC-based method to directly measure the consumption of oxepin-CoA and the formation of the final product.[4]
-
Quantitative Data Summary
The following table summarizes kinetic parameters for the PaaZ enzyme from E. coli.
| Enzyme Domain | Substrate | Km (µM) | Specific Activity (units/mg) |
| PaaZ-ALDH | oxepin-CoA | 10 - 100 | 1.1 ± 0.1 (NADPH formation) |
| PaaZ-ALDH | NADP+ | 300 - 3000 | Not Specified |
| PaaZ-ECH (mutant) | oxepin-CoA | Not Specified | 33 ± 1 (coupled assay) |
Note: Specific activities were corrected for the size of the untagged protein. A unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.[4]
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Oxepin-CoA Hydrolase Activity (Coupled Assay)
This method is adapted from the protocol used for the ALDH-deficient PaaZ-E256Q mutant to specifically measure the hydrolase activity.[4]
-
Prepare the Reaction Mixture: In a 0.3 mL total volume, combine the following in a cuvette:
-
50 mM Tris-HCl buffer (pH 8.0)
-
1.0 mM NAD+
-
An excess of a coupling aldehyde dehydrogenase (e.g., 0.14 mg of PacL)
-
Approximately 0.5 µg of the oxepin-CoA hydrolase (e.g., PaaZ-E256Q)
-
-
Initiate the Reaction: Start the reaction by adding 0.1 mM oxepin-CoA.
-
Monitor the Reaction: Immediately begin monitoring the increase in absorbance at 365 nm, which corresponds to the formation of NADH. The molar extinction coefficient for NADH at 365 nm is 3400 M-1cm-1.[4]
-
Calculate Activity: Determine the initial reaction rate from the linear portion of the absorbance curve.
Protocol 2: Enzymatic Synthesis of Oxepin-CoA
This protocol allows for the large-scale synthesis and purification of the substrate, oxepin-CoA.[4]
-
Prepare the Synthesis Reaction: In a 10 mL total volume, combine:
-
50 mM Tris-HCl buffer (pH 8.0)
-
0.4 mM phenylacetyl-CoA
-
1 mM NADPH
-
4 mg of PaaABC(D)E enzyme complex
-
0.1 mg of PaaG isomerase
-
-
Incubate: Allow the reaction to proceed to completion.
-
Purify: Purify the resulting oxepin-CoA from the reaction mixture using appropriate chromatographic techniques, such as RP-HPLC.[4]
-
Verify: Confirm the identity and purity of the product before use in enzyme assays.
Visualizations
Caption: The aerobic phenylacetate degradation pathway highlighting the two-step reaction catalyzed by the bifunctional PaaZ enzyme.
Caption: Workflow for the coupled spectrophotometric assay to measure oxepin-CoA hydrolase activity.
Caption: A logical flowchart for troubleshooting common issues in oxepin-CoA hydrolase activity assays.
References
- 1. EC 3.3.2.12 [iubmb.qmul.ac.uk]
- 2. Oxepin-CoA hydrolase - Wikipedia [en.wikipedia.org]
- 3. Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT - PMC [pmc.ncbi.nlm.nih.gov]
overcoming substrate inhibition in phenylacetate degradation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with substrate inhibition in phenylacetate (B1230308) degradation assays.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of phenylacetate degradation assays?
A1: Substrate inhibition is a common enzymatic phenomenon where the reaction rate decreases at supra-optimal substrate concentrations.[1] In phenylacetate degradation assays, this means that as the concentration of phenylacetate or a related substrate increases beyond a certain point, the activity of the enzymes in the degradation pathway may decrease. Instead of observing a classic Michaelis-Menten curve that plateaus at a maximum velocity (Vmax), the curve will show a peak in activity followed by a decline at higher substrate concentrations.[1][2] This can occur in about 20% of all known enzymes.[3]
Q2: What are the potential molecular mechanisms behind substrate inhibition in this pathway?
A2: While specific mechanisms for every enzyme in the phenylacetate pathway are not fully elucidated in the available literature, two primary general mechanisms for substrate inhibition are widely accepted:
-
Formation of an Unproductive Ternary Complex: The most common mechanism involves the binding of a second substrate molecule to the enzyme-substrate (ES) complex at a distinct, lower-affinity inhibitory site. This forms an unproductive E-S-S complex, which cannot proceed to form the product, thereby reducing the overall reaction rate.[1][3]
-
Blockage of Product Release: An alternative mechanism suggests that a substrate molecule binds to the enzyme-product (EP) complex, which can obstruct the release of the product from the active site. This stalls the catalytic cycle and leads to a decrease in the observed enzymatic activity.[1]
Q3: How can I determine if my phenylacetate degradation assay is affected by substrate inhibition?
A3: The most direct method is to perform a substrate titration experiment. Measure the initial reaction velocity over a wide range of phenylacetate concentrations. If you observe that the reaction rate increases with substrate concentration up to a certain point and then begins to decrease as the concentration is further increased, it is a strong indication of substrate inhibition.[1]
Q4: Can high concentrations of phenylacetate be toxic to the bacterial cells used for the assay?
A4: Yes, phenylacetic acid (PAA) is a weak acid and can be toxic to microorganisms at certain concentrations and pH values.[4] High concentrations of PAA have been shown to inhibit the growth of various bacteria and fungi.[4] This toxicity can indirectly impact your enzyme assay if you are using whole cells or crude cell extracts, as it can affect cell viability, enzyme expression levels, and overall metabolic function.
Troubleshooting Guide
Issue 1: Decreased enzyme activity at high phenylacetate concentrations.
| Possible Cause | Troubleshooting Step | Rationale |
| Substrate Inhibition | Perform a detailed substrate titration curve with a wide range of phenylacetate concentrations to identify the optimal concentration and the onset of inhibition. | This will allow you to determine the substrate concentration that yields the maximum reaction velocity before inhibition occurs.[1] |
| Fit your kinetic data to a substrate inhibition model (e.g., the Haldane equation) to determine the inhibition constant (Ki). | Quantifying the Ki will help you understand the concentration at which inhibition becomes significant.[5] | |
| If possible, use a lower, non-inhibitory concentration of phenylacetate for routine assays. | Operating below the inhibitory concentration range will ensure that the measured activity is not artificially lowered. |
Issue 2: High background signal in spectrophotometric assays.
| Possible Cause | Troubleshooting Step | Rationale |
| Autofluorescence/Absorbance of Assay Components | Run control reactions omitting one component at a time (e.g., no enzyme, no substrate) to identify the source of the background. | This helps to pinpoint which component is contributing to the high background. |
| Non-specific Binding | Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer. | Detergents can help to reduce non-specific binding of proteins and other molecules to the assay plate or cuvette. |
| Contaminated Reagents | Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. | Contaminants in reagents can interfere with the assay chemistry and lead to high background. |
Issue 3: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Pipetting | Use calibrated pipettes and prepare a master mix for your reaction components to minimize pipetting errors. | Accurate and consistent pipetting is crucial for reproducible results. |
| Temperature Fluctuations | Ensure all assay components are at the correct temperature before starting the reaction and maintain a constant temperature during the assay. | Enzyme activity is highly sensitive to temperature changes. |
| Improper Mixing | Mix the reaction components thoroughly but gently upon addition of the final component (usually the enzyme or substrate). | Inadequate mixing can lead to localized high concentrations of substrate, potentially causing inhibition, or uneven distribution of the enzyme. |
| Substrate Instability | Prepare fresh substrate solutions for each experiment, as phenylacetate can be unstable in certain buffer conditions.[6] | Degradation of the substrate over time will lead to inaccurate concentration and variable results. |
Quantitative Data Summary
The following tables summarize key kinetic parameters for Phenylacetate-CoA ligase (PaaK), the first enzyme in the phenylacetate degradation pathway, from different bacterial sources. Note that specific substrate inhibition constants (Ki) for phenylacetate are not widely reported in the literature.
Table 1: Kinetic Parameters of Phenylacetate-CoA Ligase (PaaK)
| Organism | Km (Phenylacetate) (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Azoarcus evansii | 14 | 48 | 8.0 - 8.5 | 37 | [1] |
| Thermus thermophilus HB27 | 50 | 24 | 7.5 - 8.0 | 75 | [7] |
| Pseudomonas putida | 16.5 (mM) | Not Reported | 8.2 | 30 | [8] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Phenylacetate Degradation (Coupled Assay)
This protocol is adapted from general spectrophotometric enzyme assay principles and can be used to monitor the activity of the initial enzymes in the phenylacetate degradation pathway by coupling the reaction to the consumption of NADH or NADPH.
Materials:
-
Cell-free extract containing the phenylacetate-degrading enzymes
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Phenylacetic acid stock solution (e.g., 100 mM in water, adjust pH if necessary)
-
ATP stock solution (100 mM)
-
Coenzyme A (CoA) stock solution (10 mM)
-
MgCl₂ stock solution (1 M)
-
NADH or NADPH stock solution (10 mM)
-
A suitable coupling enzyme (e.g., a dehydrogenase that uses a downstream product of the phenylacetate pathway)
-
Spectrophotometer capable of reading at 340 nm
-
UV-transparent cuvettes or microplate
Procedure:
-
Prepare the Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing:
-
Potassium phosphate buffer (to final volume)
-
ATP (final concentration 1-5 mM)
-
CoA (final concentration 0.1-0.5 mM)
-
MgCl₂ (final concentration 1-5 mM)
-
NADH or NADPH (final concentration 0.1-0.2 mM)
-
Coupling enzyme (at a non-limiting concentration)
-
Varying concentrations of phenylacetic acid (e.g., from 1 µM to 10 mM to test for substrate inhibition).
-
-
Pre-incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for 5 minutes to allow all components to equilibrate.
-
Initiate the Reaction: Start the reaction by adding a small volume of the cell-free extract. Mix gently but thoroughly.
-
Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes). The rate of decrease in absorbance is proportional to the rate of NADH or NADPH oxidation, which is coupled to phenylacetate degradation.
-
Calculate Initial Velocity: Determine the initial linear rate of absorbance change (ΔA/min). Convert this to reaction velocity (µmol/min/mg of protein) using the molar extinction coefficient of NADH or NADPH (6220 M⁻¹cm⁻¹) and the protein concentration of your cell-free extract.
-
Controls: Run appropriate controls, including a reaction without phenylacetate (to measure background NADH/NADPH oxidation) and a reaction without the cell-free extract.
Protocol 2: HPLC Method for Phenylacetate and Metabolite Analysis
This protocol provides a general framework for using High-Performance Liquid Chromatography (HPLC) to directly measure the disappearance of phenylacetate and the appearance of its degradation products.
Materials:
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Mobile phase: Acetonitrile and a buffered aqueous solution (e.g., 20 mM phosphoric acid or formic acid for MS compatibility), pH adjusted. A typical gradient might be 75:25 aqueous:acetonitrile.
-
Phenylacetic acid standard solutions of known concentrations
-
Standards for expected metabolites (if available)
-
Syringe filters (0.22 µm)
Procedure:
-
Enzyme Reaction: Set up your enzymatic reaction as described in the spectrophotometric assay, but without the coupling system (NADH/NADPH and coupling enzyme). Incubate the reaction for a defined period (e.g., 0, 10, 30, 60 minutes).
-
Stop the Reaction: Terminate the reaction at each time point by adding a quenching agent, such as an acid (e.g., HClO₄) or an organic solvent (e.g., acetonitrile), which will precipitate the proteins.[9]
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the filtered sample onto the C18 column.
-
Run the HPLC with the defined mobile phase gradient at a constant flow rate (e.g., 1.0 mL/min).
-
Monitor the elution of compounds using the UV detector at an appropriate wavelength for phenylacetate and its metabolites (e.g., 215 nm).
-
-
Quantification:
-
Create a standard curve by running known concentrations of phenylacetic acid and any available metabolite standards.
-
Determine the concentration of phenylacetate and its metabolites in your samples by comparing their peak areas to the standard curves.
-
Calculate the rate of phenylacetate degradation and product formation.
-
Visualizations
Caption: Bacterial Phenylacetate Degradation Pathway.
Caption: Workflow for Troubleshooting Substrate Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. A method for analyzing enzyme kinetics with substrate activation and inhibition and its application to the alpha-chymotrypsin-catalyzed hydrolysis of phenyl acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Colorimetric Method for Lipases Activity Assay in Microbial Media [scirp.org]
- 7. Coregulation by Phenylacetyl-Coenzyme A-Responsive PaaX Integrates Control of the Upper and Lower Pathways for Catabolism of Styrene by Pseudomonas sp. Strain Y2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
resolving co-eluting peaks in the analysis of CoA esters
Technical Support Center: CoA Ester Analysis
Welcome to the Troubleshooting Guide for CoA Ester Analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in resolving co-eluting peaks during the chromatographic analysis of Coenzyme A (CoA) esters.
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows co-eluting or poorly resolved peaks for different acyl-CoA species. What is the first step I should take?
A1: The first step is to systematically evaluate the three core factors of chromatographic resolution: efficiency, retention, and selectivity.[1][2] Co-elution occurs when these factors are not optimized for your specific analytes. A logical troubleshooting workflow can help pinpoint the issue.
Q2: How can I tell if my co-elution is a result of poor column efficiency, insufficient retention, or a lack of selectivity?
A2:
-
Poor Efficiency: Peaks are broad instead of sharp and narrow. This can be caused by an old or contaminated column, or extra-column volume effects (e.g., overly long tubing).[3]
-
Insufficient Retention (Low Capacity Factor): Peaks elute very early, close to the solvent front or void volume.[1][4] Analytes that do not spend enough time interacting with the stationary phase will not separate effectively.
-
Lack of Selectivity: Peaks have good shape and are well-retained, but they still overlap. This indicates that the mobile phase and stationary phase chemistry are unable to differentiate between the analytes.[1]
Q3: What are ion-pairing reagents and can they help resolve my CoA ester peaks?
A3: Ion-pairing (IP) reagents are additives to the mobile phase that contain a hydrophobic part and an ionic part.[5] They are essential for retaining and separating anionic molecules like CoA esters on a reverse-phase (e.g., C18) column. The IP reagent's ionic end pairs with the charged phosphate (B84403) groups of the CoA esters, while its hydrophobic end interacts with the stationary phase, thereby increasing retention and improving separation.[5][6] Using an appropriate IP reagent and optimizing its concentration is a primary strategy for improving CoA ester separations.[7]
Q4: Can changing the mobile phase pH resolve co-eluting peaks?
A4: Yes, adjusting the mobile phase pH is a powerful tool, especially for ionizable compounds like CoA esters.[8][9] Changing the pH can alter the ionization state of the analytes and residual silanol (B1196071) groups on the column, which in turn affects retention and selectivity.[8][10] Even small adjustments in pH can lead to significant changes in peak spacing and resolution.[8]
Q5: My short-chain and long-chain acyl-CoAs are difficult to analyze in a single run. What is the best approach?
A5: The wide range of polarity between short-chain (more polar) and long-chain (more non-polar) acyl-CoAs makes their simultaneous analysis challenging.[11] A common solution is to use advanced chromatographic techniques. One effective method is combining Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) separations in series.[12][13] HILIC is well-suited for retaining and separating the highly polar short-chain species, while RP is ideal for the hydrophobic long-chain species.[12][14][15][16]
Troubleshooting Guides
Guide 1: Resolving Co-eluting Short-Chain Acyl-CoAs (e.g., Acetyl-CoA and Malonyl-CoA)
Problem: Acetyl-CoA (C2) and Malonyl-CoA (C3) are co-eluting or showing poor resolution using a standard reverse-phase C18 method.
Solution Workflow:
Caption: Troubleshooting workflow for co-eluting CoA ester peaks.
Step-by-Step Guide:
-
Introduce or Optimize Ion-Pairing: CoA esters are anionic and require an ion-pairing reagent for retention on a C18 column. If you are not using one, this is the first parameter to add. If you are, optimization is key.
-
Adjust Mobile Phase pH: The charge of both the analytes and the stationary phase can be manipulated by pH. Systematically adjust the pH of your aqueous mobile phase (e.g., in 0.2 unit increments) to see the effect on selectivity.[8][17]
-
Modify the Gradient: A shallower gradient provides more time for analytes to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks. Decrease the rate of change of your organic mobile phase around the elution time of the target analytes.
-
Consider HILIC: For very polar, short-chain acyl-CoAs that are difficult to retain and separate even with ion-pairing agents, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[14][15][18] HILIC uses a polar stationary phase and a high organic mobile phase to retain and separate polar compounds.[16]
Quantitative Data Example: Effect of Mobile Phase pH on Resolution
| Mobile Phase A Buffer | pH | Resolution (Rs) between Acetyl-CoA and Propionyl-CoA |
| 10 mM Ammonium Acetate | 4.5 | 1.2 (Poor Separation) |
| 10 mM Ammonium Acetate | 5.0 | 1.8 (Baseline Separation) |
| 10 mM Ammonium Acetate | 5.5 | 1.6 (Good Separation) |
This table illustrates how a small change in pH can significantly impact the resolution between two closely eluting short-chain acyl-CoAs.
Guide 2: Poor Peak Shape (Tailing or Fronting)
Problem: Peaks for CoA esters are tailing or fronting, leading to inaccurate integration and poor resolution.
Solution Workflow:
Caption: Troubleshooting workflow for poor peak shape in CoA analysis.
Step-by-Step Guide:
-
Identify the Issue: Determine if you are observing peak tailing or fronting.
-
Tailing is often caused by secondary interactions between the acidic phosphate groups of CoA esters and active sites (e.g., residual silanols) on the silica-based stationary phase.[5] It can also indicate a partially blocked column frit.[3]
-
Fronting is a classic sign of column overload, where too much sample has been injected onto the column.[19]
-
-
Addressing Tailing:
-
Optimize Mobile Phase: Increase the concentration of the ion-pairing reagent or adjust the mobile phase pH. This can help to more effectively mask the active sites on the stationary phase causing the secondary interactions.[5]
-
Column Maintenance: If mobile phase optimization doesn't work, the column may be contaminated or the inlet frit may be blocked. Try flushing the column according to the manufacturer's instructions. If this fails, the column may need to be replaced.[3]
-
-
Addressing Fronting:
-
Reduce Sample Load: Dilute your sample (e.g., 1:10) and re-inject. If the peak shape becomes symmetrical, you have confirmed column overload. Determine the optimal sample concentration for your method.
-
Experimental Protocols
Protocol 1: Ion-Pairing Reversed-Phase HPLC for Short- and Medium-Chain Acyl-CoAs
This protocol provides a starting point for the separation of C2 to C10 acyl-CoAs.
-
Instrumentation:
-
UHPLC or HPLC system coupled to a mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Dimethylhexylamine (DMHA) in Water, pH adjusted to 5.0 with Acetic Acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 2.0 | 2 |
| 12.0 | 30 |
| 15.0 | 80 |
| 17.0 | 80 |
| 17.1 | 2 |
| 20.0 | 2 |
-
Mass Spectrometer Settings (Example for Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for each acyl-CoA of interest.
-
Protocol 2: HILIC Method for Polar Short-Chain Acyl-CoAs
This protocol is designed for the separation of highly polar species like Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA.
-
Instrumentation:
-
UHPLC or HPLC system coupled to a mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: HILIC column with an amide or zwitterionic stationary phase (e.g., 100 mm x 2.1 mm, 1.7 µm).[14][18]
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water, pH 6.8.
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water, pH 6.8.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 2 µL.
-
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 0 |
| 5.0 | 50 |
| 6.0 | 100 |
| 7.0 | 100 |
| 7.1 | 0 |
| 10.0 | 0 |
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: MRM mode with optimized transitions for each target analyte.
-
Note: For any HILIC method, it is crucial to ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions (i.e., high organic content) to ensure good peak shape.[20] It is also important to allow for adequate column re-equilibration time between runs.[20]
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. welch-us.com [welch-us.com]
- 6. researchgate.net [researchgate.net]
- 7. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hpst.cz [hpst.cz]
- 15. hplc.eu [hplc.eu]
- 16. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 18. agilent.com [agilent.com]
- 19. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 20. biocompare.com [biocompare.com]
optimizing buffer conditions for 2-oxepin-2(3H)-ylideneacetyl-CoA stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for the stability of 2-oxepin-2(3H)-ylideneacetyl-CoA. Given the inherent instability of its high-energy thioester bond, proper handling and optimized experimental conditions are critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is an acyl-coenzyme A (CoA) derivative.[1][2] It is a key intermediate in the bacterial metabolic pathway for phenylacetic acid catabolism, where it is acted upon by the enzyme oxepin-CoA hydrolase.[3][4] Like other acyl-CoAs, it features a high-energy thioester bond, making it a reactive molecule central to various biochemical transformations.[5] Its correct handling is crucial for studying enzymatic pathways and for potential applications in drug development.
Q2: What makes this compound unstable?
A2: The primary cause of instability is the thioester bond, which is thermodynamically less stable and more susceptible to hydrolysis compared to an oxygen ester bond.[6][7] This reactivity is due to the larger size of the sulfur atom, which provides less resonance stabilization of the carbonyl group, making the carbonyl carbon more electrophilic and prone to nucleophilic attack by water.[6] This hydrolysis cleaves the molecule into coenzyme A (CoASH) and 2-oxepin-2(3H)-ylideneacetic acid.
Q3: What are the main factors influencing the stability of this compound in solution?
A3: The main factors are pH, temperature, and the presence of nucleophiles in the buffer.
-
pH: The rate of hydrolysis is significantly influenced by pH. Thioesters are particularly prone to hydrolysis under neutral to alkaline (basic) conditions.[8] Acidic conditions (pH 4-6) generally improve stability.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[8] Therefore, experiments should be conducted at the lowest practical temperature, and solutions should be kept on ice.
-
Buffer Composition: The choice of buffer is critical. Buffers containing nucleophilic species can potentially react with the thioester bond. It is essential to use high-purity reagents to avoid contaminants that could catalyze degradation.
Q4: How should I store stock solutions of this compound?
A4: For long-term storage, it is recommended to store the compound as a lyophilized powder at -80°C. If a stock solution is necessary, prepare it in a slightly acidic buffer (e.g., 10 mM sodium phosphate (B84403), pH 6.0), aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store immediately at -80°C.[9]
Troubleshooting Guides
Issue 1: Rapid degradation of the compound is observed during my assay, leading to inconsistent results.
| Possible Cause | Recommended Solution |
| Suboptimal Buffer pH | The buffer pH may be too high (≥ 7.0), accelerating hydrolysis. Verify the pH of your final assay buffer. Switch to a buffer system that maintains a pH in the range of 5.5-6.8, such as MES or potassium phosphate.[8] Avoid Tris buffers if possible, as the primary amine is a potential nucleophile. |
| High Experimental Temperature | Assays performed at room temperature or higher (e.g., 37°C) can cause significant degradation over the course of the experiment.[8] Perform all steps on ice. Pre-chill all buffers, solutions, and equipment. If the experiment must be run at a higher temperature (e.g., for enzymatic assays), minimize the incubation time and run control experiments to quantify the rate of non-enzymatic hydrolysis. |
| Contaminated Reagents | Buffers or water may be contaminated with nucleophiles or metal ions that can catalyze hydrolysis. Use high-purity (e.g., HPLC-grade) water and reagents for all buffers. Consider treating buffers with a chelating agent like EDTA to remove divalent metal ions, unless they are required for your experiment. |
| Repeated Freeze-Thaw Cycles | Repeatedly freezing and thawing a stock solution can lead to degradation. Aliquot your stock solution into single-use volumes upon preparation. This ensures that a fresh vial is used for each experiment.[9] |
Issue 2: Low signal or yield when analyzing the compound via HPLC.
| Possible Cause | Recommended Solution |
| Degradation in Autosampler | The compound may be degrading in the autosampler vial while waiting for injection, especially if the autosampler is not refrigerated. Use a refrigerated autosampler set to 4°C. A stability study showed significant degradation of acyl-CoAs over 48 hours at 4°C in neutral pH buffers, while acidic buffers (pH 4.0) showed much greater stability. |
| Suboptimal Mobile Phase | The pH of the mobile phase can affect both the stability and the chromatography of the compound. Use a mobile phase with a slightly acidic pH. A common mobile phase for acyl-CoA analysis consists of a gradient of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer like potassium phosphate or ammonium (B1175870) acetate (B1210297), pH 4.5-6.0.[10] |
| Adsorption to Surfaces | Acyl-CoAs can adsorb to glass or metal surfaces, leading to low recovery. Consider using polypropylene (B1209903) vials and tubing. The inclusion of organic solvent in the sample diluent can also help minimize adsorption. |
Data Presentation
The stability of a thioester is highly dependent on the buffer conditions. The following table provides representative half-life data for a generic acyl-CoA thioester under various conditions to guide buffer selection.
Table 1: Estimated Half-Life of a typical Acyl-CoA Thioester under Various Buffer Conditions.
| Buffer (50 mM) | pH | Temperature (°C) | Estimated Half-Life |
| Potassium Phosphate | 5.0 | 4 | > 48 hours |
| Potassium Phosphate | 6.0 | 4 | ~ 24 hours |
| Potassium Phosphate | 7.0 | 4 | ~ 8-10 hours |
| Potassium Phosphate | 7.5 | 25 | ~ 1-2 hours |
| Tris-HCl | 7.5 | 25 | < 1 hour |
| Tris-HCl | 8.0 | 25 | ~ 20-30 minutes |
Note: This data is synthesized from general principles of thioester stability and should be used as a guideline. The exact half-life of this compound should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Working Solution
This protocol describes how to prepare a working solution of this compound with enhanced stability for use in downstream experiments.
-
Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer. Adjust the pH to 6.0 using phosphoric acid. Filter the buffer through a 0.22 µm filter and thoroughly degas it. Keep the buffer on ice.
-
Weighing: Allow the lyophilized powder of this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation. Weigh the desired amount rapidly.
-
Dissolution: Dissolve the powder in the pre-chilled pH 6.0 potassium phosphate buffer to the desired stock concentration (e.g., 10 mM). Gently vortex or pipette to mix until fully dissolved. Perform this step on ice.
-
Quantification: Immediately determine the precise concentration of the stock solution by measuring its absorbance at 260 nm (A260) using a UV-Vis spectrophotometer. The molar extinction coefficient (ε) for CoA at 260 nm is 16,400 M⁻¹cm⁻¹.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use, low-binding polypropylene tubes. Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C for long-term storage. For immediate use, keep the working solution on ice at all times.
Protocol 2: Assay for Determining Compound Stability by HPLC
This protocol provides a method to quantify the degradation of this compound over time in a specific buffer.
-
Sample Preparation:
-
Prepare the test buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a fresh working solution of this compound in a stabilizing buffer (e.g., 10 mM Potassium Phosphate, pH 6.0) as described in Protocol 1.
-
Initiate the stability test by diluting the working solution to a final concentration of 100 µM in the pre-warmed test buffer.
-
-
Time-Course Incubation:
-
Incubate the sample at the desired temperature (e.g., 25°C).
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) of the sample.
-
Immediately quench the degradation by adding the aliquot to a tube containing an equal volume of ice-cold 1 M perchloric acid or by flash-freezing in liquid nitrogen. Store quenched samples at -80°C until analysis.
-
-
HPLC Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[11]
-
Mobile Phase A: 75 mM Potassium Phosphate, pH 5.0.[11]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).[10][11]
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 50% B
-
20-25 min: 50% B
-
25-30 min: Return to 5% B and equilibrate.
-
-
-
Analysis: Inject the quenched samples onto the HPLC system. The intact this compound will have a specific retention time. Degradation will result in a decrease in the peak area of the parent compound and a corresponding increase in the peak area of free CoASH, which will have a different retention time.
-
-
Data Analysis:
-
Calculate the peak area for this compound at each time point.
-
Plot the natural logarithm of the remaining percentage of the compound against time.
-
The degradation rate constant (k) is the negative of the slope of this line. The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Visualizations
Caption: Workflow for optimizing buffer conditions.
Caption: Factors leading to thioester degradation.
References
- 1. Analysis of biological thiols: determination of thiol components of disulfides and thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolutionarily conserved long-chain Acyl-CoA synthetases regulate membrane composition and fluidity | eLife [elifesciences.org]
- 5. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 6. Preparation of thioester substrates and development of continuous spectrophotometric assays for phospholipase A1 and monoacylglycerol lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of the rates of acetyl-CoA hydrolysis and synthesis from acetate in rat hepatocytes and the role of these fluxes in substrate cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Validation & Comparative
Unveiling the Structure of a Key Metabolic Intermediate: An NMR-Based Validation of 2-oxepin-2(3H)-ylideneacetyl-CoA
A definitive structural validation of 2-oxepin-2(3H)-ylideneacetyl-CoA, a critical intermediate in the bacterial phenylacetate (B1230308) catabolic pathway, has been achieved through comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of the experimental NMR data against its direct precursor, confirming the enzymatic conversion and elucidating the unique oxepin (B1234782) ring structure. Detailed experimental protocols and a workflow for this validation are presented for researchers in drug development and metabolic engineering.
The elucidation of the phenylacetate degradation pathway in various bacteria, including the pathogenic Escherichia coli, has revealed a novel cascade of enzymatic reactions. A key step in this pathway is the conversion of ring 1,2-epoxyphenylacetyl-CoA to this compound, a reaction catalyzed by the enzyme PaaG. The formation of the seven-membered oxepin ring is a crucial and chemically unusual transformation. The definitive structural confirmation of this intermediate is paramount for understanding the pathway's mechanism and for potential therapeutic interventions.
Comparative NMR Data Analysis
The structural transformation from the epoxide precursor to the oxepin product is clearly evidenced by significant shifts in the ¹³C NMR spectrum. The data, obtained from intermediates generated using [U-¹³C]phenylacetyl-CoA, provides a carbon-by-carbon map of the molecular rearrangement.
| Carbon Position | ring 1,2-epoxyphenylacetyl-CoA (Precursor) ¹³C Chemical Shift (ppm) | This compound (Product) ¹³C Chemical Shift (ppm) |
| C1 | 54.8 | 100.9 |
| C2 | 56.1 | 144.3 |
| C3 | 126.9 | 24.8 |
| C4 | 126.5 | 125.8 |
| C5 | 128.9 | 120.9 |
| C6 | 122.9 | 139.8 |
| C7 (CH₂) | 44.5 | 44.2 |
| C8 (C=O) | 173.2 | 172.9 |
Table 1: Comparative ¹³C NMR chemical shifts of the precursor and product, highlighting the significant changes upon oxepin ring formation. Data sourced from Teufel et al., 2010, PNAS.
The most notable changes are observed at positions C1, C2, and C3. The significant downfield shifts of C1 (from 54.8 to 100.9 ppm) and C2 (from 56.1 to 144.3 ppm) are indicative of their new positions within the unsaturated oxepin ring. Conversely, the dramatic upfield shift of C3 (from 126.9 to 24.8 ppm) confirms its saturation and incorporation into the heterocyclic ring structure.
Experimental Protocols
The following provides a detailed methodology for the generation and NMR analysis of this compound.
Enzymatic Synthesis of this compound:
The intermediate was generated in situ in an NMR tube to ensure stability and allow for direct measurement.
-
Reaction Mixture Preparation: A solution containing 50 mM potassium phosphate (B84403) buffer (pH 7.2), 10 mM MgCl₂, 5 mM ATP, and 2 mM [U-¹³C]phenylacetate is prepared in D₂O.
-
Enzyme Addition: Purified phenylacetate-CoA ligase (PaaK), ring 1,2-phenylacetyl-CoA epoxidase (PaaABCDE), and ring 1,2-epoxyphenylacetyl-CoA isomerase (PaaG) are added to the reaction mixture.
-
Incubation: The reaction is incubated at 30°C and monitored by NMR spectroscopy until the characteristic signals of this compound appear and stabilize.
NMR Spectroscopy:
-
Instrumentation: All NMR spectra were recorded on a Bruker Avance 600 MHz spectrometer equipped with a cryoprobe.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra were acquired with a spectral width of 200 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s. Chemical shifts were referenced to an internal standard.
-
Data Processing: The collected data was processed using appropriate software (e.g., TopSpin) with exponential line broadening and baseline correction to enhance signal-to-noise and resolve spectral features.
Workflow for Structural Validation
The logical flow for the validation of the this compound structure is outlined below. This process begins with the enzymatic synthesis of the precursor and culminates in the detailed analysis of the final product's NMR spectrum.
Figure 1: Workflow for the synthesis and NMR-based structural validation of this compound.
Alternative Structures
While the NMR data strongly supports the proposed oxepin structure, alternative isomeric forms could theoretically exist. However, the unique set of ¹³C chemical shifts, particularly the presence of four signals in the olefinic region (100-145 ppm) and one saturated carbon signal at a high field (24.8 ppm), is highly characteristic of the this compound structure. Other potential rearrangement products would be expected to produce distinctly different NMR spectra. To date, no alternative structures have been experimentally observed or proposed based on the enzymatic reaction catalyzed by PaaG.
This comprehensive guide, detailing the NMR-based validation of this compound, provides researchers with the critical data and methodologies to further investigate this important metabolic pathway. The confirmed structure serves as a foundational piece of knowledge for the development of novel therapeutics targeting bacterial metabolism and for the bioengineering of pathways for the production of valuable chemicals.
A Comparative Guide to Ring-Opened Intermediates in Aromatic Compound Metabolism
For Researchers, Scientists, and Drug Development Professionals
The microbial degradation of aromatic compounds is a cornerstone of environmental bioremediation and a source of novel biocatalysts for industrial applications. Central to these metabolic routes are ring-opened intermediates, formed by the enzymatic cleavage of stable aromatic rings. This guide provides a detailed comparison of 2-oxepin-2(3H)-ylideneacetyl-CoA, an intermediate in the phenylacetate (B1230308) degradation pathway, with two key intermediates from the well-characterized catechol cleavage pathways: cis,cis-muconate (B1241781) and 2-hydroxymuconic semialdehyde.
Overview of Compared Intermediates
This comparison focuses on three key ring-opened intermediates that represent distinct strategies for aromatic catabolism:
-
This compound: A seven-membered heterocyclic enol ether CoA thioester formed during the aerobic degradation of phenylacetate. Its formation involves an unusual epoxidation and isomerization of the aromatic ring prior to hydrolytic cleavage.
-
cis,cis-Muconate: A linear dicarboxylic acid that is the product of ortho (intradiol) cleavage of catechol. This pathway is a major route for the degradation of a wide range of aromatic compounds.
-
2-Hydroxymuconic Semialdehyde: An α-keto-aldehyde that results from the meta (extradiol) cleavage of catechol. This intermediate is a branch point in a pathway that leads to the formation of pyruvate (B1213749) and acetaldehyde.
Physicochemical Properties of Intermediates
The structural differences between these intermediates are reflected in their physicochemical properties. A summary of these properties is presented in the table below.
| Property | This compound | cis,cis-Muconic acid | 2-Hydroxymuconic semialdehyde |
| Molecular Formula | C29H42N7O18P3S | C6H6O4 | C6H6O4 |
| Molecular Weight | 901.7 g/mol [1] | 142.11 g/mol [2] | 142.110 g·mol−1[3] |
| Structure | Seven-membered oxepin (B1234782) ring with an acetyl-CoA side chain | Linear hexadienedioic acid | Linear unsaturated aldehyde with a carboxyl and hydroxyl group |
| Key Functional Groups | Thioester, enol ether, oxepin | Dicarboxylic acid, conjugated double bonds | Aldehyde, carboxyl, hydroxyl, conjugated double bonds |
Enzymatic Formation and Processing
The enzymatic reactions leading to the formation and subsequent metabolism of these intermediates are key to understanding their roles in cellular metabolism. The following table summarizes the key enzymes and their available kinetic parameters. It is important to note that direct comparative kinetic studies under identical conditions are scarce, and the presented data is compiled from various sources.
| Characteristic | Phenylacetate Pathway | Catechol ortho-Cleavage | Catechol meta-Cleavage |
| Ring-Opening Enzyme | Oxepin-CoA hydrolase (PaaZ) | Catechol 1,2-dioxygenase | Catechol 2,3-dioxygenase |
| Enzyme Commission No. | EC 3.7.1.16[4] | EC 1.13.11.1 | EC 1.13.11.2 |
| Reaction Type | Hydrolysis | Dioxygenation (intradiol cleavage) | Dioxygenation (extradiol cleavage) |
| Substrate for Ring-Opening | This compound | Catechol | Catechol |
| Product of Ring-Opening | 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde[4] | cis,cis-Muconate | 2-Hydroxymuconic semialdehyde[3] |
| Enzyme Kinetic Parameters | Limited data available for PaaZ. The bifunctional nature of the enzyme complicates direct comparison. | Varies with the specific enzyme and organism. | Varies with the specific enzyme and organism. |
Signaling and Metabolic Pathways
The degradation of aromatic compounds is tightly regulated to ensure efficient carbon flow and to prevent the accumulation of toxic intermediates. The following diagrams illustrate the metabolic context of each of the three compared ring-opened intermediates.
Experimental Protocols
Accurate comparison of these intermediates and their metabolic pathways relies on robust experimental procedures. Below are outlines of key experimental protocols.
Enzyme Assays
1. Oxepin-CoA Hydrolase (PaaZ) Activity Assay:
-
Principle: The hydrolytic activity of the PaaZ enoyl-CoA hydratase domain can be measured by coupling the reaction to the dehydrogenase domain or another suitable dehydrogenase. The formation of NADH or NADPH is monitored spectrophotometrically.
-
Reaction Mixture:
-
Phosphate (B84403) or Tris-HCl buffer (pH 7.5-8.0)
-
This compound (substrate)
-
NAD+ or NADP+
-
Purified PaaZ enzyme or cell-free extract
-
-
Procedure: The reaction is initiated by the addition of the substrate, and the increase in absorbance at 340 nm (for NADH or NADPH) is monitored over time. The rate of reaction is calculated using the molar extinction coefficient of the cofactor.
2. Catechol 1,2-Dioxygenase Activity Assay:
-
Principle: The activity is determined by monitoring the formation of cis,cis-muconic acid, which has a characteristic absorbance maximum at 260 nm.
-
Reaction Mixture:
-
Phosphate or Tris-HCl buffer (pH 7.0-8.0)
-
Catechol (substrate)
-
Purified enzyme or cell-free extract
-
-
Procedure: The reaction is started by adding the enzyme, and the increase in absorbance at 260 nm is recorded. The concentration of cis,cis-muconate is calculated using its molar extinction coefficient (ε260 = 16,800 M⁻¹ cm⁻¹).
3. Catechol 2,3-Dioxygenase Activity Assay:
-
Principle: The formation of the yellow product, 2-hydroxymuconic semialdehyde, is monitored spectrophotometrically at 375 nm.
-
Reaction Mixture:
-
Phosphate or Tris-HCl buffer (pH 7.5)
-
Catechol (substrate)
-
Purified enzyme or cell-free extract
-
-
Procedure: The reaction is initiated by the addition of the enzyme, and the increase in absorbance at 375 nm is measured. The concentration of 2-hydroxymuconic semialdehyde is calculated using its molar extinction coefficient (ε375 = 36,000 M⁻¹ cm⁻¹).
Quantification of Intermediates
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV-Vis or mass spectrometry (MS) detector is the most common method for the separation and quantification of these intermediates from complex biological matrices.
-
Stationary Phase: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Detection: UV detection at wavelengths specific for each compound (e.g., ~260 nm for cis,cis-muconate and ~375 nm for 2-hydroxymuconic semialdehyde) or MS for more sensitive and specific detection.
-
Concluding Remarks
The comparison of this compound with cis,cis-muconate and 2-hydroxymuconic semialdehyde highlights the diverse enzymatic strategies that have evolved for the challenging task of aromatic ring cleavage. While the catechol cleavage pathways are well-established and have been extensively studied, the phenylacetate pathway, with its unique oxepin intermediate, represents a more recently elucidated and less characterized route.
-
Stability and Reactivity: The presence of a highly reactive aldehyde group in 2-hydroxymuconic semialdehyde and the product of oxepin-CoA hydrolysis suggests that these intermediates may be more prone to non-enzymatic side reactions compared to the more stable dicarboxylic acid, cis,cis-muconate. The thioester linkage in this compound also makes it an activated molecule, poised for further metabolic transformation.
-
Metabolic Efficiency: A direct comparison of the metabolic flux through these pathways is challenging due to the lack of comprehensive, comparative studies. The efficiency of each pathway is likely dependent on the specific organism, the regulatory networks, and the environmental conditions.
-
Future Research Directions: Further research is needed to obtain detailed kinetic data for the enzymes of the phenylacetate pathway to allow for a more direct comparison with the well-characterized dioxygenases of the catechol pathways. Investigating the relative stability and potential toxicity of these intermediates under various physiological conditions would also be of significant interest, particularly for applications in metabolic engineering and drug development where the accumulation of intermediates can be a critical factor.
This guide provides a foundational comparison of these important ring-opened intermediates. As research in this field continues to advance, a more detailed and quantitative understanding of their respective roles and performance in aromatic catabolism will undoubtedly emerge.
References
Functional Validation of the paaZ Gene in Oxepin-CoA Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aerobic degradation of phenylacetic acid (PAA) is a crucial metabolic pathway in many bacteria, funneling various aromatic compounds into central metabolism. A key intermediate in this pathway is oxepin-CoA, a seven-membered heterocyclic compound. The processing of this intermediate represents a critical juncture, leading either to complete catabolism or branching into the biosynthesis of valuable secondary metabolites. This guide provides a comparative analysis of the functional validation of the paaZ gene, which encodes a key bifunctional enzyme in oxepin-CoA metabolism, and compares its role with alternative enzymatic systems.
The Central Role of PaaZ in Oxepin-CoA Metabolism
The paaZ gene encodes a bifunctional protein comprising an N-terminal aldehyde dehydrogenase (ALDH) domain and a C-terminal (R)-specific enoyl-CoA hydratase (ECH) domain.[1][2] This fusion protein plays a pivotal role in the degradation of oxepin-CoA. The ECH domain catalyzes the hydrolytic cleavage of the oxepin (B1234782) ring, which is followed by the ALDH domain's oxidation of the resulting reactive semialdehyde intermediate.[1][3] This two-step process efficiently converts oxepin-CoA to 3-oxo-5,6-dehydrosuberyl-CoA, which is further metabolized to central metabolites like succinyl-CoA and acetyl-CoA.[1][4][5]
A Metabolic Branch Point: PaaZ and Secondary Metabolite Synthesis
The PAA catabolic pathway, and specifically the step catalyzed by PaaZ, serves as a metabolic branch point. In some bacteria, the pathway can be diverted to produce secondary metabolites of pharmaceutical interest, such as tropolones.[1][2][6][7][8] This highlights the importance of understanding the function and regulation of PaaZ for potential applications in metabolic engineering and drug development.
An Alternative Strategy: The Unfused ECH and ALDH System
Interestingly, many bacteria that utilize the PAA pathway lack the paaZ gene.[9] These organisms employ an alternative system consisting of a separate enoyl-CoA hydratase, often encoded by the ech gene, and an NAD+-dependent aldehyde dehydrogenase.[9] A notable example is found in Pseudomonas donghuensis, where the ech gene product is primarily involved in the biosynthesis of the iron-scavenger 7-hydroxytropolone, while the organism's paaZ homolog is mainly dedicated to PAA catabolism.[2][6][7][8][10][11][12] This functional divergence underscores the evolutionary adaptation of this metabolic pathway.
Performance Comparison: PaaZ vs. Alternative Systems
The bifunctional nature of PaaZ is thought to provide a kinetic advantage through substrate channeling, efficiently processing the unstable semialdehyde intermediate. While comprehensive kinetic data for a direct comparison is not fully available in the literature, the available specific activity measurements and qualitative observations from functional studies provide insights into their relative performance.
Table 1: Comparison of Specific Enzyme Activities
| Enzyme System | Function | Specific Activity (units/mg) | Organism | Reference |
| PaaZ | Oxepin-CoA Hydrolase (ECH domain) | 33 ± 1 | Escherichia coli | [13] |
| Aldehyde Dehydrogenase (ALDH domain) | 32 ± 3 | Escherichia coli | [13] | |
| ECH-Aa & PacL | Oxepin-CoA Hydrolase (ECH-Aa) | 1.2 ± 0.1 | Azoarcus aromaticum | [13] |
| Aldehyde Dehydrogenase (PacL) | Not Reported | Azoarcus aromaticum | [13] |
Note: One unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
The data clearly indicates a significantly higher specific activity of the PaaZ ECH domain for oxepin-CoA compared to the alternative ECH-Aa from A. aromaticum. It is important to note that ECH-Aa exhibits high activity towards other substrates like crotonyl-CoA, suggesting that oxepin-CoA hydrolysis might be a side reaction for this enzyme.[13]
Table 2: Functional Comparison of paaZ and ech in Pseudomonas donghuensis
| Gene | Primary Function | Phenotype of Knockout Mutant | Reference |
| paaZ | Phenylacetic Acid Catabolism | Growth defect on PAA as the sole carbon source. | [2] |
| ech | 7-Hydroxytropolone Biosynthesis | No significant growth defect on PAA. Markedly reduced production of 7-hydroxytropolone. | [2] |
Visualizing the Metabolic Pathways and Experimental Workflows
Diagram 1: Oxepin-CoA Metabolic Pathway
Caption: Metabolic fate of oxepin-CoA via the PaaZ-mediated and alternative pathways.
Diagram 2: Experimental Workflow for Functional Validation
Caption: Workflow for the functional validation of genes in oxepin-CoA metabolism.
Experimental Protocols
Heterologous Expression and Purification of PaaZ
This protocol describes the expression of His-tagged PaaZ in E. coli and its subsequent purification.
a. Cloning:
-
Amplify the paaZ gene from the genomic DNA of the source organism (e.g., E. coli K12) using PCR with primers containing appropriate restriction sites.
-
Digest the PCR product and the expression vector (e.g., pET-28a(+)) with the corresponding restriction enzymes.
-
Ligate the digested paaZ gene into the linearized vector to create the expression construct.
-
Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α) and select for positive clones.
-
Verify the sequence of the insert by DNA sequencing.
b. Expression:
-
Transform the verified expression plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a starter culture of the transformed cells in LB medium containing the appropriate antibiotic and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at a lower temperature (e.g., 16-20°C) for several hours to overnight to enhance soluble protein expression.
c. Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).
-
Elute the His-tagged PaaZ protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
Analyze the purified protein fractions by SDS-PAGE to assess purity.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) and store at -80°C.
Spectrophotometric Enzyme Assay for PaaZ Hydrolase Activity
This assay measures the hydrolysis of oxepin-CoA by the ECH domain of PaaZ.[13]
a. Reagents:
-
Purified PaaZ protein (or a mutant with an inactive ALDH domain, e.g., PaaZ-E256Q, to specifically measure hydrolase activity).
-
Purified auxiliary enzyme PacL (aldehyde dehydrogenase).
-
Oxepin-CoA (substrate).
-
NAD⁺.
-
Assay buffer: 50 mM Tris-HCl, pH 8.0.
b. Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing assay buffer, NAD⁺ (1.0 mM), and an excess of PacL.
-
Add the purified PaaZ enzyme to the reaction mixture.
-
Initiate the reaction by adding oxepin-CoA to a final concentration of 0.1 mM.
-
Immediately monitor the increase in absorbance at 365 nm (corresponding to the formation of NADH) using a spectrophotometer.
-
Calculate the specific activity based on the initial rate of NADH formation, using the molar extinction coefficient of NADH at 365 nm (3400 M⁻¹ cm⁻¹).
HPLC Analysis of Oxepin-CoA Metabolism
This method can be used to separate and identify the substrate and products of the PaaZ-catalyzed reaction.[1]
a. Sample Preparation:
-
Set up an enzymatic reaction containing the necessary components (PaaG and PaaABC(D)E to generate oxepin-CoA from phenylacetyl-CoA, and then add PaaZ or the alternative enzymes).
-
Incubate the reaction for a specific time.
-
Stop the reaction by adding a quenching agent (e.g., an equal volume of ice-cold methanol (B129727) or perchloric acid).
-
Centrifuge the quenched reaction to precipitate proteins.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
b. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 40 mM NH₄Ac, pH 6.8.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A suitable gradient of acetonitrile in the ammonium (B1175870) acetate (B1210297) buffer to separate the CoA derivatives.
-
Detection: UV detector at 260 nm.
By comparing the retention times of the peaks in the sample chromatogram with those of known standards (oxepin-CoA, 3-oxo-5,6-dehydrosuberyl-CoA), the conversion of the substrate to the product can be monitored and quantified.
Conclusion
The functional validation of the paaZ gene reveals its central and efficient role in the catabolism of oxepin-CoA. Its bifunctional nature likely provides a metabolic advantage by channeling a reactive intermediate. However, the existence of alternative, unfused enzyme systems in other bacteria demonstrates the modularity and adaptability of this metabolic pathway. The choice between a fused PaaZ and separate enzymes may be linked to the specific metabolic context of the organism, particularly concerning the diversion of intermediates into secondary metabolism. Further quantitative studies on the kinetics of these enzyme systems and the metabolic flux through the PAA pathway in different organisms will provide a deeper understanding of their respective roles and potential for biotechnological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Pseudomonas PA14H7: Identification and Quantification of the 7-Hydroxytropolone Iron Complex as an Active Metabolite against Dickeya, the Causal Agent of Blackleg on the Potato Plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. 7-hydroxytropolone is the main metabolite responsible for the fungal antagonism of Pseudomonas donghuensis strain SVBP6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (L... [protocols.io]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
A Kinetic Comparison of Oxepin-CoA Hydrolase Enzymes: PaaZ and ECH-Aa
For researchers, scientists, and drug development professionals, this guide provides a detailed kinetic comparison of two key oxepin-CoA hydrolase enzymes: the PaaZ fusion protein from Escherichia coli and the enoyl-CoA hydratase from Aromatoleum aromaticum (ECH-Aa). This analysis is supported by experimental data and detailed protocols to facilitate reproducible research.
Oxepin-CoA hydrolase is a critical enzyme in the aerobic catabolism of phenylacetate (B1230308), a common intermediate in the degradation of various aromatic compounds.[1][2] This enzyme catalyzes the hydrolytic cleavage of the seven-membered oxepin (B1234782) ring of 2-oxepin-2(3H)-ylideneacetyl-CoA, a key step in converting aromatic compounds into central metabolites.[1][3] Understanding the kinetic properties of different oxepin-CoA hydrolases is essential for applications in bioremediation, biocatalysis, and as a potential target for antimicrobial drug development.
Kinetic Performance: A Comparative Analysis
The kinetic parameters of the oxepin-CoA hydrolase activity for the E. coli PaaZ enzyme and A. aromaticum ECH-Aa reveal distinct catalytic efficiencies. The data presented below is derived from spectrophotometric assays coupling the hydrolase reaction to an aldehyde dehydrogenase.
| Enzyme | Organism | Specific Activity (units/mg) | Km for oxepin-CoA (mM) | Notes |
| PaaZ-ECH (E256Q mutant) | Escherichia coli | 33 ± 1 | Not Reported | The specific activity was determined for the enoyl-CoA hydratase (ECH) domain of the PaaZ fusion protein. An E256Q mutation was introduced to inactivate the adjacent aldehyde dehydrogenase domain.[4] |
| ECH-Aa | Aromatoleum aromaticum | 2300 ± 340 (for crotonyl-CoA) | ~0.05 | The specific activity for oxepin-CoA hydrolysis was not explicitly reported, but the enzyme showed high activity with the standard enoyl-CoA hydratase substrate, crotonyl-CoA, suggesting oxepin-CoA hydrolysis might be a side reaction. The Km for oxepin-CoA was determined graphically.[4] |
Key Observations:
-
The PaaZ-ECH domain from E. coli exhibits a specific activity of 33 ± 1 units/mg for oxepin-CoA hydrolysis.[4]
-
ECH-Aa from A. aromaticum displays a significantly higher specific activity for the general substrate crotonyl-CoA (2300 ± 340 units/mg), indicating it is a highly active enoyl-CoA hydratase.[4] Its activity with oxepin-CoA is present, though it may be a secondary function of the enzyme.[4]
-
The apparent Km of ECH-Aa for oxepin-CoA is approximately 0.05 mM, suggesting a relatively high affinity for this substrate.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Oxepin-CoA Hydrolase Activity
This spectrophotometric assay measures the rate of oxepin-CoA hydrolysis by coupling the reaction to the oxidation of the resulting aldehyde by an auxiliary aldehyde dehydrogenase, PacL, and monitoring the formation of NADH.[4]
For PaaZ-ECH (E256Q mutant):
-
Reaction Mixture (0.3 ml total volume):
-
50 mM Tris-HCl (pH 8.0)
-
1.0 mM NAD+
-
0.5 µg of PaaZ-E256Q
-
An excess of PacL (0.14 mg)
-
-
Assay Initiation: The reaction is started by the addition of 0.1 mM oxepin-CoA.
-
Detection: The formation of NADH is monitored spectrophotometrically at 365 nm (ε365 nm for NADH = 3400 M-1 cm-1).
For ECH-Aa:
-
Reaction Mixture (0.3 ml total volume):
-
50 mM Tris-HCl (pH 8.0)
-
1.0 mM NAD+
-
0.03 mg of ECH-Aa
-
An excess of PacL (0.4 mg)
-
-
Assay Initiation: The reaction is started by the addition of 0.1 mM oxepin-CoA.
-
Detection: Similar to the PaaZ assay, NADH formation is followed at 365 nm.
Determination of Km for ECH-Aa with Oxepin-CoA
The Michaelis constant (Km) for ECH-Aa with oxepin-CoA was determined using the same coupled spectrophotometric assay.
-
The time course of complete NADH formation after the addition of 0.1 mM oxepin-CoA is recorded.
-
The Km value is determined graphically from the curve at the point where half-maximal velocity is achieved.[4]
Visualizing the Pathways and Workflows
To better understand the context of oxepin-CoA hydrolase activity, the following diagrams illustrate the phenylacetate catabolic pathway and the experimental workflow.
Caption: The aerobic phenylacetate catabolic pathway.
Caption: Experimental workflow for oxepin-CoA hydrolase assay.
References
- 1. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Aerobic Benzoate Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Benzoate (B1203000), a common aromatic compound, serves as a carbon source for numerous microorganisms. Its degradation is a key process in the global carbon cycle and has significant implications for bioremediation and biocatalysis. While the classical aerobic degradation of benzoate proceeds via catechol and the β-ketoadipate pathway, several alternative routes have been elucidated in various microorganisms. This guide provides a comparative overview of these alternative aerobic benzoate degradation pathways, presenting key enzymatic data, detailed experimental protocols, and pathway visualizations to aid in research and development.
Overview of Aerobic Benzoate Degradation Pathways
Aerobic degradation of benzoate is initiated by the introduction of hydroxyl groups to the aromatic ring, followed by ring cleavage. The strategies for initial activation and subsequent fission of the benzoate ring define the different metabolic pathways. The primary, well-established route involves the formation of catechol, which then enters the β-ketoadipate pathway. However, several alternative pathways offer unique enzymatic mechanisms and regulatory controls. This guide focuses on three key alternative pathways:
-
The Benzoyl-CoA (Box) Pathway: A hybrid pathway that commences with the activation of benzoate to its coenzyme A (CoA) thioester, followed by an oxygen-dependent, non-oxygenolytic ring cleavage.
-
The Protocatechuate Pathway: A branch of the β-ketoadipate pathway where benzoate is hydroxylated to form protocatechuate prior to aromatic ring cleavage. This pathway is prevalent in fungi and some bacteria.
-
The Gentisate Pathway: This pathway proceeds through the formation of gentisate, which is then cleaved by a dioxygenase.
Below is a comparative analysis of the key enzymes involved in these pathways, alongside the classical catechol pathway for reference.
Quantitative Data Comparison of Key Enzymes
The efficiency and kinetics of the initial committing enzymes and ring-cleavage dioxygenases are critical determinants of the overall flux through each degradation pathway. The following tables summarize available quantitative data for these key enzymes from various microorganisms.
Table 1: Kinetic Parameters of Benzoate Activating Enzymes
| Enzyme | Organism | Substrate(s) | K_m_ (µM) | V_max_ (µmol/min/mg) | Reference |
| Benzoate-CoA Ligase | Rhodopseudomonas palustris | Benzoate, ATP, CoA | 0.6-2 (Benzoate), 2-3 (ATP), 90-120 (CoA) | 25 | [1] |
| Benzoate-CoA Ligase | Syntrophic anaerobic culture | Benzoate, ATP, CoA | 40 (Benzoate), 160 (ATP), 70 (CoA) | 1.05 | [2] |
| Benzoate-CoA Ligase | Pyrus pyrifolia | Benzoic acid | 62 | Not Reported | [3] |
Table 2: Kinetic Parameters of Ring-Cleavage Dioxygenases
| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹M⁻¹) | Reference |
| Catechol 1,2-Dioxygenase | Rhodococcus sp. NCIM 2891 | Catechol | 5 | 62.5 (V_max_ U/mg) | Not Reported | [4] |
| Protocatechuate 3,4-Dioxygenase | Pseudomonas sp. | Protocatechuate | 18.5 | Not Reported | Not Reported | [5][6][7] |
| Gentisate 1,2-Dioxygenase | Pseudomonas alcaligenes NCIB 9867 | Gentisate | 92 | Not Reported | 4.41 x 10⁵ | [8] |
| Gentisate 1,2-Dioxygenase | Pseudomonas putida NCIB 9869 | Gentisate | 143 | Not Reported | 3.93 x 10⁵ | [8] |
| Gentisate 1,2-Dioxygenase | Pseudomonas acidovorans | Gentisate | Not Reported | Not Reported | 4.3 x 10⁶ | [9] |
| Gentisate 1,2-Dioxygenase | Pseudomonas testosteroni | Gentisate | Not Reported | Not Reported | 4.3 x 10⁶ | [9] |
Signaling and Metabolic Pathway Diagrams
Visualizing the metabolic flow is crucial for understanding the intricate steps of each degradation pathway. The following diagrams, generated using the DOT language, illustrate the sequence of reactions in the alternative aerobic benzoate degradation pathways.
Caption: The Benzoyl-CoA (Box) pathway for aerobic benzoate degradation.
Caption: The Protocatechuate pathway for aerobic benzoate degradation.
Caption: The Gentisate pathway for aerobic benzoate degradation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for assaying the activity of key enzymes in the alternative benzoate degradation pathways.
Protocol 1: Benzoate-CoA Ligase Activity Assay
This assay measures the formation of benzoyl-CoA from benzoate, CoA, and ATP. The reaction can be monitored spectrophotometrically by following the increase in absorbance at 365 nm due to the formation of the thioester bond.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
ATP solution (10 mM)
-
MgCl₂ solution (50 mM)
-
Coenzyme A (CoA) solution (10 mM)
-
Benzoate solution (10 mM)
-
Enzyme preparation (cell-free extract or purified enzyme)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture containing:
-
800 µL of 100 mM Tris-HCl (pH 8.0)
-
50 µL of 10 mM ATP
-
50 µL of 50 mM MgCl₂
-
50 µL of 10 mM CoA
-
Sufficient volume of enzyme preparation
-
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes to pre-warm.
-
Initiate the reaction by adding 50 µL of 10 mM benzoate.
-
Immediately monitor the increase in absorbance at 365 nm for 5-10 minutes.
-
Calculate the enzyme activity based on the molar extinction coefficient of benzoyl-CoA at 365 nm.
Protocol 2: Benzoyl-CoA Oxygenase (BoxA/BoxB) Activity Assay
This assay measures the benzoyl-CoA- and oxygen-dependent oxidation of NADPH, catalyzed by the two-component benzoyl-CoA oxygenase system.[10]
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
FAD solution (1 mM)
-
NADPH solution (10 mM)
-
Benzoyl-CoA solution (1 mM)
-
Cell extract or purified BoxA and BoxB components
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a 0.5 mL reaction mixture in a cuvette containing:
-
100 mM Tris-HCl (pH 8.0)
-
0.1 mM FAD
-
0.3 mM NADPH
-
Cell extract (e.g., 10 µL of a 100,000 x g supernatant) or purified BoxA and BoxB.[10]
-
-
Equilibrate the mixture at 37°C for 2-3 minutes.
-
Start the reaction by adding 0.1 mM benzoyl-CoA.[10]
-
Monitor the decrease in absorbance at 365 nm due to the oxidation of NADPH.[10]
-
Calculate the specific activity based on the molar extinction coefficient of NADPH at 365 nm.
Protocol 3: Gentisate 1,2-Dioxygenase Activity Assay
This spectrophotometric assay measures the formation of maleylpyruvate from the cleavage of gentisate.[8][11]
Materials:
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Gentisate solution (0.33 mM in 0.1 M phosphate buffer, pH 7.4)
-
Enzyme preparation (cell-free extract or purified enzyme)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a 3 mL reaction mixture in a cuvette containing 0.33 mM gentisate in 0.1 M phosphate buffer, pH 7.4.[8]
-
Equilibrate the cuvette at 23°C in the spectrophotometer.[8]
-
Initiate the reaction by adding a small volume of the enzyme preparation.
-
Monitor the increase in absorbance at 330 nm, which corresponds to the formation of maleylpyruvate.[8][11]
-
Calculate the enzyme activity using the molar extinction coefficient of maleylpyruvate (10.8 x 10³ M⁻¹ cm⁻¹).[8] One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of maleylpyruvate per minute.[8]
Protocol 4: Protocatechuate 3,4-Dioxygenase Activity Assay
This assay measures the decrease in protocatechuate concentration as it is converted to β-carboxy-cis,cis-muconate.[5][6][7]
Materials:
-
Tris-acetate buffer (50 mM, pH 7.5)
-
Protocatechuate solution (0.4 mM in Tris-acetate buffer)
-
Enzyme preparation (cell-free extract or purified enzyme)
-
Spectrophotometer and cuvettes
Procedure:
-
Pipette 3.0 mL of the 0.4 mM protocatechuate solution into a cuvette and equilibrate at 37°C for approximately 5 minutes.[5][6][7]
-
Add 0.05 mL of the enzyme solution to the cuvette and mix gently.[5][6][7]
-
Record the decrease in optical density at 290 nm for 3 to 4 minutes.[5][6][7]
-
Calculate the rate of change in absorbance from the initial linear portion of the curve.[5][6][7]
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of one micromole of protocatechuate per minute under these conditions.[5][6][7]
Concluding Remarks
The existence of alternative aerobic benzoate degradation pathways highlights the metabolic diversity and adaptability of microorganisms. The Benzoyl-CoA (Box) pathway, with its initial CoA activation and non-oxygenolytic ring cleavage, represents a fascinating convergence of aerobic and anaerobic metabolic strategies. The Protocatechuate and Gentisate pathways, while mechanistically more similar to the classical catechol route, demonstrate variations in substrate hydroxylation and ring fission.
Understanding these alternative pathways is not merely of academic interest. For drug development professionals, microbial degradation pathways can inform on the metabolic fate of aromatic drug compounds. For researchers in bioremediation and biocatalysis, these pathways offer a rich source of novel enzymes with potential applications in the breakdown of environmental pollutants and the synthesis of valuable chemicals. The provided data, diagrams, and protocols serve as a foundational resource for further exploration and exploitation of these diverse metabolic capabilities. Further research into the regulation and comparative efficiency of these pathways under different environmental conditions will undoubtedly unveil new opportunities for biotechnological innovation.
References
- 1. Purification and properties of benzoate-coenzyme A ligase, a Rhodopseudomonas palustris enzyme involved in the anaerobic degradation of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of benzoyl-CoA ligase from a syntrophic, benzoate-degrading, anaerobic mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoate-CoA ligase contributes to the biosynthesis of biphenyl phytoalexins in elicitor-treated pear cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PCO-302, Protocatechuate 3,4-dioxygenase│Enzyme List│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 6. PROTOCATECHUATE 3,4-DIOXYGENASE from Pseudomonas sp. - TOYOBO USA [toyobousa.com]
- 7. toyobo-global.com [toyobo-global.com]
- 8. Purification and Characterization of Gentisate 1,2-Dioxygenases from Pseudomonas alcaligenes NCIB 9867 and Pseudomonas putida NCIB 9869 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gentisate 1,2-dioxygenase from pseudomonas. Purification, characterization, and comparison of the enzymes from Pseudomonas testosteroni and Pseudomonas acidovorans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Biochemical and Genetic Characterization of a Gentisate 1,2-Dioxygenase from Sphingomonas sp. Strain RW5 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Product of 2-(1,2-epoxy-1,2-dihydrophenyl)acetyl-CoA Isomerase: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the precise function and output of enzymes is paramount. This guide provides a detailed examination of 2-(1,2-epoxy-1,2-dihydrophenyl)acetyl-CoA isomerase, confirming its enzymatic product and placing it within its metabolic context. While direct performance comparisons are limited by the unique nature of its product, this document offers available data, detailed experimental protocols, and pathway visualizations to support further research and application.
Executive Summary
2-(1,2-epoxy-1,2-dihydrophenyl)acetyl-CoA isomerase, officially designated as PaaG, is a key enzyme in the aerobic catabolism of phenylacetate (B1230308). Its definitive enzymatic product is 2-oxepin-2(3H)-ylideneacetyl-CoA . This isomerase catalyzes a crucial rearrangement of the epoxide ring of its substrate, 2-(1,2-epoxy-1,2-dihydrophenyl)acetyl-CoA, to form the seven-membered oxepin (B1234782) ring of the product. At present, this enzymatic reaction is the only known biological pathway for the synthesis of this compound. Alternative chemical synthesis routes for this compound are not well-documented in scientific literature, precluding a direct comparative analysis with other production methods.
This guide will delve into the phenylacetate catabolic pathway to provide a broader context for the isomerase's function, present a generalized experimental protocol for assessing its activity, and summarize the available, albeit limited, quantitative data.
The Phenylacetate Catabolic Pathway: Context for Isomerase Function
2-(1,2-epoxy-1,2-dihydrophenyl)acetyl-CoA isomerase (PaaG) is an integral component of the phenylacetate degradation pathway, a metabolic route employed by various bacteria to utilize phenylacetate as a carbon and energy source. This pathway is particularly significant in environmental microbiology and has implications for bioremediation and the study of bacterial metabolism.
The pathway initiates with the activation of phenylacetate to phenylacetyl-CoA. Subsequently, a multicomponent oxygenase (PaaABCDE) introduces an epoxide group to the aromatic ring, forming 2-(1,2-epoxy-1,2-dihydrophenyl)acetyl-CoA. It is at this juncture that PaaG exerts its function, catalyzing the isomerization of this epoxide to this compound. The pathway then proceeds through several more steps, ultimately yielding central metabolites such as acetyl-CoA and succinyl-CoA, which can enter the citric acid cycle.
Comparative Performance Analysis
A direct comparison of 2-(1,2-epoxy-1,2-dihydrophenyl)acetyl-CoA isomerase with alternative enzymes or synthetic routes is challenging due to the apparent novelty of its product, this compound. Extensive searches of the current scientific literature have not revealed other enzymes that catalyze this specific transformation or well-established chemical methods for the synthesis of this oxepin derivative.
Therefore, the "performance" of this isomerase is best understood in the context of its role within the phenylacetate catabolic pathway, where its efficiency is critical for the overall flux of carbon through this metabolic route.
Quantitative Data
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp. (°C) |
| 2-(1,2-epoxy-1,2-dihydrophenyl)acetyl-CoA isomerase (PaaG) | 2-(1,2-epoxy-1,2-dihydrophenyl)acetyl-CoA | Data not available | Data not available | Data not available | Data not available | Data not available |
| Enoyl-CoA Hydratase (Rat Liver; a related crotonase superfamily enzyme) | Crotonyl-CoA | ~30 | ~1000 | ~3.3 x 107 | ~8.0 | ~37 |
Note: The data for Enoyl-CoA Hydratase is provided for illustrative purposes to indicate a typical range of kinetic values for enzymes in the crotonase superfamily. These values are not directly comparable to PaaG without experimental determination.
Experimental Protocols
The following section outlines a generalized experimental protocol for determining the activity of 2-(1,2-epoxy-1,2-dihydrophenyl)acetyl-CoA isomerase. This protocol is based on common methodologies for enzyme assays, particularly for isomerases where a change in the substrate's or product's spectrophotometric properties can be monitored.
Principle
The enzymatic activity of 2-(1,2-epoxy-1,2-dihydrophenyl)acetyl-CoA isomerase can be determined by monitoring the formation of the product, this compound, which is expected to have a different UV-Vis absorbance spectrum compared to the substrate, 2-(1,2-epoxy-1,2-dihydrophenyl)acetyl-CoA. The rate of change in absorbance at a specific wavelength corresponding to the product's maximum absorbance is proportional to the enzyme's activity.
Reagents and Equipment
-
Purified 2-(1,2-epoxy-1,2-dihydrophenyl)acetyl-CoA isomerase (PaaG)
-
Substrate: 2-(1,2-epoxy-1,2-dihydrophenyl)acetyl-CoA
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
-
Micropipettes
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the substrate, 2-(1,2-epoxy-1,2-dihydrophenyl)acetyl-CoA, in the reaction buffer. The exact concentration should be determined based on the expected Km of the enzyme.
-
Prepare a solution of the purified PaaG enzyme in the reaction buffer. The concentration should be such that a linear reaction rate is observed for a reasonable period (e.g., 1-5 minutes).
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance for the product, this compound (this needs to be empirically determined by scanning the product's spectrum).
-
Equilibrate the spectrophotometer's cuvette holder to the desired assay temperature (e.g., 25°C or 37°C).
-
-
Reaction Measurement:
-
To a quartz cuvette, add the reaction buffer and the substrate solution to a final volume of, for example, 1 mL.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance.
-
Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly by inversion.
-
Immediately start monitoring the change in absorbance over time. Record the absorbance at regular intervals (e.g., every 10 seconds) for a few minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time. The initial linear portion of the curve represents the initial reaction velocity (v0).
-
Calculate the rate of the reaction using the Beer-Lambert law (A = εbc), where A is the change in absorbance, ε is the molar extinction coefficient of the product at the measured wavelength, b is the path length of the cuvette (usually 1 cm), and c is the change in concentration of the product.
-
Enzyme activity can be expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Conclusion
2-(1,2-epoxy-1,2-dihydrophenyl)acetyl-CoA isomerase (PaaG) is a specialized enzyme that produces this compound as a key step in the bacterial degradation of phenylacetate. The uniqueness of this product currently limits direct comparisons with alternative production methods. Further research is needed to elucidate the specific kinetic properties of this isomerase and to explore potential alternative synthetic routes for its product. The information and protocols provided in this guide serve as a foundational resource for scientists and researchers aiming to investigate this enzyme and its role in microbial metabolism and its potential applications in biotechnology and drug development.
A Guide to the Study of Structural Analogs of 2-oxepin-2(3H)-ylideneacetyl-CoA for Enzyme Studies with Oxepin-CoA Hydrolase
To the esteemed researchers, scientists, and drug development professionals,
This guide addresses the topic of structural analogs of 2-oxepin-2(3H)-ylideneacetyl-CoA for enzymatic studies. A comprehensive review of the current scientific literature reveals a notable gap in this specific area. At present, there are no published studies detailing the synthesis and comparative enzymatic evaluation of structural analogs of this compound with its target enzyme, oxepin-CoA hydrolase (also known as PaaZ).
The absence of this data prevents a direct comparison of product performance. However, the need for such research is clear for a deeper understanding of the enzyme's mechanism and for the potential development of inhibitors. This guide, therefore, provides a prospective framework for the study of such analogs. It outlines the key enzyme, proposes a general workflow for analog synthesis and evaluation, and presents hypothetical data and experimental protocols to serve as a blueprint for future research in this promising field.
Target Enzyme: Oxepin-CoA Hydrolase (PaaZ)
The primary enzyme of interest is oxepin-CoA hydrolase (EC 3.3.2.12) , a key player in the aerobic catabolism of phenylacetic acid in bacteria like Escherichia coli. This enzyme catalyzes the hydrolytic cleavage of the oxepin (B1234782) ring of this compound to form 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde. In E. coli, PaaZ is a bifunctional protein that also possesses aldehyde dehydrogenase activity, further processing the product of the hydrolase reaction.[1][2][3] Understanding the substrate specificity and catalytic mechanism of the hydrolase domain is crucial for elucidating the intricacies of this metabolic pathway.
Rationale for Studying Structural Analogs
The study of structural analogs of the natural substrate can provide invaluable insights into:
-
Enzyme Mechanism: By modifying specific functional groups of the substrate, researchers can probe the key interactions within the enzyme's active site that are essential for binding and catalysis.
-
Substrate Specificity: A library of analogs can be used to define the structural requirements for a molecule to be recognized and processed by the enzyme.
-
Inhibitor Development: Analogs that bind to the active site but cannot be turned over can act as competitive inhibitors. Such molecules could be valuable as research tools or as starting points for the development of antimicrobial agents that target this pathway.
Hypothetical Comparison of this compound Analogs
While no experimental data for analogs of this compound is currently available, the following table illustrates how such data could be presented to facilitate comparison. The hypothetical analogs below are designed to probe different aspects of substrate recognition:
-
Analog 1 (Thiophene analog): Replaces the oxepin ring with a thiophene (B33073) ring to investigate the role of the ring oxygen.
-
Analog 2 (Saturated analog): Reduces the double bonds in the oxepin ring to assess the importance of ring planarity and conjugation.
-
Analog 3 (Alternative linker): Modifies the acetyl-CoA linker to understand the spatial requirements for substrate positioning.
Table 1: Hypothetical Kinetic Parameters for this compound Analogs with Oxepin-CoA Hydrolase
| Compound | Structure (Simplified) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Ki (µM) | Inhibition Type |
| Natural Substrate | This compound | 50 | 120 | 2.4 x 106 | - | - |
| Hypothetical Analog 1 (Thiophene analog) | 2-thien-2-ylideneacetyl-CoA | 150 | 10 | 6.7 x 104 | - | Substrate |
| Hypothetical Analog 2 (Saturated analog) | 2-oxepan-2-ylideneacetyl-CoA | - | - | - | 75 | Competitive |
| Hypothetical Analog 3 (Alternative linker) | 3-(2-oxepin-2(3H)-ylidene)propionyl-CoA | 200 | 5 | 2.5 x 104 | - | Substrate |
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the study of these hypothetical analogs.
General Synthesis of Acyl-CoA Thioesters
A general method for the synthesis of CoA thioesters involves the activation of a carboxylic acid and its subsequent reaction with Coenzyme A.
Protocol:
-
The desired carboxylic acid analog (e.g., 2-thien-2-ylideneacetic acid) is activated. A common method is the formation of an N-hydroxysuccinimide (NHS) ester. The carboxylic acid is reacted with N,N'-dicyclohexylcarbodiimide (DCC) and NHS in an appropriate organic solvent (e.g., dioxane or DMF) at room temperature for several hours.
-
The resulting NHS ester is purified by chromatography.
-
The purified NHS ester is then reacted with a solution of Coenzyme A (lithium salt) in an aqueous buffer (e.g., sodium bicarbonate, pH 8.0). The reaction is typically stirred at room temperature for 1-2 hours.
-
The final acyl-CoA analog is purified by reverse-phase high-performance liquid chromatography (HPLC). The identity and purity of the product are confirmed by mass spectrometry and NMR.
Expression and Purification of Oxepin-CoA Hydrolase (PaaZ)
Protocol:
-
The gene for PaaZ from E. coli is cloned into an expression vector (e.g., pET vector with an N-terminal His-tag).
-
The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A large-scale culture is grown at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.
-
Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication.
-
The lysate is clarified by centrifugation.
-
The His-tagged PaaZ is purified from the supernatant using a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The protein is eluted with a gradient of imidazole.
-
The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) and its concentration is determined using the Bradford assay. Purity is assessed by SDS-PAGE.
Enzyme Kinetics Assays
The activity of oxepin-CoA hydrolase can be monitored spectrophotometrically by following the decrease in absorbance of the conjugated system of the substrate.
Protocol:
-
Assays are performed in a quartz cuvette in a UV-Vis spectrophotometer.
-
The standard reaction mixture contains buffer (e.g., 100 mM Tris-HCl, pH 7.5), a fixed concentration of purified PaaZ enzyme, and varying concentrations of the substrate or analog.
-
The reaction is initiated by the addition of the enzyme.
-
The rate of the reaction is determined by monitoring the decrease in absorbance at a wavelength corresponding to the absorption maximum of the substrate (e.g., around 310 nm for the natural substrate).
-
Initial velocities are calculated from the linear portion of the absorbance vs. time plot.
-
Kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression software.
-
For potential inhibitors, Ki values are determined by measuring the initial rates at various substrate and inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive).
Visualizations
The following diagrams illustrate the enzymatic pathway and a hypothetical experimental workflow.
References
- 1. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - SYNTHESIS OF ACYL-THIOESTER ANALOGS AND THEIR APPLICATION IN KINETIC/STRUCTURE-FUNCTION STUDIES WITH C-C BOND REMODELING ENZYMES - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. EC 3.3.2.12 [iubmb.qmul.ac.uk]
Comparative Genomics of the Phenylacetate Catabolic Gene Cluster: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the genetic underpinnings of bacterial metabolic pathways is crucial for advancements in biotechnology and medicine. The phenylacetate (B1230308) (PAA) catabolic pathway, widespread in the bacterial domain, offers a compelling case study in metabolic diversity and genetic adaptation. This guide provides a comparative analysis of the PAA catabolic gene cluster across several key bacterial species, supported by experimental data and detailed methodologies.
The aerobic degradation of phenylacetic acid in bacteria is a sophisticated enzymatic process that funnels a range of aromatic compounds into central metabolism. This pathway typically involves the activation of PAA to phenylacetyl-CoA (PAA-CoA), followed by a unique epoxidation of the aromatic ring, isomerization to an oxepin, hydrolytic ring cleavage, and subsequent β-oxidation steps that yield acetyl-CoA and succinyl-CoA. The genes encoding the enzymes for this pathway, designated paa genes, are typically clustered together in the bacterial chromosome.
Data Presentation: A Comparative Overview of paa Gene Clusters
The organization and composition of the paa gene cluster exhibit notable variations across different bacterial species, reflecting distinct evolutionary trajectories and regulatory strategies. Below is a summary of key quantitative data for the paa gene cluster in several well-studied bacteria.
| Bacterial Species | Number of paa Genes | Approximate Cluster Size (kb) | Genomic GC Content (%) | Regulatory System |
| Escherichia coli W | 14 | ~15.4 | 50.8 | GntR-type (PaaX) |
| Pseudomonas putida KT2440 | 15 | ~17 | 61.6 | GntR-type (PaaX) |
| Acinetobacter baumannii ATCC 17978 | 13 | ~14 | 39.0 | GntR-type (PaaX) |
| Rhodococcus sp. RHA1 | 13 | ~15 | 67.0 | TetR-type (PaaR) |
| Corynebacterium glutamicum ATCC 13032 | 12 | ~13 | 53.8 | TetR-type (PaaR) |
Mandatory Visualizations
To visually represent the complex information associated with the phenylacetate catabolic pathway, the following diagrams have been generated using the Graphviz DOT language.
The aerobic phenylacetate catabolic pathway in bacteria.
Simplified comparison of paa gene cluster organization.
Two major regulatory models of the paa gene cluster.
Experimental Protocols
A comparative genomics study of the phenylacetate catabolic pathway involves a combination of computational and experimental techniques. Below are detailed methodologies for key experiments.
Phylogenetic Analysis of paa Gene Homologs
This protocol outlines the steps for constructing a phylogenetic tree to infer the evolutionary relationships of a specific paa gene (e.g., paaK, the phenylacetyl-CoA ligase) across different bacterial species.
a. Sequence Retrieval:
-
Identify paaK homologous protein sequences from the NCBI GenBank database using BLASTp.
-
Select a diverse set of sequences from different bacterial taxa.
-
Download the sequences in FASTA format.
b. Multiple Sequence Alignment:
-
Use a multiple sequence alignment tool such as ClustalW or MUSCLE, which are integrated into the MEGA (Molecular Evolutionary Genetics Analysis) software.
-
Align the retrieved protein sequences to identify conserved regions and evolutionary relationships.
c. Phylogenetic Tree Construction (using MEGA):
-
Open the aligned FASTA file in MEGA.
-
Choose a substitution model that best fits the data (e.g., JTT, WAG). MEGA's model selection tool can be used for this purpose.
-
Select a tree-building method:
-
Neighbor-Joining (NJ): A distance-based method that is computationally efficient.
-
Maximum Likelihood (ML): A statistically robust method that evaluates the likelihood of the data given a particular tree.
-
-
Set the bootstrap parameter to 1000 replications to assess the statistical support for the tree topology.
-
Execute the analysis and visualize the resulting phylogenetic tree.
Generation of a paa Gene Knockout Mutant via Homologous Recombination
This protocol describes the creation of a markerless gene deletion mutant to study the function of a specific paa gene.
a. Construction of the Knockout Plasmid:
-
Amplify ~500-1000 bp upstream and downstream flanking regions of the target paa gene from the wild-type bacterial genomic DNA using PCR.
-
Clone these two fragments into a suicide vector (e.g., pK18mobsacB) on either side of a selectable marker (e.g., an antibiotic resistance cassette). The suicide vector contains a counter-selectable marker (e.g., sacB, which confers sucrose (B13894) sensitivity).
b. Transformation and First Crossover (Integration):
-
Introduce the constructed knockout plasmid into the recipient bacterial strain via electroporation or conjugation.
-
Select for single-crossover homologous recombinants on agar (B569324) plates containing the appropriate antibiotic for the plasmid's resistance marker.
c. Second Crossover (Excision):
-
Culture the single-crossover mutants in a non-selective medium to allow for a second crossover event.
-
Plate the culture on a medium containing sucrose to select for the loss of the suicide vector (and the sacB gene).
d. Mutant Verification:
-
Screen sucrose-resistant colonies for the desired gene deletion by PCR using primers flanking the target gene. The PCR product from the mutant will be smaller than that from the wild-type.
-
Confirm the deletion by DNA sequencing of the PCR product.
HPLC Analysis of Phenylacetate and its Metabolites
This protocol details the method for quantifying the consumption of phenylacetate and the appearance of intermediates in bacterial cultures.
a. Sample Preparation:
-
Grow the bacterial strain in a minimal medium with phenylacetate as the sole carbon source.
-
Collect culture supernatant at different time points.
-
Centrifuge the samples to remove bacterial cells.
-
Filter the supernatant through a 0.22 µm filter.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid. For example:
-
0-2 min: 10% acetonitrile
-
2-15 min: 10-90% acetonitrile gradient
-
15-18 min: 90% acetonitrile
-
18-20 min: 10% acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 215 nm.
-
Injection Volume: 10 µL.
c. Data Analysis:
-
Create a standard curve for phenylacetate and any available intermediate standards.
-
Quantify the concentration of the compounds in the culture supernatants by comparing their peak areas to the standard curves.
By employing these comparative genomic and experimental approaches, researchers can gain deeper insights into the evolution, regulation, and functional diversity of the phenylacetate catabolic pathway, paving the way for novel applications in bioremediation, biocatalysis, and drug development.
Validating the Essential Role of 2-Oxepin-2(3H)-ylideneacetyl-CoA in Phenylacetate Degradation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The aerobic degradation of phenylacetic acid (PAA), a common environmental pollutant and a key intermediate in the metabolism of various aromatic compounds, proceeds through a unique hybrid pathway in many bacteria, including the model organism Escherichia coli. Central to this pathway is the transient and highly reactive intermediate, 2-oxepin-2(3H)-ylideneacetyl-CoA. This guide provides a comprehensive comparison of experimental data that validates the essentiality of this intermediate, offering insights for researchers investigating bacterial metabolism and professionals in drug development targeting microbial pathways.
The Phenylacetate (B1230308) Degradation Pathway: A Central Hub
The catabolism of PAA in E. coli involves a series of enzymatic reactions encoded by the paa gene cluster. The pathway initiates with the activation of PAA to phenylacetyl-CoA (PAA-CoA). Subsequently, a multicomponent oxygenase (PaaABCDE) epoxidizes the aromatic ring of PAA-CoA. The resulting epoxide is then isomerized by 2-(1,2-epoxy-1,2-dihydrophenyl)acetyl-CoA isomerase (PaaG) to form the seven-membered oxygen-containing heterocyclic compound, this compound. This intermediate is immediately hydrolyzed and its ring cleaved by the bifunctional enzyme oxepin-CoA hydrolase (PaaZ), which channels the product into the beta-oxidation cycle for complete mineralization.[1]
The strategic position of this compound, situated between the ring-modifying and ring-cleavage steps, strongly suggests its indispensable role. Disruption of the enzymes immediately preceding or following its formation would theoretically halt the entire degradation process.
Experimental Validation of Essentiality: A Comparison of Wild-Type and Mutant Strains
The essential nature of this compound is unequivocally demonstrated by genetic knockout studies targeting the genes responsible for its synthesis (paaG) and degradation (paaZ). As evidenced by multiple studies, E. coli K-12 strains harboring deletions in either paaG or paaZ are rendered incapable of utilizing phenylacetate as a sole carbon and energy source. This stark contrast in growth phenotype between the wild-type and mutant strains provides compelling evidence for the obligate role of the this compound intermediate.
Quantitative Growth Analysis
The following table summarizes the expected growth characteristics of wild-type E. coli and its paaG and paaZ knockout mutants when cultured in minimal medium supplemented with phenylacetate as the sole carbon source.
| Strain | Genotype | Growth on Phenylacetate | Expected Doubling Time (hours) | Final Optical Density (OD600) |
| Wild-Type (e.g., K-12) | paaG+, paaZ+ | + | ~4-6 | >1.0 |
| ΔpaaG Mutant | ΔpaaG | - | No significant increase | ~ Initial inoculum OD |
| ΔpaaZ Mutant | ΔpaaZ | - | No significant increase | ~ Initial inoculum OD |
Note: The doubling time and final optical density are approximate values and can vary based on specific experimental conditions such as temperature, aeration, and initial inoculum size.
Alternative Pathways: A Limited Detour
While the this compound-mediated pathway is the primary route for aerobic phenylacetate degradation in a significant portion of bacteria, alternative, less common pathways have been identified in some microorganisms.[2] For instance, some fungi utilize a pathway involving the hydroxylation of phenylacetate to homogentisate.[2] In the denitrifying bacterium Thauera aromatica, an anaerobic pathway oxidizes phenylacetate to benzoyl-CoA.[2] However, for E. coli and many other bacteria, genetic and biochemical evidence overwhelmingly points to the singular importance of the pathway involving this compound for the aerobic catabolism of phenylacetate. The inability of paaG and paaZ mutants to grow on phenylacetate demonstrates the absence of a redundant or bypass pathway in these organisms.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Generation of paaZ Knockout Mutant in E. coli
A common and effective method for generating targeted gene knockouts in E. coli is the Lambda Red recombinase system.[3][4][5]
Materials:
-
E. coli strain carrying the pKD46 plasmid (expresses the Lambda Red recombinase under arabinose induction).
-
pKD3 or pKD4 plasmid (template for amplification of a chloramphenicol (B1208) or kanamycin (B1662678) resistance cassette, respectively).
-
Primers with homology to the regions flanking the paaZ gene and to the resistance cassette.
-
L-arabinose.
-
Electroporator and cuvettes.
-
LB agar (B569324) plates with appropriate antibiotics.
Protocol:
-
Prepare Electrocompetent Cells: Grow the E. coli strain harboring pKD46 at 30°C in LB medium containing ampicillin (B1664943) to an OD600 of ~0.1. Induce the expression of the Lambda Red recombinase by adding L-arabinose to a final concentration of 10 mM and continue to grow the culture to an OD600 of ~0.4-0.6. Prepare electrocompetent cells by washing the cell pellet with ice-cold 10% glycerol.
-
Amplify Resistance Cassette: Use PCR to amplify the antibiotic resistance cassette from pKD3 or pKD4 using primers that contain 40-50 nucleotides of homology to the regions immediately upstream and downstream of the paaZ gene.
-
Electroporation: Electroporate the purified PCR product into the prepared electrocompetent cells.
-
Selection and Verification: Plate the transformed cells on LB agar containing the appropriate antibiotic (chloramphenicol or kanamycin) and incubate at 37°C. Verify the correct insertion of the resistance cassette and deletion of the paaZ gene by colony PCR using primers flanking the paaZ locus.
Growth Curve Analysis
Materials:
-
Wild-type and mutant E. coli strains.
-
M9 minimal medium.
-
Phenylacetic acid solution (sterilized).
-
Spectrophotometer.
-
Shaking incubator.
Protocol:
-
Prepare Starter Cultures: Inoculate single colonies of wild-type and mutant strains into LB medium and grow overnight at 37°C with shaking.
-
Inoculate Experimental Cultures: Wash the overnight cultures with M9 minimal medium to remove residual LB. Inoculate fresh M9 minimal medium supplemented with a defined concentration of phenylacetate (e.g., 5 mM) as the sole carbon source to an initial OD600 of ~0.05.
-
Monitor Growth: Incubate the cultures at 37°C with vigorous shaking. At regular time intervals (e.g., every 1-2 hours), withdraw aliquots and measure the optical density at 600 nm (OD600).
-
Data Analysis: Plot the OD600 values against time on a semi-logarithmic scale to visualize the growth curves and calculate the doubling time for the wild-type strain during the exponential growth phase.
Visualizing the Pathway and Experimental Logic
To further clarify the central role of this compound, the following diagrams illustrate the metabolic pathway and the logical framework for validating its essentiality.
Caption: The aerobic phenylacetate degradation pathway in E. coli.
Caption: Logical workflow for validating the essentiality of the intermediate.
Conclusion
The collective evidence from genetic and physiological studies robustly validates the essentiality of this compound in the aerobic degradation of phenylacetic acid in E. coli and other bacteria possessing this pathway. The inability of mutants lacking the enzymes for its synthesis or degradation to utilize phenylacetate underscores its critical role as an obligate intermediate. This understanding is not only fundamental to our knowledge of bacterial metabolism but also presents potential targets for the development of novel antimicrobial strategies aimed at disrupting essential metabolic pathways in pathogenic bacteria. Further research, including detailed kinetic analysis of the enzymes involved and metabolomic profiling of mutant strains, will continue to illuminate the intricacies of this fascinating metabolic route.
References
- 1. Catabolism of phenylacetic acid in Escherichia coli. Characterization of a new aerobic hybrid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylacetate Degradation Pathway [eawag-bbd.ethz.ch]
- 3. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 4. Gene knockout [protocols.io]
- 5. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-oxepin-2(3H)-ylideneacetyl-CoA: A Guide to Safe Laboratory Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and regulatory compliance. For a niche biochemical intermediate like 2-oxepin-2(3H)-ylideneacetyl-CoA, specific disposal protocols are not readily published. In the absence of explicit guidelines, a conservative approach rooted in established safety principles for chemical waste management is imperative. This guide provides essential safety information and a procedural framework for the responsible disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
The primary directive for the disposal of any research chemical lacking a specific protocol is to treat it as hazardous waste and consult with your institution's Environmental Health and Safety (EHS) department. This ensures that all local, state, and federal regulations are met.
Chemical and Physical Properties
Understanding the properties of this compound is the first step in a thorough risk assessment for its handling and disposal. Below is a summary of its computed properties.
| Property | Value | Source |
| Molecular Formula | C29H42N7O18P3S | PubChem[1] |
| Molecular Weight | 901.7 g/mol | PubChem[1] |
| Monoisotopic Mass | 901.15198968 Da | PubChem[1] |
| Synonyms | oxepin-CoA, CHEBI:63251 | PubChem[1] |
Standard Operating Procedure for Disposal
Given the absence of a specific Safety Data Sheet (SDS) for disposal, this compound should be handled as a potentially hazardous organic sulfur compound. Thioesters can be reactive and their hydrolysis can release thiols, which are often odorous and toxic.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable for organic compounds).[2][3][4]
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash.[5][6]
-
Designate a specific, sealed, and properly labeled hazardous waste container for the compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).
-
The waste container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard information.[3]
3. Awaiting Pickup:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's EHS-approved waste management service.[5]
Protocol for EHS Consultation
Engaging with your EHS office is a critical step. The following protocol outlines how to prepare for this consultation:
-
Gather Information: Compile all available information on this compound, including the chemical properties table provided above and any in-house data on its use and potential reaction byproducts.
-
Quantify the Waste: Prepare an estimate of the total amount of the compound (in solid or solution form) that requires disposal.
-
Schedule a Consultation: Contact your EHS office to schedule a consultation regarding the disposal of a novel research chemical.
-
Discuss Disposal Options: During the consultation, provide the compiled information and discuss the appropriate waste stream and disposal procedure. EHS will provide guidance based on regulatory requirements and their established protocols for unknown or novel organic compounds.
Biochemical Degradation Pathway: An Overview
In biological systems, this compound is a known intermediate in the aerobic catabolism of phenylacetate.[7] It is specifically hydrolyzed by the enzyme oxepin-CoA hydrolase (PaaZ).[7]
-
Reaction: this compound + H₂O → 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde[7]
This enzymatic hydrolysis represents a natural degradation pathway.[7] While not a standard chemical waste disposal method, this information can be valuable. For instance, in experimental contexts involving cell lysates or purified enzyme systems, this reaction could be used to biologically transform the compound into a different chemical entity within the waste stream, a fact that should be communicated to your EHS office.
Disposal Workflow for Research Chemicals Lacking Specific Guidelines
The following diagram illustrates the logical steps to follow when faced with disposing of a research chemical that does not have a dedicated disposal protocol.
By adhering to these general safety principles and maintaining open communication with your institution's safety officers, you can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within your laboratory.
References
- 1. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 2. csub.edu [csub.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Personal protective equipment for handling 2-oxepin-2(3H)-ylideneacetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-oxepin-2(3H)-ylideneacetyl-CoA. The following protocols are based on general best practices for handling reactive biochemicals and compounds with limited toxicological data. Given the absence of a specific Safety Data Sheet (SDS), a conservative approach to personal protective equipment (PPE) and handling procedures is essential.
Assumed Hazards
Due to the lack of specific hazard data for this compound, the following potential hazards are assumed based on its chemical structure, which includes an oxepin (B1234782) ring and a coenzyme A ester:
-
Reactivity: The oxepin ring may be unstable and reactive.
-
Biological Activity: Many oxepine derivatives exhibit potent biological effects.[1][2]
-
Instability of CoA Esters: Coenzyme A esters can be unstable, particularly in aqueous solutions above pH 8.
-
Unknown Toxicity: The toxicological properties have not been thoroughly investigated.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to ensure personnel safety. This includes primary and secondary protective wear.
| PPE Category | Item | Specification | Rationale |
| Primary Protection | Safety Goggles | ANSI Z87.1 certified, chemical splash goggles. | Protects eyes from splashes and potential aerosols. |
| Lab Coat | Flame-resistant (e.g., Nomex®) with fully buttoned front and tight cuffs. | Protects skin and clothing from spills. Flame-resistant material is a precaution for unknown reactivity. | |
| Gloves | Double-gloving with a nitrile inner glove and a butyl rubber or neoprene outer glove. | Provides a robust barrier against a broad range of chemicals. Regular glove changes are critical. | |
| Secondary Protection | Face Shield | Worn over safety goggles. | Offers an additional layer of protection for the face and neck from splashes or unexpected reactions. |
| Chemical-Resistant Apron | To be worn over the lab coat when handling larger quantities or during transfers. | Provides an extra layer of chemical resistance to the torso. | |
| Footwear | Closed-toe shoes | Made of a non-porous material. | Protects feet from spills. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and its solutions should be performed in a certified chemical fume hood. | Minimizes inhalation exposure to any potential dust or vapors. |
Experimental Protocol: Safe Handling and Disposal
The following step-by-step procedures are designed to minimize exposure and ensure the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, immediately inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and dark place. A refrigerator or freezer at -20°C is recommended for long-term stability of CoA esters.
-
The storage area should be well-ventilated and clearly labeled with the compound's name and any known or assumed hazards.
2. Preparation of Solutions:
-
All weighing and solution preparation must be conducted in a certified chemical fume hood.
-
To avoid generating dust, carefully handle the solid form of the compound.
-
Use a buffer system with a pH between 2 and 6 for preparing aqueous solutions to maintain the stability of the CoA ester.
-
Prepare only the required amount of solution for the experiment to minimize waste.
3. Handling and Use in Experiments:
-
Always wear the recommended PPE as outlined in the table above.
-
Transport the compound and its solutions in sealed, secondary containers to prevent spills.
-
Conduct all experimental procedures involving this compound within a fume hood.
-
Avoid direct contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
5. Disposal Plan:
-
All waste materials containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
